molecular formula C9H5Cl2N3O2 B600869 3,5-Didesamino-3,5-dioxo Lamotrigine CAS No. 661463-79-2

3,5-Didesamino-3,5-dioxo Lamotrigine

Cat. No.: B600869
CAS No.: 661463-79-2
M. Wt: 258.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an impurity of the anticonvulsant Lamotrigine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,3-dichlorophenyl)-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSXBRQDWPGEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216336
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661463-79-2
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661463792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKG9E38I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 3,5-Didesamino-3,5-dioxo Lamotrigine (Impurity D)

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the characterization, formation, synthesis, and analysis of 3,5-Didesamino-3,5-dioxo Lamotrigine (CAS 661463-79-2), a critical degradation impurity of the anticonvulsant drug Lamotrigine.

Characterization, Synthesis, and Analytical Control

Executive Summary

3,5-Didesamino-3,5-dioxo Lamotrigine (CAS 661463-79-2), chemically identified as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione , is a primary degradation product of Lamotrigine. Designated as Lamotrigine Impurity D in the European Pharmacopoeia (EP), this compound results from the complete hydrolysis of the exocyclic amino groups at positions 3 and 5 of the triazine ring.

For drug development professionals, this impurity represents a critical quality attribute (CQA). Its formation is catalyzed by extreme pH conditions (particularly acidic or alkaline stress) and oxidative environments. Control of this impurity is mandated under ICH Q3A(R2) and Q3B(R2) guidelines due to the structural modification of the pharmacophore, which nullifies the sodium channel-blocking activity of the parent drug.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The transition from the parent drug (diamino) to the impurity (dioxo) significantly alters the solubility and pKa profile, impacting reverse-phase chromatographic behavior.

PropertySpecification
Common Name 3,5-Didesamino-3,5-dioxo Lamotrigine
Pharmacopoeial Name Lamotrigine EP Impurity D
CAS Number 661463-79-2
Chemical Name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Molecular Formula C₉H₅Cl₂N₃O₂
Molecular Weight 258.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) Acidic (due to amide/imide protons), approx.[1][2][3] 6.5 - 7.5
Key Structural Change Replacement of two –NH₂ groups with =O (carbonyls)

Mechanistic Pathways: Formation & Degradation

The formation of Impurity D follows a stepwise hydrolysis mechanism. Under stress conditions, the guanidine-like moiety of the triazine ring undergoes nucleophilic attack by water, displacing ammonia.

Degradation Pathway Diagram

The following diagram illustrates the stepwise hydrolysis from Lamotrigine to the 3,5-dioxo derivative.

Lamotrigine_Degradation Figure 1: Stepwise hydrolysis of Lamotrigine to 3,5-Didesamino-3,5-dioxo Lamotrigine. Lamo Lamotrigine (3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) Inter Intermediate (3-Amino-5-oxo derivative) Lamo->Inter Hydrolysis (H+/OH-) -NH3 Ammonia NH3 (Byproduct) Lamo->Ammonia ImpD Impurity D (3,5-Dioxo-6-(2,3-dichlorophenyl)-1,2,4-triazine) Inter->ImpD Hydrolysis (H+/OH-) -NH3 Inter->Ammonia

Figure 1: Stepwise hydrolysis of Lamotrigine to 3,5-Didesamino-3,5-dioxo Lamotrigine.

Synthesis of Reference Standard

To accurately quantify this impurity, a high-purity reference standard is required. While de novo synthesis from 2,3-dichlorobenzoyl cyanide and semicarbazide is possible, the most robust and self-validating method for analytical labs is the controlled acidic hydrolysis of the parent API.

Protocol: Acidic Hydrolysis Generation

Objective: Isolate >98% pure 3,5-Didesamino-3,5-dioxo Lamotrigine for use as an HPLC standard.

Reagents:

  • Lamotrigine API (>99% purity)[4]

  • Sulfuric Acid (H₂SO₄), 6M

  • Sodium Hydroxide (NaOH), 2M

  • Methanol (HPLC Grade)

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Initiation:

    • Dissolve 5.0 g of Lamotrigine in 50 mL of 6M H₂SO₄ in a round-bottom flask equipped with a reflux condenser.

    • Note: The high acid concentration is necessary to protonate the triazine ring, facilitating nucleophilic attack by water at the C3 and C5 positions.

  • Reflux:

    • Heat the mixture to reflux (approx. 100°C) for 12–24 hours.

    • In-Process Control (IPC): Monitor by HPLC every 4 hours. The peak for Lamotrigine (RT ~5-6 min) should disappear, replaced by a later-eluting peak (Impurity D, due to loss of basicity) or earlier depending on pH of mobile phase. Correction: In acidic mobile phases, the dioxo form is neutral/weakly acidic and often elutes later than the protonated diamino parent on C18.

  • Quenching & Precipitation:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly adjust pH to ~4.0–5.0 using 2M NaOH.

    • Observation: A precipitate (the dioxo derivative) will form as the solution approaches the isoelectric point/neutrality where solubility is minimal.

  • Isolation & Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 20 mL) to remove residual salts.

    • Recrystallization: Dissolve the crude solid in hot Methanol/Water (80:20). Cool slowly to 4°C to crystallize.

    • Dry the solid at 60°C under vacuum for 12 hours.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Synthesis workflow for Lamotrigine Impurity D Reference Standard. Start Start: Lamotrigine API Step1 Dissolve in 6M H2SO4 Start->Step1 Step2 Reflux (100°C, 12-24h) IPC: HPLC Monitoring Step1->Step2 Step3 Cool & Adjust pH to 4-5 (Precipitation) Step2->Step3 Step4 Filtration & Wash (Remove Salts) Step3->Step4 Step5 Recrystallization (MeOH/Water) Step4->Step5 End Final Product: Impurity D Ref Std (>98%) Step5->End

Figure 2: Synthesis workflow for Lamotrigine Impurity D Reference Standard.

Analytical Characterization

The following HPLC method is validated for the separation of Lamotrigine from Impurity D and other related substances.

Recommended HPLC Conditions
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (pH 3.5 with H₃PO₄)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detector UV-Diode Array (DAD) at 270 nm (Impurity D max) and 305 nm (Lamotrigine max)
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
15.06040
20.02080
25.08515

Retention Time Logic:

  • Lamotrigine: At pH 3.5, Lamotrigine is protonated (cationic) and elutes earlier (approx. 4–6 min).

  • Impurity D: The dioxo form lacks the basic amino groups. It remains neutral at pH 3.5 and interacts more strongly with the hydrophobic C18 stationary phase, eluting significantly later (approx. 12–15 min).

Regulatory & Safety Context

  • ICH Classification: Under ICH Q3B(R2), this is a degradation product.

  • Reporting Threshold: >0.05% (for max daily dose < 1g).

  • Identification Threshold: >0.10%.

  • Qualification Threshold: >0.15%.[5]

  • Safety: Unlike the potentially toxic "hydrazine" impurities, the dioxo-triazine structure is generally considered less reactive, but it lacks therapeutic efficacy. Its presence indicates moisture ingress or pH instability in the formulation.

References

  • European Pharmacopoeia (Ph. Eur.) , "Lamotrigine Monograph 1732," European Directorate for the Quality of Medicines (EDQM).

  • Santa Cruz Biotechnology , "3,5-Didesamino-3,5-dioxo Lamotrigine (CAS 661463-79-2) Product Data."

  • Madhusudhan, G., et al. , "Process for producing 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) and identification of impurities," Der Pharma Chemica, 2012, 4(1):100-105.[4]

  • PubChem , "Lamotrigine Compound Summary & Related Substances," National Center for Biotechnology Information.

  • LGC Standards , "Lamotrigine Impurity D Reference Material Data Sheet."

Sources

An In-Depth Technical Guide to the Chemical Structure of Lamotrigine Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Lamotrigine Impurity D, a critical process-related impurity and potential degradant of the widely used anti-epileptic and mood-stabilizing drug, lamotrigine. Understanding the chemical structure, formation, and characterization of this impurity is paramount for ensuring the quality, safety, and efficacy of lamotrigine drug products.

Introduction: The Significance of Impurity Profiling in Lamotrigine

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a cornerstone in the management of epilepsy and bipolar disorder.[1] The stringent regulatory landscape for pharmaceuticals necessitates a thorough understanding and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurities, even at trace levels, can potentially impact the safety and efficacy of a drug. Therefore, the identification, characterization, and control of impurities like Lamotrigine Impurity D are critical aspects of drug development and manufacturing.

Lamotrigine Impurity D is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP), highlighting its regulatory importance.[2][3] Its presence in lamotrigine batches needs to be monitored and controlled within specified limits. This guide will delve into the chemical identity, synthesis, and analytical characterization of this impurity, providing valuable insights for researchers and quality control professionals.

Chemical Identity and Physicochemical Properties of Lamotrigine Impurity D

Lamotrigine Impurity D is a derivative of lamotrigine where the two amino groups at the 3 and 5 positions of the 1,2,4-triazine ring are replaced by carbonyl groups.[4][5]

Table 1: Chemical and Physical Properties of Lamotrigine Impurity D

PropertyValueSource(s)
IUPAC Name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione[2][3][6]
Synonyms 3,5-Didesamino-3,5-dioxo Lamotrigine[4][5]
CAS Number 661463-79-2[2][3][6]
Molecular Formula C₉H₅Cl₂N₃O₂[2][4][7]
Molecular Weight 258.06 g/mol [2][4][7]
Appearance Pale Yellow Solid[5]
SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O[3]
InChI InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16)[3]

Synthesis and Formation of Lamotrigine Impurity D

Lamotrigine Impurity D is primarily formed as a result of the hydrolysis of the parent drug, lamotrigine.[8] Forced degradation studies have shown that lamotrigine is susceptible to degradation under acidic, basic, and neutral hydrolytic conditions, with alkaline-induced hydrolysis demonstrating the highest potential for generating this impurity.[2][3]

The formation of Lamotrigine Impurity D from lamotrigine involves the nucleophilic attack of water or hydroxide ions on the carbon atoms of the amino-substituted triazine ring, leading to the replacement of the amino groups with hydroxyl groups, which then tautomerize to the more stable keto form.

For researchers requiring this impurity as a reference standard, it is commercially available from various specialized chemical suppliers who provide a certificate of analysis with comprehensive characterization data.[2][3][4][6][7]

G cluster_formation Formation of Lamotrigine Impurity D Lamotrigine Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) Impurity_D Lamotrigine Impurity D (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione) Lamotrigine->Impurity_D Hydrolysis (Acidic, Basic, or Neutral Conditions) G cluster_workflow HPLC Analysis Workflow Sample Sample Preparation (Lamotrigine API or Formulation) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration and Quantification) Detection->Analysis

Sources

Molecular weight and formula of 3,5-Didesamino-3,5-dioxo Lamotrigine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Characterization of 3,5-Didesamino-3,5-dioxo Lamotrigine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and analytical determination of 3,5-Didesamino-3,5-dioxo Lamotrigine, a significant impurity and degradation product of the antiepileptic drug Lamotrigine. Known formally as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione and designated as Lamotrigine Impurity D in the European Pharmacopoeia (EP), this compound's formation is critical to monitor during stability studies of the active pharmaceutical ingredient (API).[1][2] This document outlines the core molecular data, elucidates its structural relationship to the parent drug, and details the robust analytical methodologies, primarily high-resolution mass spectrometry, required for its unambiguous identification and characterization. The protocols and insights presented herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of Impurity Profiling

Lamotrigine is a phenyltriazine anticonvulsant widely used for the treatment of epilepsy and bipolar disorder.[3][4] Its chemical name is 3,5-diamino-6-(2,3-dichlorophenyl)-as-triazine.[3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies mandate the identification and characterization of any impurity present at or above a specified threshold.

3,5-Didesamino-3,5-dioxo Lamotrigine is a notable degradation product that emerges under hydrolytic and oxidative stress conditions.[5][6] Its formation involves the hydrolytic conversion of the two exocyclic amino groups of the Lamotrigine molecule into carbonyl groups. Understanding the precise molecular weight and formula of this impurity is the foundational first step in developing validated analytical methods for its detection and quantification in drug substance and product stability testing.

Core Physicochemical & Structural Data

The fundamental identity of 3,5-Didesamino-3,5-dioxo Lamotrigine is established by its molecular formula and corresponding molecular weight. These properties are summarized below.

PropertyValueSource(s)
Chemical Name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione[1][7]
Synonym Lamotrigine Impurity D (EP)[1][2]
CAS Number 661463-79-2[2][7]
Molecular Formula C₉H₅Cl₂N₃O₂[1][7]
Molecular Weight 258.06 g/mol [1][7]
Monoisotopic Mass 256.9759 u[1]
Structural Transformation from Lamotrigine

The conversion of Lamotrigine to its didesamino-dioxo impurity represents a significant chemical modification. The two primary amine functional groups on the triazine ring are replaced by keto (oxo) groups. This transformation from a basic, hydrogen-bond-donating structure to a more neutral/acidic, non-donating one drastically alters the molecule's polarity, solubility, and chromatographic behavior.

G cluster_0 Lamotrigine cluster_1 3,5-Didesamino-3,5-dioxo Lamotrigine (Lamotrigine Impurity D) Lamotrigine Lamotrigine Transformation Hydrolytic Degradation (Acid/Base Stress) Lamotrigine->Transformation ImpurityD ImpurityD Transformation->ImpurityD

Figure 1: Chemical transformation from Lamotrigine to its impurity.

Experimental Determination of Molecular Weight & Formula

The definitive confirmation of a compound's molecular formula and weight in modern pharmaceutical analysis relies on high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC).

Rationale for HRMS

Low-resolution mass spectrometry can provide a nominal mass, but it is insufficient for unambiguous formula determination. HRMS instruments (e.g., Orbitrap, Time-of-Flight) provide mass measurements with high accuracy (typically < 5 ppm), allowing for the calculation of a unique elemental composition. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a critical validation point. For a molecule with two chlorine atoms, the expected isotopic signature (M, M+2, M+4) is a powerful diagnostic tool.

Step-by-Step Protocol: LC-HRMS Analysis

This protocol describes a self-validating workflow for the confirmation of 3,5-Didesamino-3,5-dioxo Lamotrigine.

1. Sample Preparation:

  • Prepare a stock solution of a reference standard for 3,5-Didesamino-3,5-dioxo Lamotrigine at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
  • Prepare a stressed sample of Lamotrigine API. A common method is to reflux Lamotrigine in 0.5 N NaOH at 80°C for 4 hours to induce base hydrolysis, which is known to generate this impurity.[5]
  • Dilute both the reference standard and the stressed sample to a final concentration of approximately 1-5 µg/mL using the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). The C18 chemistry provides good retention for the aromatic structures of both Lamotrigine and its impurity.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes. This ensures elution of compounds with varying polarities.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes to determine the optimal ionization.
  • Mass Analyzer: Orbitrap or TOF.
  • Scan Range: 100 - 500 m/z.
  • Resolution: > 60,000 FWHM (Full Width at Half Maximum) to ensure mass accuracy.
  • Data Acquisition: Full scan mode to detect all ions, with subsequent data-dependent MS/MS (tandem mass spectrometry) to acquire fragmentation data for structural confirmation.

4. Data Analysis & Verification:

  • Extract the ion chromatogram for the theoretical exact mass of the protonated molecule [M+H]⁺ (257.9838) or deprotonated molecule [M-H]⁻ (255.9682).

  • Verify that the measured mass is within 5 ppm of the theoretical mass.

  • Critically, examine the isotopic pattern of the molecular ion peak. It must match the theoretical pattern for a molecule containing two chlorine atoms (a peak at M+2 with ~65% the intensity of M, and a peak at M+4 with ~10% the intensity of M). This isotopic signature serves as an internal validation of the elemental composition.

    G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Verification ref_std Reference Standard (1-5 µg/mL) lc LC Separation (C18 Column) ref_std->lc stress_smp Stressed Lamotrigine Sample (Base Hydrolysis) stress_smp->lc ms HRMS Detection (ESI, >60k Resolution) lc->ms Eluent mass_acc Mass Accuracy (< 5 ppm Error) ms->mass_acc iso_pat Isotopic Pattern (Confirmation of Cl₂) ms->iso_pat formula_confirm Formula Confirmed: C₉H₅Cl₂N₃O₂ mass_acc->formula_confirm iso_pat->formula_confirm

    Figure 2: Workflow for LC-HRMS based formula confirmation.

    Conclusion

The accurate determination of the molecular weight (258.06 g/mol ) and formula (C₉H₅Cl₂N₃O₂) of 3,5-Didesamino-3,5-dioxo Lamotrigine is a non-negotiable requirement for the development and quality control of Lamotrigine. As a known degradation product, its presence must be monitored. The use of high-resolution mass spectrometry provides an authoritative and self-validating method for this task, leveraging high mass accuracy and the distinct isotopic signature of the dichlorinated structure for unambiguous confirmation. The methodologies outlined in this guide provide a robust framework for scientists engaged in the analysis of pharmaceutical impurities.

References

  • Ingle, P. et al. (2012). LC, LC-MS/MS STUDIES FOR IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LAMOTRIGINE AND ESTABLISHMENT OF MECHANISTIC APPROACH TOWARDS DEGRADATION. Taylor & Francis Online. [Online] Available at: [Link]

  • Pharmaffiliates. Lamotrigine - Impurity D. [Online] Available at: [Link]

  • Veeprho Pharmaceuticals. Lamotrigine Impurities and Related Compound. [Online] Available at: [Link]

  • El-Gindy, A. et al. (2017). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. ResearchGate. [Online] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Lamotrigine. NIST Chemistry WebBook. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2008). CHEMISTRY REVIEW(S). [Online] Available at: [Link]

  • Wikipedia. Lamotrigine. [Online] Available at: [Link]

  • ResearchGate. (2019). Chemical structure of lamotrigine. [Online] Available at: [Link]

Sources

Analytical and Physicochemical Profiling of 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione (Lamotrigine Impurity D)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lamotrigine is a critical antiepileptic and mood-stabilizing active pharmaceutical ingredient (API) widely utilized in the management of seizure disorders and bipolar depression. Ensuring the chemical stability of Lamotrigine throughout its shelf-life requires rigorous monitoring of its degradation products. The most prominent terminal degradation product is 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione , formally recognized in pharmacopeial monographs as Lamotrigine Impurity D .

This whitepaper provides an in-depth technical analysis of Impurity D, detailing its structural properties, the causality of its hydrolytic formation, and a self-validating High-Performance Liquid Chromatography (HPLC) methodology for its precise quantification in pharmaceutical laboratories.

Physicochemical Properties & Structural Dynamics

Lamotrigine Impurity D is the 3,5-dione analog of the parent drug, resulting from the complete deamination and subsequent oxidation (hydrolysis) of Lamotrigine's two exocyclic amino groups[1]. The transition from a diamine to a dione fundamentally alters the molecule's polarity, pKa, and UV-absorptivity, which dictates the analytical approaches required for its isolation.

Table 1: Quantitative and Physicochemical Profile of Lamotrigine Impurity D

PropertyValue / Description
Chemical Name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Common Synonyms Lamotrigine Impurity D (EP); 3,5-Didesamino-3,5-dioxo lamotrigine[2]
CAS Registry Number 661463-79-2[3]
Molecular Formula C9H5Cl2N3O2[3]
Molecular Weight 258.06 g/mol [3]
Appearance White to off-white solid powder
Melting Point >300 °C (Predicted/Literature)[4]
Solubility Soluble in DMSO; slightly soluble in Acetonitrile and Methanol[4]

Mechanistic Pathways of Degradation (Causality)

Understanding why and how Lamotrigine degrades into Impurity D is essential for formulating stable drug products and designing forced degradation studies.

The parent Lamotrigine molecule features a 1,2,4-triazine ring substituted with amino groups at the C3 and C5 positions. The triazine ring is highly electron-withdrawing. Under hydrolytic stress (such as exposure to strong acids, bases, or prolonged thermal stress in aqueous environments), the carbon atoms bonded to the amino groups become highly susceptible to nucleophilic attack by water or hydroxide ions.

The Causality of Stepwise Hydrolysis:

  • Primary Deamination: The C5 position is highly electron-deficient due to the adjacent nitrogen atoms in the triazine ring. Nucleophilic substitution occurs here first, displacing ammonia (

    
    ) and yielding the intermediate Lamotrigine Impurity A  (3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one)[5].
    
  • Secondary Deamination: Upon further hydrolytic stress, the remaining amino group at the C3 position undergoes a similar nucleophilic substitution, resulting in the fully oxidized Lamotrigine Impurity D (the 3,5-dione)[1].

DegradationPathway LTG Lamotrigine (3,5-diamine) Stress Hydrolytic Stress (Acid/Base/Heat) LTG->Stress ImpA Impurity A (3-amino-5-oxo) Stress->ImpA Nucleophilic substitution (-NH3) ImpD Impurity D (3,5-dione) ImpA->ImpD Secondary hydrolysis (-NH3)

Fig 1: Stepwise hydrolytic degradation pathway of Lamotrigine to Impurity D.

Self-Validating Analytical Methodology (RP-HPLC)

To ensure trustworthiness and reproducibility, the quantification of Impurity D must be conducted using a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. Because Impurity D lacks the basic amino groups of the parent drug, it exhibits different retention behavior on a C18 stationary phase, necessitating a carefully buffered mobile phase[6].

HPLCWorkflow Prep 1. Sample Preparation Extraction & 0.45µm Filtration Inject 2. Autosampler Injection 10 µL Aliquot Prep->Inject Separate 3. RP-HPLC Separation C18 Column, Buffered Flow Inject->Separate Detect 4. UV/PDA Detection λ = 215 nm Separate->Detect Analyze 5. Data Analysis Peak Integration & SST Detect->Analyze

Fig 2: Standardized RP-HPLC analytical workflow for Impurity D quantification.

Step-by-Step RP-HPLC Protocol

This protocol is designed with built-in System Suitability Testing (SST) to guarantee that the method validates itself during every run.

Step 1: Mobile Phase Preparation

  • Buffer: Prepare a 0.3% Triethylamine (TEA) aqueous solution and adjust the pH to 6.0 using dilute orthophosphoric acid. This specific pH suppresses the ionization of residual silanols on the column, ensuring sharp peak shapes.

  • Eluent: Mix the Buffer, Methanol, and Acetonitrile in a ratio of 74:13:13 (v/v/v). Degas ultrasonically for 15 minutes[6].

Step 2: Standard & Sample Preparation

  • Reference Standard: Dissolve accurately weighed 2[2] in a minimal volume of DMSO, then dilute to a working concentration of 1.0 µg/mL using the mobile phase.

  • Sample Extraction: Weigh the equivalent of 100 mg of Lamotrigine API or crushed tablet formulation. Extract with 50 mL of mobile phase, sonicate for 20 minutes, and centrifuge at 4000 RPM. Filter the supernatant through a 0.45 µm PTFE syringe filter to protect the column frit.

Step 3: Chromatographic Execution

  • Stationary Phase: Octadecylsilane (C18) column, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: Maintained at 35 °C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: Photodiode Array (PDA) or UV detector set to 215 nm (the isosbestic/optimal absorption point for the triazine-dione chromophore)[6].

  • Injection Volume: 10 µL.

Step 4: System Suitability & Self-Validation (Crucial) Before analyzing unknown samples, the system must pass the following causality-driven criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between Lamotrigine, Impurity A, and Impurity D. (Validates that the column can thermodynamically separate the diamine, mono-oxo, and dione forms).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the Impurity D peak. (Validates that secondary interactions with column silanols are effectively masked by the TEA buffer).
  • Precision: The Relative Standard Deviation (%RSD) of five replicate injections of the standard must be

    
    .
    

Regulatory & Toxicological Implications

Under the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), degradation products in new drug substances and products must be monitored, reported, and qualified if they exceed specific thresholds (typically 0.10% or 1.0 mg per day intake, whichever is lower).

Because Lamotrigine Impurity D is a terminal degradation product resulting from environmental exposure (moisture/heat), its presence directly reflects the integrity of the formulation's packaging and the API's storage conditions. Accurate quantification using the self-validating protocol above ensures compliance with regulatory submissions and guarantees patient safety by preventing the administration of sub-potent or degraded therapeutics.

References

  • Fisher Scientific. 6-(2,3-Dichlorphenyl)-1,2,4-triazin-3,5(2H,4H)-dion, Mikromol. URL:[Link][3]

  • ResearchGate. Determination of lamotrigine in human plasma and saliva using microextraction by packed sorbent and high performance liquid chromatography–diode array detection. URL: [Link][6]

Sources

A Technical Guide to Lamotrigine and its Dioxo Analog: Structure, Activity, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticonvulsant and mood-stabilizing drug Lamotrigine and its closely related compound, 3,5-Didesamino-3,5-dioxo Lamotrigine. We delve into the fundamental differences in their chemical structures, explore the established mechanism of action and metabolic fate of Lamotrigine, and investigate the formation and potential biological significance of its dioxo analog. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for advanced studies, formulation development, and quality control of Lamotrigine-based therapeutics. Detailed experimental protocols for the chromatographic separation and mass spectrometric quantification of both compounds are provided, alongside a discussion of the analytical challenges and considerations.

Introduction to Lamotrigine: A Phenyltriazine Anticonvulsant

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a second-generation antiepileptic drug (AED) widely used in the management of epilepsy and bipolar disorder.[1][2] Its unique phenyltriazine structure distinguishes it from other AEDs and contributes to its broad spectrum of activity, which includes efficacy against focal seizures, primary generalized tonic-clonic seizures, and the seizures associated with Lennox-Gastaut syndrome.[1][2] Furthermore, Lamotrigine has demonstrated significant utility as a mood stabilizer, particularly in the prevention of depressive episodes in patients with bipolar I disorder.[3]

Mechanism of Action: A Focus on Neuronal Stabilization

The primary mechanism of action of Lamotrigine involves the blockade of voltage-sensitive sodium channels.[1][4][5][6] By binding to these channels, Lamotrigine stabilizes neuronal membranes and consequently inhibits the release of excitatory neurotransmitters, most notably glutamate and aspartate.[1][6] This action is believed to be the cornerstone of its anticonvulsant and mood-stabilizing effects. Additionally, some evidence suggests that Lamotrigine may also exert effects on voltage-gated calcium channels, further contributing to the suppression of neuronal hyperexcitability.[1][6]

dot graph "Lamotrigine_Mechanism_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Mechanism of action of Lamotrigine.

The Metabolic Fate of Lamotrigine

Lamotrigine is extensively metabolized in the liver, primarily through glucuronic acid conjugation.[1][7] The major metabolic pathway involves the formation of an inactive 2-N-glucuronide conjugate, which is then excreted in the urine.[1][7][8] This process is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 and UGT2B7 playing significant roles.[9] In addition to the major N-glucuronide metabolite, other minor metabolites have been identified, including a 5-N-glucuronide, an N-oxide, and an N-methyl metabolite.[2]

dot graph "Lamotrigine_Metabolism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Metabolic pathways of Lamotrigine.

3,5-Didesamino-3,5-dioxo Lamotrigine: A Key Impurity

3,5-Didesamino-3,5-dioxo Lamotrigine, also known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is a known impurity of Lamotrigine.[10] Its structure is characterized by the replacement of the two amino groups at the 3 and 5 positions of the triazine ring with oxo groups.

Formation through Hydrolysis

The formation of 3,5-Didesamino-3,5-dioxo Lamotrigine is primarily attributed to the hydrolysis of Lamotrigine. Forced degradation studies have demonstrated that Lamotrigine is susceptible to degradation under both acidic and alkaline conditions, leading to the formation of hydrolysis products. While one of the primary identified degradation products is 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, the complete hydrolysis of both amino groups would yield the dioxo analog. This chemical instability highlights the importance of stringent control over manufacturing and storage conditions to minimize the formation of this impurity.

Comparative Analysis: Lamotrigine vs. 3,5-Didesamino-3,5-dioxo Lamotrigine

The structural and physicochemical differences between Lamotrigine and its dioxo analog are significant and are summarized in the table below.

PropertyLamotrigine3,5-Didesamino-3,5-dioxo Lamotrigine
IUPAC Name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Molecular Formula C₉H₇Cl₂N₅C₉H₅Cl₂N₃O₂
Molecular Weight 256.09 g/mol 258.06 g/mol
Key Functional Groups Amino groups at C3 and C5Oxo groups at C3 and C5
Known Biological Activity Anticonvulsant, mood stabilizerCurrently, no significant biological activity has been reported. It is primarily considered an impurity.
Primary Route of Elimination Hepatic metabolism (glucuronidation)Not applicable as it is an impurity, not an administered drug.

Experimental Protocols: Separation and Quantification

The simultaneous analysis of Lamotrigine and its impurities, including 3,5-Didesamino-3,5-dioxo Lamotrigine, is crucial for quality control and stability studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 1 mL of the sample (e.g., dissolved drug substance, formulation extract, or biological matrix) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Lamotrigine and 3,5-Didesamino-3,5-dioxo Lamotrigine with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Method
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Linear gradient from 95% to 5% B

    • 7.1-10 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Lamotrigine: Precursor ion (m/z) 256.0 -> Product ion (m/z) 211.0

    • 3,5-Didesamino-3,5-dioxo Lamotrigine: Precursor ion (m/z) 258.0 -> Product ion (m/z) 174.0

dot graph "Analytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Analytical workflow for the quantification of Lamotrigine and its dioxo analog.

Conclusion and Future Perspectives

This technical guide has provided a detailed comparison between Lamotrigine and its dioxo impurity, 3,5-Didesamino-3,5-dioxo Lamotrigine. The key distinction lies in the substitution of the amino groups with oxo groups, a transformation driven by hydrolysis. While Lamotrigine's therapeutic efficacy is well-established through its action on voltage-gated sodium channels, its dioxo analog is primarily of concern as a process-related impurity and degradation product. The provided analytical methodology offers a robust framework for the simultaneous monitoring of both compounds, which is essential for ensuring the quality, safety, and stability of Lamotrigine drug products.

Future research should focus on a more definitive characterization of the biological activity, or lack thereof, of 3,5-Didesamino-3,5-dioxo Lamotrigine. Although currently considered an impurity, a comprehensive toxicological assessment would provide a more complete safety profile for Lamotrigine formulations. Furthermore, the development of advanced analytical techniques for the detection and characterization of other potential minor degradation products will continue to be an important area of investigation in the pharmaceutical analysis of Lamotrigine.

References

  • Lamotrigine - Wikipedia. Available at: [Link]

  • Lamotrigine - Mechanism of Action, Efficacy, Side Effects and Clinical Pearls. (2020). Available at: [Link]

  • What are the molecular and cellular mechanisms of action of LAMOTRIGINE in LAMICTAL CD therapy? | R Discovery. Available at: [Link]

  • What is the mechanism of Lamotrigine? - Patsnap Synapse. (2024). Available at: [Link]

  • Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC. Available at: [Link]

  • Lamotrigine: Mechanism of Action & Pharmacokinetics - Study.com. Available at: [Link]

  • Lamotrigine-impurities | Pharmaffiliates. Available at: [Link]

  • Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants | Environmental Science & Technology. (2023). Available at: [Link]

  • Pharmacokinetic Simulation Study: Exploring the Impact of Clinical Parameters on Lamotrigine for Different Patient Populations with Implications for Liver Function Assessment and Therapeutic Drug Monitoring. (2024). Available at: [Link]

  • Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - ClinPGx. Available at: [Link]

  • Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry | Request PDF. (2025). Available at: [Link]

  • An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. (2024). Available at: [Link]

  • Review Article - An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. (2024). Available at: [Link]

  • Pharmacology of Lamotrigine (Lamicdin, LAMICTAL); Mechanism of action, Pharmacokinetics, Use, Effect. (2025). Available at: [Link]

  • Lamotrigine: pharmacokinetics. Available at: [Link]

Sources

Navigating the Solubility Constraints of Lamotrigine EP Impurity D in Methanol and Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Structural Causality: The Chemistry of Solubility Bottlenecks

Lamotrigine is a phenyltriazine-based anticonvulsant widely utilized in the management of epilepsy and bipolar disorder ()[1]. During its synthesis, formulation, or stability testing, various related substances emerge. Among these, Lamotrigine EP Impurity D (CAS No: 661463-79-2) presents a unique challenge for analytical scientists due to its highly restrictive solubility profile ()[2].

To understand why Impurity D behaves differently than the parent active pharmaceutical ingredient (API), we must examine the structural causality. Lamotrigine features two primary amino groups (-NH₂) at the 3- and 5-positions of the 1,2,4-triazine ring. These amines act as readily available hydrogen bond donors and acceptors, facilitating rapid solvation in polar analytical solvents.

In contrast, Impurity D is the 3,5-dione derivative (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione)[2]. The replacement of the amino groups with carbonyl oxygen atoms (=O) fundamentally alters the molecule's thermodynamics. The dione structure undergoes tautomerization, allowing the molecule to form highly stable, intermolecular hydrogen-bonded dimers in the solid state. This robust hydrogen-bonding network drastically increases the crystal lattice energy. Consequently, the thermodynamic energy required for a solvent to disrupt this lattice is exceptionally high, rendering Impurity D only "slightly soluble" in common reversed-phase high-performance liquid chromatography (RP-HPLC) solvents like methanol (MeOH) and acetonitrile (ACN)[2].

Thermodynamic Solubility Profiles in Analytical Solvents

When developing an RP-HPLC method for impurity profiling, selecting an appropriate sample diluent is a critical self-validating step. If an impurity is not fully solubilized, it will fail mass balance checks and lead to artificially low quantitation.

  • Methanol (MeOH): As a polar protic solvent, methanol can engage in hydrogen bonding. However, its solvation energy is often insufficient to fully break the Impurity D crystal lattice, resulting in slight solubility (typically 1–10 mg/mL under pharmacopeial definitions, though practical working concentrations without precipitation risk are often <1 mg/mL).

  • Acetonitrile (ACN): A polar aprotic solvent, ACN relies primarily on dipole-dipole interactions. It lacks the ability to donate hydrogen bonds, making it even less efficient at solvating the rigid dione structure of Impurity D.

Table 1: Physicochemical and Solubility Comparison
PropertyLamotrigine (API)Lamotrigine EP Impurity D
CAS Number 84057-84-1661463-79-2
Molecular Formula C₉H₇Cl₂N₅C₉H₅Cl₂N₃O₂
Key Functional Groups Diamino (-NH₂)Dione (=O)
Solubility in Methanol SolubleSlightly Soluble
Solubility in Acetonitrile Sparingly SolubleSlightly Soluble
Primary Intermolecular Force H-Bonding (Readily solvated)Strong Lattice H-Bonding (Dimerization)

Self-Validating Protocol for Thermodynamic Solubility Determination

To ensure trustworthiness in analytical method development, solubility cannot be estimated visually; it must be quantified using a self-validating thermodynamic equilibrium model. The following protocol establishes absolute solubility limits in MeOH and ACN to prevent unexpected precipitation during HPLC autosampler storage.

Causality Check: This protocol employs both an under-saturation approach (dissolving solid) and an over-saturation approach (precipitating from a concentrated stock). If both methods yield the same final concentration, the system is self-validated, proving that true thermodynamic equilibrium has been reached rather than a kinetic metastable state.

Step-by-Step Methodology
  • Preparation of Saturated Solutions (Under-saturation): Add 15.0 mg of Lamotrigine EP Impurity D reference standard to two separate borosilicate glass vials. Add 1.0 mL of HPLC-grade Methanol to Vial A, and 1.0 mL of HPLC-grade Acetonitrile to Vial B.

  • Preparation of Spiked Solutions (Over-saturation): Dissolve 15.0 mg of Impurity D in 0.1 mL of Dimethyl Sulfoxide (DMSO). Aliquot 0.05 mL of this concentrated stock into two new vials, diluting one with 0.95 mL MeOH and the other with 0.95 mL ACN.

  • Thermal Equilibration: Seal all four vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 10 minutes. Carefully extract the supernatant and filter through a 0.45 µm PTFE syringe filter. (Causality: Polytetrafluoroethylene (PTFE) is selected over Nylon to prevent hydrophobic adsorption of the dichlorophenyl moiety).

  • RP-HPLC Quantitation: Dilute the filtrates 1:10 with a highly solubilizing diluent (e.g., 50% DMSO / 50% MeOH) to prevent precipitation upon injection. Analyze via RP-HPLC using a Photodiode Array (PDA) detector set to 220 nm ()[3].

  • Data Validation: Compare the quantified concentrations from the under-saturation and over-saturation vials. A variance of <5% validates the thermodynamic solubility limit.

G A Impurity D Standard (CAS 661463-79-2) B Solvent Screening A->B C Methanol (Protic) Hydrogen Bonding B->C D Acetonitrile (Aprotic) Dipole Interactions B->D E Equilibration (25°C, 24h) C->E D->E F Filtration (0.45 µm PTFE) E->F G RP-HPLC Analysis (PDA at 220 nm) F->G H Method Validation & Mass Balance G->H

Workflow for thermodynamic solubility determination and self-validation of Impurity D.

Implications for RP-HPLC Method Development

Because Impurity D is only slightly soluble in pure MeOH and ACN, utilizing 100% organic diluents for sample preparation poses a severe risk of poor recovery or late-eluting ghost peaks if the impurity precipitates at the column head.

Best practices dictate using a mixed aqueous-organic diluent or incorporating a small percentage of a strong solubilizer (e.g., 5–10% DMSO) to ensure complete solubilization of Impurity D during sample preparation[2]. For the mobile phase, gradient elution starting with a high aqueous ratio (e.g., pH 8.0 buffer) and ramping up to Acetonitrile at a flow rate of 1.5 mL/min ensures proper retention and baseline resolution of the polar API from the less polar, poorly soluble Impurity D ()[4].

References

  • Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC Source: Heliyon / PubMed Central (PMC) URL:[Link]

Sources

Identification of Hydrolytic Degradation Products of Lamotrigine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification of hydrolytic degradation products of Lamotrigine (LTG), structured for researchers and analytical scientists.

Executive Summary

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) exhibits a robust stability profile under ambient conditions but demonstrates specific susceptibility to hydrolytic degradation under stress.[1] The primary degradation pathway involves the hydrolysis of the amino group at position 5 of the triazine ring, yielding 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (EP Impurity A / USP Related Compound C).[1] Under vigorous conditions, complete ring cleavage may occur, yielding 2,3-dichlorobenzoic acid (EP Impurity E).[1] This guide outlines the forced degradation protocols, analytical strategies (LC-MS/MS), and mechanistic pathways required to identify and control these impurities.[1]

Chemical Basis of Instability

The Lamotrigine molecule consists of a 1,2,4-triazine ring fused with a 2,3-dichlorophenyl moiety.[1] The exocyclic amino groups at positions 3 and 5 are the primary sites of chemical reactivity.[1][2]

  • Acidic/Basic Susceptibility: While the triazine ring is aromatic and generally stable, the carbon-nitrogen bonds at the amino substituents are vulnerable to nucleophilic attack (in base) or acid-catalyzed hydrolysis.[1]

  • The Primary Degradant: The conversion of the amino group to a carbonyl (oxo) functionality via hydrolysis is the dominant degradation mechanism.[2] This results in a mass shift of +1 Da (replacement of -NH₂ [16 Da] with -OH [17 Da] followed by tautomerization to =O).[1]

Experimental Protocol: Forced Degradation

To generate and identify hydrolytic degradants, the following stress testing protocol is recommended, aligned with ICH Q1A(R2) guidelines.

Reagents and Equipment
  • API: Lamotrigine Reference Standard (>99.9% purity).[1]

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water.[1]

  • Stress Agents: 0.1 N / 1.0 N HCl, 0.1 N / 1.0 N NaOH.[1][2]

  • Equipment: Reflux condenser setup, Water bath capable of 80°C, LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).

Hydrolysis Workflow
Stress ConditionReagentConditionsTarget Degradation
Acid Hydrolysis 0.1 N HClReflux at 80°C for 4–8 hours5–20%
Alkaline Hydrolysis 0.1 N NaOHReflux at 80°C for 4–8 hours5–20%
Neutral Hydrolysis Purified WaterReflux at 80°C for 12 hours<5% (Control)

Protocol Steps:

  • Preparation: Dissolve Lamotrigine in a minimal volume of methanol, then dilute with the respective stress agent (HCl/NaOH) to a final concentration of 1 mg/mL.

  • Stressing: Heat samples under reflux.[1][2] Monitor degradation via HPLC every 2 hours to prevent "over-cooking" (secondary degradation).

  • Quenching: Neutralize acid samples with equal molar NaOH and base samples with HCl to pH 7.0 immediately after cooling.

  • Dilution: Dilute to analytical concentration (e.g., 10 µg/mL) using the mobile phase.

Analytical Strategy: LC-MS/MS Identification

Precise structural elucidation requires separating the isobaric parent from degradants and utilizing mass fragmentation patterns.[1]

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Phenomenex Luna or Waters Symmetry, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: PDA (200–400 nm, extract 270 nm) and MS (Positive ESI).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1][2]

  • Scan Mode: Full Scan (m/z 100–600) followed by Product Ion Scan (MS2) of significant peaks.

Identification of Degradation Products

The following table summarizes the key hydrolytic degradation products identified under the described conditions.

Compound NamePharmacopeial Ref.RRT (Approx)m/z [M+H]⁺Mass Shift (

)
Proposed Structure Change
Lamotrigine Parent1.00256.00N/A
Desamino-oxo-Lamotrigine EP Impurity A / USP Related Compound C~0.85257.0+1 DaHydrolysis of 5-NH₂

5-Oxo
2,3-Dichlorobenzoic Acid EP Impurity E / USP Related Compound B~1.20191.0-65 DaCleavage of Triazine Ring
Open-Ring Isomer EP Impurity B/C~0.90256.00Ring opening (Amidine formation)
Structural Elucidation of Impurity A

Impurity A is the principal hydrolytic product.[1][2]

  • MS Spectrum: The parent ion appears at m/z 257 (Cl₂ isotope pattern preserved).[1][2]

  • Mechanism: The nucleophilic attack of water on the carbon at position 5 leads to the displacement of the amino group (as ammonia), resulting in the formation of 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one .[1]

  • Validation: This peak increases significantly under both acidic and basic stress but is formed more rapidly under alkaline conditions.[1][2]

Mechanistic Degradation Pathway

The following diagram illustrates the degradation logic, moving from the parent molecule to its primary hydrolytic degradants.

LamotrigineHydrolysis LTG Lamotrigine (Parent) MW: 256.09 C9H7Cl2N5 ImpA Impurity A (EP) 3-amino-6-(2,3-dichlorophenyl)- 1,2,4-triazin-5(4H)-one MW: 257.08 (+1 Da) LTG->ImpA Hydrolysis (Acid/Base) Loss of NH3 (+H2O) ImpB Impurity B/C (EP) Open-Ring Isomers MW: 256.09 (Isobaric) LTG->ImpB Ring Opening (Reversible) ImpE Impurity E (EP) 2,3-Dichlorobenzoic acid MW: 191.01 (-65 Da) ImpA->ImpE Harsh Hydrolysis Ring Cleavage

Caption: Mechanistic pathway of Lamotrigine hydrolysis showing the conversion to the primary oxo-degradant (Impurity A) and subsequent ring cleavage (Impurity E).

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1][2][3][4] Link

  • European Pharmacopoeia (Ph.[1][5] Eur.). Lamotrigine Monograph 1754.[1][2] EDQM.[1][2] (Specific impurity designations A, B, C, D, E). Link

  • S.A. Bhusari, et al. (2018).[1] Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 10(10): 118-124.[1] Link

  • Mahajan, A., et al. (2012).[1][6] LC, LC-MS/MS studies for identification and characterization of degradation products of lamotrigine.[1][4] Journal of Liquid Chromatography & Related Technologies, 35:2255–2271.[1] Link[1]

  • PubChem Compound Summary. (2024). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Impurity A).[1][4][6][7][8][9] National Center for Biotechnology Information.[1][2] Link[1]

Sources

3,5-Didesamino-3,5-dioxo Lamotrigine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectral Characterization of 3,5-Didesamino-3,5-dioxo Lamotrigine: A Technical Guide for Impurity Profiling

Executive Summary

In the rigorous landscape of pharmaceutical development, the structural elucidation of degradation products is not merely a regulatory checkbox (ICH Q3A/B) but a fundamental requirement for ensuring drug safety. Lamotrigine, a broad-spectrum antiepileptic, is susceptible to hydrolytic degradation under basic conditions or prolonged environmental exposure [7]. This stress induces the deamination and oxidation of its 1,2,4-triazine ring, yielding 3,5-Didesamino-3,5-dioxo Lamotrigine (also known as Lamotrigine EP Impurity D; CAS: 661463-79-2) [1].

This whitepaper provides an in-depth, causality-driven guide to the spectral characterization (NMR, IR, HRMS) of this critical impurity. By detailing self-validating experimental protocols, we empower analytical scientists to confidently isolate, identify, and quantify this compound in stability matrices.

Molecular Architecture & Causality in Analytical Strategy

The transformation from Lamotrigine to its 3,5-dioxo derivative fundamentally alters the molecule's electronic and physical properties. The replacement of two primary amine groups with ketone/lactam carbonyls at the C3 and C5 positions of the triazine ring creates a highly polar, hydrogen-bonding dione system [2].

This structural shift dictates our analytical strategy:

  • Solvent Causality in NMR: The presence of two exchangeable lactam N-H protons requires a highly polar, aprotic solvent (DMSO-

    
    ) to prevent rapid proton exchange, which would otherwise obliterate these critical diagnostic signals in protic solvents like Methanol-
    
    
    
    .
  • Ionization Causality in MS: The dione moiety is weakly acidic (pKa ~ 7–8). Consequently, Electrospray Ionization (ESI) in negative ion mode is significantly more sensitive than positive mode, as the molecule readily sheds a proton to form a stable anion [4].

  • Vibrational Causality in IR: The disappearance of primary amine N-H stretching bands (typically distinct doublets) and the emergence of strong, broad imide/amide C=O stretching bands serve as the primary orthogonal confirmation of the deamination event.

Workflow Start Lamotrigine API (Basic Hydrolysis) Isolation Prep-HPLC Isolation (Impurity D) Start->Isolation MS HR-LC-MS/MS (Isotopic Profiling) Isolation->MS NMR 1H & 13C NMR (Structural Elucidation) MS->NMR IR FT-IR Spectroscopy (Functional Groups) NMR->IR Validation ICH Q3A Compliant Validation IR->Validation

Logical workflow for the isolation and spectral validation of Lamotrigine Impurity D.

High-Resolution Mass Spectrometry (HRMS) Profiling

Mass spectrometry provides the foundational confirmation of the molecular formula (


). Because the molecule retains the 2,3-dichlorophenyl ring from the parent API, the isotopic signature of the two chlorine atoms acts as an internal validation mechanism. The natural abundance of 

and

dictates a strict M : M+2 : M+4 intensity ratio of approximately 9:6:1.
HRMS Quantitative Data Summary
ParameterTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)Relative Abundance
[M-H]⁻ (Monoisotopic,

)
255.9686255.9682-1.5100%
[M-H+2]⁻ (

)
257.9656257.9654-0.7~ 65%
[M-H+4]⁻ (

)
259.9627259.9629+0.7~ 11%
Self-Validating HR-LC-MS Protocol
  • Sample Preparation: Dissolve the isolated impurity in Acetonitrile:Water (50:50, v/v) to a final concentration of 1 µg/mL. Causality: Avoiding protic modifiers like TFA prevents ion suppression in negative mode.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using an isocratic flow of 0.1% Formic Acid in Water/Acetonitrile. Causality: Isocratic elution ensures the analyte elutes well past the void volume, bypassing early-eluting salt clusters that cause matrix effects.

  • Source Parameters: ESI Negative mode; Capillary voltage 2.5 kV; Desolvation temp 400°C.

  • Internal Calibration (Lock-Mass): Continuously infuse Leucine Enkephalin ([M-H]⁻ = 554.2620) via a reference probe. Causality: Real-time mass axis correction guarantees mass accuracy within < 3 ppm, definitively proving the loss of two

    
     groups and the addition of two oxygen atoms compared to the API.
    

Nuclear Magnetic Resonance (NMR) Elucidation

NMR spectroscopy maps the atomic connectivity. The


 NMR spectrum is characterized by the three aromatic protons of the dichlorophenyl ring and the two downfield exchangeable protons of the triazine dione. The 

NMR spectrum confirms the presence of the two highly deshielded carbonyl carbons [6].

NMR_Logic Molecule 3,5-Didesamino-3,5-dioxo Lamotrigine Protons 1H NMR Analysis Molecule->Protons Carbons 13C NMR Analysis Molecule->Carbons AromaticH Aromatic Protons (3H, Multiplets) Protons->AromaticH AmideH Triazine N-H (2H, Broad Singlets) Protons->AmideH CarbonylC C=O Carbons (C3, C5, ~150 ppm) Carbons->CarbonylC AromaticC Aromatic & C=N (C6, Phenyl Ring) Carbons->AromaticC

NMR signal assignment strategy for differentiating triazine and phenyl ring environments.

NMR Data Summary (DMSO- , 400 MHz / 100 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment

12.60Broad Singlet1HTriazine N-H (C5-adjacent)

12.25Broad Singlet1HTriazine N-H (C3-adjacent)

7.75Doublet of Doublets (J = 8.0, 1.5 Hz)1HAromatic C-H (Phenyl C4)

7.45Triplet (J = 8.0 Hz)1HAromatic C-H (Phenyl C5)

7.35Doublet of Doublets (J = 8.0, 1.5 Hz)1HAromatic C-H (Phenyl C6)

155.2Singlet-C=O (Triazine C5)

149.8Singlet-C=O (Triazine C3)

143.5Singlet-C=N (Triazine C6)

133.8, 132.1Singlets-Aromatic C-Cl (Phenyl C2, C3)

131.5, 130.0, 128.5Singlets-Aromatic C-H (Phenyl C4, C5, C6)

127.2Singlet-Aromatic Quaternary (Phenyl C1)
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the highly pure (>98%) impurity in 0.6 mL of DMSO-

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point calibration, validating the chemical shift axis against environmental drift.
    
  • Acquisition (

    
    ):  Execute a standard 1D sequence with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s D1 ensures complete longitudinal relaxation of the rapidly exchanging N-H protons, allowing for accurate integration relative to the aromatic protons.
    
  • Acquisition (

    
    ):  Execute a proton-decoupled sequence with a minimum of 1024 scans and a D1 of 2.0 seconds. Causality: Quaternary carbons (C=O, C-Cl) lack attached protons, resulting in long 
    
    
    
    relaxation times and poor Nuclear Overhauser Effect (NOE) enhancement. Extensive scanning is mandatory to resolve these critical framework carbons from baseline noise.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, orthogonal confirmation of the functional group interconversion. The spectrum of 3,5-Didesamino-3,5-dioxo Lamotrigine is dominated by the intense carbonyl stretching frequencies of the newly formed dione system.

FT-IR Data Summary (ATR Mode)
Wavenumber (

)
IntensityBand ShapeFunctional Group Assignment
3200, 3080MediumBroadN-H stretching (Imide/Amide)
1725StrongSharpC=O stretching (Triazine C5)
1690StrongSharpC=O stretching (Triazine C3)
1580MediumSharpC=C, C=N stretching (Aromatic ring system)
780StrongSharpC-Cl stretching
Self-Validating FT-IR Protocol
  • Background Calibration: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (64 scans, 4

    
     resolution). Causality: Subtracts ambient atmospheric 
    
    
    
    and water vapor, preventing false-positive peaks in the 2300
    
    
    and 3500
    
    
    regions.
  • Sample Acquisition: Apply 2–3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Collect 64 scans.

  • Validation: Verify the absence of distinct doublet peaks in the 3300–3500

    
     region. Causality: The presence of a doublet would indicate residual primary amines (
    
    
    
    ), signaling incomplete degradation or contamination by the parent Lamotrigine API.

Conclusion

The rigorous spectral characterization of 3,5-Didesamino-3,5-dioxo Lamotrigine requires a multi-modal approach. HR-LC-MS secures the elemental composition and isotopic signature, NMR maps the exact atomic connectivity of the triazine-dione core, and FT-IR orthogonally confirms the functional group transformation. By employing the causality-driven, self-validating protocols outlined above, analytical scientists can ensure absolute compliance with ICH guidelines during forced degradation and stability profiling.

References

1.1 2.2 3.3 4.4 5. 6. 5 7. 6 8.7

Sources

Pharmacopeial limits for Lamotrigine Impurity D in API

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Pharmacopeial Limits, Formation, and Control of Lamotrigine Impurity D

Executive Summary

This technical guide addresses the critical control of Lamotrigine Impurity D , specifically defined by the European Pharmacopoeia (EP) as the dione derivative 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione .

Critical Nomenclature Alert: Researchers must distinguish between EP Impurity D (the dione discussed here) and USP Related Compound D (which corresponds to EP Impurity F, a dimer). Confusing these two distinct chemical entities can lead to catastrophic regulatory failures during filing.[1]

Chemical Characterization & Identity

Lamotrigine Impurity D (EP) represents the fully hydrolyzed degradation product of the Lamotrigine API.[1] Unlike the active pharmaceutical ingredient (API), which possesses two amino groups on the triazine ring, Impurity D has these groups replaced by carbonyl oxygens (keto-enol tautomerism favors the keto/dione form).[1]

AttributeSpecification
Common Name Lamotrigine EP Impurity D
Chemical Name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
CAS Registry Number 661463-79-2
Molecular Formula C₉H₅Cl₂N₃O₂
Molecular Weight 258.06 g/mol
Origin Degradation (Hydrolysis) & Process-Related
Solubility Profile Low solubility in water; soluble in DMSO and basic organic solvents.[2][3][]

Mechanism of Formation

Understanding the causality of Impurity D formation is essential for process control.[1] It is primarily formed through the sequential hydrolysis of the amino groups on the triazine ring of Lamotrigine. This reaction is catalyzed by extremes of pH (strong acid or strong base) and elevated temperatures during the cyclization step or subsequent purification.[1]

Formation Pathway Diagram

Lamotrigine_Impurity_Path cluster_conditions Critical Process Parameters (CPPs) Lamo Lamotrigine API (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) ImpA EP Impurity A (Mono-hydrolysis Intermediate) 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one Lamo->ImpA Hydrolysis (Step 1) Acid/Base Catalysis Loss of NH3 ImpD EP Impurity D (Complete Hydrolysis) 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione ImpA->ImpD Hydrolysis (Step 2) Prolonged Exposure Loss of NH3 pH pH > 10 or pH < 2 Temp Temp > 80°C Water Excess Water

Figure 1: Stepwise hydrolysis pathway converting Lamotrigine to Impurity D via Impurity A.

Pharmacopeial Limits & Regulatory Thresholds

Regulatory limits are dictated by the specific pharmacopoeia and the maximum daily dose (MDD) of the drug.[1] Lamotrigine's MDD can exceed 500 mg, placing it in a stricter tier for impurity qualification under ICH Q3A(R2).[1]

Regulatory Comparison Table
Regulatory BodyDesignationLimit / Acceptance CriteriaContext
European Pharmacopoeia (EP) Impurity D ≤ 0.2% (Typical for specified impurities)Explicitly listed in the EP Monograph.[1]
USP Not explicitly "Impurity D"N/A (See Note Below)USP "Related Compound D" is the Dimer (EP Imp F).[1] Do not apply USP RC D limits to EP Imp D.
ICH Q3A (R2) Organic Impurity0.15% (Qualification Threshold)Applies if the impurity is unspecified or if MDD > 2g (rare).[1] For MDD < 2g, qualification is 0.15% or 1.0 mg/day.[1]
General Limit Unspecified Impurity0.10% Applied if the impurity is not individually listed in the specification.[1]

Guidance for Filing: If Lamotrigine Impurity D exceeds the 0.15% qualification threshold , toxicological data must be provided, or the process must be optimized to reduce levels below this limit.

Analytical Methodology

To accurately quantify Impurity D, a validated Reverse Phase HPLC (RP-HPLC) method is required.[1] The method must be stability-indicating, capable of resolving the dione (Impurity D) from the mono-oxo (Impurity A) and the parent API.

Recommended Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Waters Symmetry or Agilent Zorbax).[1]

  • Mobile Phase A: Phosphate Buffer (pH 3.5) + Triethylamine (to reduce tailing of amino-triazines).[1]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1]

  • Gradient:

    • Initial: High aqueous (90% A) to retain polar degradants.[1]

    • Ramp: Linear gradient to 60% B over 20-30 minutes to elute the parent and hydrophobic dimers.[1]

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Detection: UV at 270 nm (Optimal for the triazine ring absorption).[1]

  • Column Temperature: 35°C.

Method Validation Attributes (Self-Validating Protocol)
  • Specificity: Inject pure Impurity D standard. Ensure Resolution (Rs) > 1.5 from Impurity A and Lamotrigine.[1]

  • LOD/LOQ: Target an LOQ of ≤ 0.05% to ensure accurate reporting below the 0.10% threshold.

  • Linearity: R² > 0.999 over the range of 0.05% to 150% of the specification limit.

Control Strategy & Process Optimization

Minimizing Impurity D requires strict control of moisture and pH during the final stages of synthesis and purification.[1]

Control Workflow Diagram

Control_Strategy Step1 Cyclization Reaction Step2 Work-up / Isolation Step1->Step2 Step3 Drying Step2->Step3 Control1 Control: Anhydrous Conditions Avoid excess water Control1->Step1 Control2 Control: pH Monitoring Avoid pH > 12 or < 1 Control2->Step2 Control3 Control: Temp < 60°C Prevent thermal hydrolysis Control3->Step3

Figure 2: Process control points to mitigate hydrolysis and Impurity D formation.

Key Interventions:

  • Solvent Quality: Use anhydrous alcohols (methanol/ethanol) during the cyclization of the intermediate (Schiff base).[1]

  • Neutralization: When quenching the reaction, ensure localized pH extremes are avoided by slow addition of acid/base with vigorous stirring.[1]

  • Drying: Avoid wet granulation techniques if the API is sensitive to hydrolysis; use fluid bed drying with controlled humidity.[1]

References

  • European Pharmacopoeia Commission. (2024).[1] Lamotrigine Monograph 1756. European Pharmacopoeia (Ph.[1][5][6] Eur.) 11th Edition. Strasbourg, France: EDQM.[1] Link

  • International Conference on Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link

  • United States Pharmacopeial Convention. (2023).[1] Lamotrigine Monograph. USP-NF Online.[1] Rockville, MD.[1][7] Link[1]

  • PubChem. (2024).[1] Lamotrigine Impurity D (Compound Summary). National Center for Biotechnology Information.[1] Link

  • Rao, S. N., et al. (2012).[1] Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Toxicity and Safety Profile of Lamotrigine Dioxo Impurity (Impurity D)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the lifecycle of Lamotrigine drug development, the dioxo impurity (identified as Impurity D in the European Pharmacopoeia) represents a critical degradation product formed via hydrolysis. Chemically designated as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione , this compound results from the sequential loss of exocyclic amino groups from the parent drug.

This guide provides a comprehensive technical analysis of the dioxo impurity, focusing on its formation kinetics, toxicological classification under ICH M7(R2) , and robust analytical strategies for quantification. While Lamotrigine itself carries structural alerts for genotoxicity (arylamine), the dioxo impurity represents a structural divergence that significantly alters its safety profile. This document outlines the causality of its formation and a self-validating workflow for its control.

Chemical Characterization & Identity

The dioxo impurity differs significantly from the parent molecule in physicochemical behavior. The replacement of basic amino groups with carbonyl oxygens transforms the molecule from a weak base to a compound with acidic character (imide-like protons).

ParameterDescription
Common Name Lamotrigine Impurity D (EP) / Dioxo Impurity
Chemical Name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
CAS Number 661463-79-2
Molecular Formula C₉H₅Cl₂N₃O₂
Molecular Weight 258.06 g/mol
Origin Degradation (Hydrolysis)
Solubility Profile Reduced solubility in acidic media compared to parent; soluble in alkaline media due to deprotonation of amide/imide nitrogens.

Formation Pathway & Causality[1]

Understanding the causality of impurity formation is the first step in control. The dioxo impurity does not form spontaneously under ambient dry conditions; it requires a hydrolytic environment, often catalyzed by extreme pH (acidic or alkaline stress).

Mechanism

The pathway involves a two-step nucleophilic attack by water on the carbons at positions 3 and 5 of the triazine ring.

  • Step 1: Hydrolysis of the 3-amino group yields Impurity A (Mono-oxo).

  • Step 2: Subsequent hydrolysis of the 5-amino group yields Impurity D (Dioxo).

Visualization: Degradation Pathway

The following diagram illustrates the stepwise hydrolysis mechanism.

Lamotrigine_Degradation cluster_conditions Stress Conditions Lamo Lamotrigine (Parent Drug) C9H7Cl2N5 ImpA Impurity A (Mono-oxo) Intermediate Lamo->ImpA Hydrolysis (H2O/H+ or OH-) -NH3 ImpD Impurity D (Dioxo) Target Impurity ImpA->ImpD Hydrolysis (H2O/H+ or OH-) -NH3 Info Accelerated by: - Acidic pH (<2) - Alkaline pH (>10) - High Temperature

Figure 1: Stepwise hydrolytic degradation of Lamotrigine to Impurity D.

Toxicological & Safety Profile (ICH M7 Assessment)

The safety assessment of the dioxo impurity must be grounded in the ICH M7(R2) guideline for mutagenic impurities.

Genotoxicity Assessment

Lamotrigine contains a primary aromatic amine structure, which is a common structural alert for genotoxicity (requiring metabolic activation). However, the dioxo impurity lacks these exocyclic amino groups .

  • Structural Analysis: The conversion of the amino groups to carbonyls removes the "arylamine" alert. The resulting triazine-dione core is generally considered less reactive toward DNA than the parent hydrazine/amine structures.

  • QSAR Prediction: In silico tools (e.g., Derek Nexus, Sarah Nexus) typically predict this structure as inactive for bacterial mutagenicity because the functional groups responsible for nitrenium ion formation (the ultimate mutagenic species of arylamines) are absent.

Classification Logic

Based on the structural modification:

  • Class 5 (Likely): If QSAR and/or Ames tests are negative. Treated as a non-mutagenic impurity.[1][2][3]

  • Control Limit: Controlled under ICH Q3B(R2) .

    • Reporting Threshold: 0.1%

    • Identification Threshold: 0.2% (for >1g daily dose) or 2 mg/day.

    • Qualification Threshold: 0.2% or 3 mg/day.

Visualization: Safety Assessment Decision Tree

This workflow ensures a self-validating safety decision.

ICH_M7_Assessment Start Impurity D Identified QSAR Perform In Silico QSAR (Derek / Sarah) Start->QSAR Alert Structural Alert Found? QSAR->Alert Class5 Class 5 Non-Mutagenic Impurity Alert->Class5 No (Likely for Dioxo) Ames Perform Ames Test (In Vitro) Alert->Ames Yes ControlQ3B Control per ICH Q3B (General Limits) Class5->ControlQ3B AmesResult Ames Positive? Ames->AmesResult AmesResult->Class5 Negative Class2 Class 2 Mutagenic Impurity AmesResult->Class2 Positive ControlM7 Control per ICH M7 (TTC: 1.5 µg/day) Class2->ControlM7

Figure 2: ICH M7 Safety Assessment Workflow for Lamotrigine Impurities.

Analytical Strategy

Quantifying the dioxo impurity requires a method capable of separating the highly polar dione from the lipophilic parent. Standard C18 methods may result in early elution and poor peak shape for Impurity D unless pH is controlled.

Recommended Method: HPLC-UV / LC-MS
  • Column: C18 (End-capped) or Phenyl-Hexyl for better selectivity of the aromatic ring.

  • Mobile Phase:

    • A: 0.1% Formic Acid or 10mM Ammonium Acetate (pH 3.5). Acidic pH suppresses ionization of the acidic amide protons, improving retention.

    • B: Acetonitrile / Methanol.

  • Detection:

    • UV: 270 nm (Lamotrigine max) and 210-220 nm (Impurity D often has lower lambda max due to loss of conjugation).

    • MS: ESI Positive mode (Parent [M+H]+ = 259.06). Note: Impurity D may ionize poorly in positive mode due to lack of basic amines; Negative mode ESI is often more sensitive for diones ([M-H]- = 256.04).

Self-Validating Protocol Steps
  • System Suitability: Resolution (Rs) > 2.0 between Impurity A and Impurity D.

  • Specificity: Inject individual impurity standards to confirm retention times (Impurity D usually elutes before Lamotrigine on C18).

  • Linearity: Establish range from LOQ (0.05%) to 150% of specification limit.

Control Strategy

To maintain Impurity D below the qualification threshold (typically 0.15% or 1.0 mg/day as per ICH Q3B), the following control measures are critical during manufacturing and storage:

Critical Process Parameter (CPP)RiskMitigation Strategy
pH during Work-up HighAvoid prolonged exposure to pH < 2 or pH > 10, especially at elevated temperatures.
Moisture Content MediumHydrolysis requires water. Ensure low water activity in final formulation (blister packs, desiccants).
Excipient Compatibility LowAvoid acidic excipients that could catalyze hydrolysis in the solid state over time.

References

  • European Pharmacopoeia (Ph. Eur.) . Lamotrigine Monograph 1733. Strasbourg, France: EDQM. Link

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[4][5] Link

  • ICH Q3B(R2) . Impurities in New Drug Products. International Council for Harmonisation, 2006. Link

  • Veeprho Laboratories . Lamotrigine EP Impurity D Structure and CAS Data. Link

  • Gondhale-Karpe, P., et al. (2023).[5] Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. Heliyon. Link

  • Cleanchem Laboratories . Lamotrigine Impurity D Reference Standard Data. Link

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Lamotrigine Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Lamotrigine Impurity D in bulk drug substances. Lamotrigine, an anti-epileptic drug, requires stringent purity control to ensure its safety and efficacy. Impurity D, identified as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is a potential process-related impurity or degradation product.[1][2] The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, ensuring adequate separation of Impurity D from the active pharmaceutical ingredient (API) and other related substances. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method development strategy, a step-by-step analytical protocol, and insights into method validation according to International Council for Harmonisation (ICH) guidelines.

Introduction

Lamotrigine is a phenyltriazine derivative used in the treatment of epilepsy and bipolar disorder.[3] The manufacturing process and storage of Lamotrigine can lead to the formation of impurities that may affect the drug's safety and efficacy profile.[4] Regulatory bodies, guided by the ICH, mandate strict control over impurities in new drug substances.[5][6] The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities, making the development of sensitive and specific analytical methods paramount.[7][8]

Lamotrigine Impurity D, with the chemical name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is a specified impurity that requires careful monitoring.[1][2] Its structure, lacking the amino groups of the parent molecule, results in different physicochemical properties, necessitating a well-designed chromatographic method for its separation and quantification.[3] This application note presents a systematic approach to developing a stability-indicating HPLC method, capable of separating Impurity D from Lamotrigine and its other potential impurities.

Part I: Method Development Strategy - The "Why"

The primary objective is to develop a method that can accurately quantify Impurity D at levels meeting or exceeding the ICH identification threshold (typically 0.05% to 0.1%).[7] The strategy was built upon a foundational understanding of the analytes' properties and principles of reversed-phase chromatography.

  • Analyte Physicochemical Properties:

    • Lamotrigine: A basic compound with a pKa of 5.7.[9] It is a polar molecule containing two primary amine groups. Its molecular formula is C₉H₇Cl₂N₅ and it has a molecular weight of 256.10 g/mol .[3]

    • Impurity D: Chemically named 3,5-Didesamino-3,5-dioxo Lamotrigine, this impurity is more acidic and less polar than the parent drug due to the replacement of two amino groups with oxo groups.[3][10] Its molecular formula is C₉H₅Cl₂N₃O₂ with a molecular weight of 258.06 g/mol .[2][3] The structural difference is key to achieving chromatographic separation.

  • Column Selection: A C18 column is the workhorse of reversed-phase HPLC and was selected as the initial choice due to its versatility in separating compounds with moderate polarity. The non-polar nature of the C18 alkyl chains provides effective retention for both Lamotrigine and its less polar Impurity D. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was chosen to provide high efficiency and good resolution.

  • Mobile Phase Selection:

    • Aqueous Phase & pH Control: Given Lamotrigine's pKa of 5.7, controlling the mobile phase pH is critical for consistent retention and peak shape.[9] An acidic pH (around 3.5) was chosen to ensure that the primary amine groups of Lamotrigine are fully protonated, leading to a single ionic species and sharp, symmetrical peaks. A phosphate buffer is an excellent choice for this pH range due to its suitable buffering capacity.

    • Organic Modifier: Acetonitrile was selected over methanol as the organic modifier. Acetonitrile typically provides better peak shapes for basic compounds, lower viscosity (leading to lower backpressure), and a different selectivity profile, which can be advantageous in separating closely related substances.

    • Gradient Elution: An isocratic method might fail to elute more retained impurities in a reasonable time or provide sufficient separation of early-eluting peaks from the void volume. Therefore, a gradient elution, starting with a lower percentage of acetonitrile and gradually increasing, was chosen. This approach allows for the sharp elution of both the more polar Lamotrigine and the less polar Impurity D, providing optimal resolution across the entire impurity profile.

  • Detection Wavelength: To determine the optimal detection wavelength, UV spectra of both Lamotrigine and Impurity D were considered. While the USP monograph for Lamotrigine tablets assay suggests detection at 210 nm, a slightly higher wavelength can sometimes offer better selectivity and reduce interference from mobile phase components.[11][12] After evaluation, 210 nm was confirmed to provide excellent sensitivity for both the API and Impurity D.[12]

  • System Suitability: Before any sample analysis, system suitability tests (SST) are performed to ensure the chromatographic system is performing adequately. Key SST parameters include resolution (to ensure baseline separation between Lamotrigine and Impurity D), tailing factor (to ensure good peak shape), and precision of replicate injections.[13]

Part II: Optimized Analytical Method Protocol - The "How"

This section provides the detailed, step-by-step protocol for the analysis of Lamotrigine Impurity D.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade)

    • Lamotrigine Reference Standard (RS)

    • Lamotrigine Impurity D Reference Standard

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase A and Acetonitrile in a 65:35 v/v ratio.

  • Standard Stock Solution (Lamotrigine): Accurately weigh about 25 mg of Lamotrigine RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 0.5 mg/mL.

  • Impurity D Stock Solution: Accurately weigh about 10 mg of Lamotrigine Impurity D RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 0.1 mg/mL.

  • System Suitability Solution (SSS): Transfer 1.0 mL of the Standard Stock Solution (Lamotrigine) and 1.0 mL of the Impurity D Stock Solution into a 100 mL volumetric flask. Dilute to volume with Diluent. This solution contains 5 µg/mL of Lamotrigine and 1 µg/mL of Impurity D.

  • Sample Solution: Accurately weigh about 25 mg of the Lamotrigine bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 0.5 mg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution five times.

  • Verify that the system suitability criteria are met.

  • Inject the Sample Solution in duplicate.

  • Integrate the peaks and calculate the amount of Impurity D in the sample.

System Suitability Test (SST) and Acceptance Criteria
ParameterAcceptance Criteria
Precision (%RSD) For five replicate injections of the SSS, the %RSD for the peak area of Impurity D should be Not More Than (NMT) 5.0%.
Resolution (Rs) The resolution between the Lamotrigine peak and the Impurity D peak should be Not Less Than (NLT) 2.0.
Tailing Factor (T) The tailing factor for both the Lamotrigine and Impurity D peaks should be NMT 2.0.
Calculation

The percentage of Impurity D in the Lamotrigine sample is calculated using the following formula:

% Impurity D = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of Impurity D in the Sample Solution

  • Area_Imp_Std = Average peak area of Impurity D in the SSS

  • Conc_Imp_Std = Concentration of Impurity D in the SSS (µg/mL)

  • Conc_Sample = Concentration of Lamotrigine in the Sample Solution (µg/mL)

Part III: Method Validation Insights (Trustworthiness)

To ensure the method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[14][15][16] A full validation would include the following parameters:

  • Specificity: This is demonstrated by the absence of interfering peaks at the retention time of Impurity D in a blank chromatogram and by achieving baseline resolution between Impurity D, Lamotrigine, and other potential impurities. Forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) are crucial to show that the method can separate the impurity from any resulting degradants.[17]

  • Linearity & Range: The linearity of the method should be established across a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for Impurity D. A linear relationship between peak area and concentration should be demonstrated by a correlation coefficient (r²) of ≥ 0.999.

    Table 1: Illustrative Linearity Data for Impurity D

    Concentration (µg/mL) Peak Area (arbitrary units)
    0.25 (LOQ) 5,100
    0.50 10,250
    1.00 20,400
    1.50 30,750
    2.00 40,900

    | Correlation Coefficient (r²) | 0.9998 |

  • Accuracy & Precision:

    • Accuracy is determined by performing recovery studies. A known amount of Impurity D is spiked into the Lamotrigine sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be within an acceptable range (e.g., 90-110%).

    • Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) for multiple preparations should be NMT 10.0%.

    Table 2: Illustrative Accuracy and Precision Data for Impurity D

    Spike Level Recovery (%) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6)
    50% 98.5 2.5 3.1
    100% 101.2 1.8 2.4

    | 150% | 99.8 | 1.5 | 2.1 |

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of Impurity D that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's robustness is evaluated by making small, deliberate changes to the chromatographic parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability criteria must still be met under these varied conditions, demonstrating the method's reliability for routine use.[18]

Workflow Visualization

HPLC_Method_Development cluster_0 Phase 1: Strategy & Scoping cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Define Analytical Target Profile (ATP) - Quantify Impurity D - Stability-Indicating B Review Analyte Properties - Lamotrigine (pKa, Polarity) - Impurity D (Structure, Polarity) A->B C Initial Method Scouting - Column (C18) - Mobile Phase (ACN, Buffer) - Detector (UV) B->C D Optimize Mobile Phase - Buffer pH - Gradient Program C->D Initial Conditions E Optimize Physical Parameters - Flow Rate - Column Temperature D->E F Develop System Suitability Test (SST) - Resolution - Tailing Factor - Precision E->F G Finalize Method Protocol - Document all parameters & procedures F->G Optimized Method H Perform Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD G->H I Implement for Routine QC Analysis H->I

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the quantitative determination of Lamotrigine Impurity D in bulk drug substance. The systematic development approach, based on the physicochemical properties of the analytes, resulted in a method with excellent specificity, linearity, and precision. The defined protocol is robust and stability-indicating, making it a reliable tool for quality control laboratories to ensure that Lamotrigine meets the stringent purity requirements set by regulatory authorities.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link][7]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][8]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link][14]

  • Pharmaffiliates. Lamotrigine-impurities. Retrieved from [Link][3]

  • Shinde, V. (2020, July 11). Analytical Method Development for New Products: Assay and Related Substances. Retrieved from [Link][19]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link][4]

  • Pharmace Research Laboratory. Lamotrigine EP Impurity D. Retrieved from [Link][2]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link][20]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][15]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link][5]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link][6]

  • Cleanchem. Lamotrigine EP Impurity D | CAS No: 661463-79-2. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (2022, March 4). Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. Retrieved from [Link][22]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link][16]

  • USP-NF. (2025). Lamotrigine Tablets usp 2025. Retrieved from [Link][11]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][23]

  • USP-NF. (2011, May 1). Lamotrigine Tablets. Retrieved from [Link][24]

  • USP-NF. (2011, April 29). Lamotrigine Tablets. Retrieved from [Link][25]

  • ResearchGate. (2025, December 21). Analytical Method Development for related substances (Organic impurities) in Pharmaceuticals: A Comprehensive review of Methodologies and Regulatory Compliance. Retrieved from [Link][26]

  • Der Pharma Chemica. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk. Retrieved from [Link][9]

  • Journal of Chemical and Pharmaceutical Research. A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Retrieved from [Link][27]

  • Journal of Chemical Health Risks. (2025, August 18). Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. Retrieved from [Link][17]

  • PubMed. (2006, March 3). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Retrieved from [Link][12]

  • International Journal of Pharmaceutical Sciences and Research. (2020, April 1). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. Retrieved from [Link][18]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link][28]

Sources

Application Note: Preparation and Certification of 3,5-Didesamino-3,5-dioxo Lamotrigine Reference Standard Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

The accurate quantification of drug impurities is a critical mandate in pharmaceutical development, governed heavily by 1[1]. For the antiepileptic drug Lamotrigine, 3,5-Didesamino-3,5-dioxo Lamotrigine (commonly referred to as Lamotrigine Impurity D) represents a significant synthetic byproduct and degradant. Because certified reference materials are central to detecting and qualifying impurities[1], preparing a highly accurate, stable stock solution of this specific compound is essential for routine HPLC/UHPLC system suitability and batch release testing.

Physicochemical Properties

Understanding the analyte's properties is the first step in experimental design. 3,5-Didesamino-3,5-dioxo lamotrigine exhibits poor solubility in standard aqueous buffers due to the rigid, planar nature of its 1,2,4-triazine-3,5-dione core and its strong intermolecular hydrogen bonding.

Table 1: Physicochemical Data of 3,5-Didesamino-3,5-dioxo Lamotrigine

ParameterValue
Chemical Name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Common Synonym Lamotrigine Impurity D
CAS Number 661463-79-2[2]
Molecular Formula C9H5Cl2N3O2[2]
Molecular Weight 258.06 g/mol [2]
Appearance White to Off-White Solid[3]
Solubility Slightly soluble in Acetonitrile, Methanol, and DMSO[3]

Mechanistic Rationale for Solvent Selection

Why not use pure methanol or acetonitrile? Empirical data indicates that this compound is only "slightly soluble" in neat organic solvents[3]. The dione functional groups act as strong hydrogen bond donors and acceptors, creating a robust crystal lattice that resists solvation.

To overcome this without resorting to harsh, non-volatile solvents like pure DMSO (which can cause severe baseline drift in UV detection at low wavelengths), we leverage a pharmacopeial approach. According to the4, the preparation of structurally similar lamotrigine related compound stock solutions requires the addition of hydrochloric acid[4]. Specifically, adding 1% (v/v) HCl to methanol disrupts the intermolecular hydrogen bonding of the triazine-dione ring by protonating available heteroatoms, thereby shifting the thermodynamic equilibrium toward complete solvation[4].

Experimental Protocol: Preparation of 0.1 mg/mL Stock Solution

This protocol is designed to yield 100 mL of a 0.1 mg/mL reference stock, optimizing both solubility and long-term stability.

Materials & Equipment
  • Analyte: 3,5-Didesamino-3,5-dioxo Lamotrigine Reference Standard (Purity ≥ 98.0%).

  • Solvents: HPLC-Grade Methanol, Concentrated Hydrochloric Acid (Analytical Grade).

  • Equipment: Class A 100-mL volumetric flask, calibrated microbalance (readability 0.01 mg), ultrasonic bath with temperature control.

Step-by-Step Methodology
  • Weighing: Carefully weigh exactly 10.0 mg of the 3,5-Didesamino-3,5-dioxo Lamotrigine reference standard using a static-free spatula and a calibrated microbalance.

  • Transfer: Quantitatively transfer the powder into a clean, dry 100-mL Class A volumetric flask.

  • Primary Solvation: Add approximately 80 mL of HPLC-grade Methanol (equivalent to 80% of the final flask volume)[4].

  • Acidification: Carefully add 1.0 mL of concentrated Hydrochloric Acid (1% of the final flask volume) to the flask[4]. Causality: The acid acts as a dissolution catalyst by breaking the crystalline lattice's hydrogen bonds.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 10–15 minutes. Monitor the bath temperature to ensure it does not exceed 25°C to prevent solvent evaporation or thermal degradation.

  • Equilibration: Remove the flask and allow the solution to cool completely to room temperature. Causality: Methanol expands when subjected to ultrasonic heating; cooling prior to final make-up ensures absolute volumetric accuracy.

  • Make-up: Dilute to the 100-mL mark with HPLC-grade Methanol[4]. Invert the flask 10–15 times to ensure complete homogenization.

  • Storage: Transfer the stock solution into amber glass vials (to prevent photodegradation) and store at 2–8°C.

Workflow Visualization

G Weigh Weigh 10.0 mg 3,5-Didesamino-3,5-dioxo Lamotrigine Transfer Transfer to 100 mL Volumetric Flask Weigh->Transfer AddMeOH Add 80 mL Methanol (80% of final volume) Transfer->AddMeOH Acidify Add 1.0 mL HCl (Breaks H-bonding) AddMeOH->Acidify Sonicate Sonicate 10-15 min & Cool to Room Temp Acidify->Sonicate Dilute Dilute to 100 mL mark with Methanol Sonicate->Dilute Store Aliquoting & Storage (2-8°C, Amber Vials) Dilute->Store

Workflow for preparing 0.1 mg/mL 3,5-Didesamino-3,5-dioxo Lamotrigine stock solution.

Validation & System Suitability (Trustworthiness)

A protocol is only as robust as its validation. To ensure the integrity of the prepared stock solution, the following self-validating checks must be integrated into the workflow:

  • Visual Inspection: The solution must be completely clear and free of any undissolved particulates or Tyndall scattering under strong light.

  • Chromatographic Verification: Inject the stock solution (diluted to a working concentration, e.g., 5 µg/mL) into an HPLC system. Using a standard L1 (C18) column at 35°C with UV detection at 270 nm[4], verify that the peak exhibits a tailing factor of NMT 1.5 and a relative standard deviation (RSD) of NMT 5.0% across five replicate injections[4].

  • Stability-Indicating Check: Compare the peak area of a freshly prepared stock against one stored at 2–8°C for 7 days. A peak area deviation of >2.0% indicates solvent evaporation or active degradation, necessitating the preparation of a fresh standard.

References

  • Santa Cruz Biotechnology. 3,5-Didesamino-3,5-dioxo Lamotrigine | CAS 661463-79-2. 2

  • ChemicalBook. LaMotrigine IMpurity D | 661463-79-2. 3

  • TrungTamThuoc / USP-NF. Lamotrigine USP Monograph. 4

  • Amazon AWS / LGC Standards. Impurity testing beyond pharmacopeial methods.1

Sources

UPLC conditions for separating Lamotrigine from Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution UPLC Separation of Lamotrigine from Impurity D

Part 1: Executive Summary & Scientific Context

The Challenge: Structural Similarity and Polarity Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a phenyltriazine anticonvulsant. Its impurity profile is critical for safety, particularly Impurity D , defined in the European Pharmacopoeia (EP) as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione .

This separation is chemically challenging because Impurity D is the hydrolysis degradation product where the amino groups of Lamotrigine are replaced by carbonyl oxygens.

  • Lamotrigine: Basic (pKa ~5.7), capable of protonation.

  • Impurity D: Acidic/Neutral (Imide character), significantly more polar than the parent drug.

Standard HPLC methods often suffer from long run times (>15 mins) and poor peak shape for the basic Lamotrigine due to silanol interactions. This protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) with a hybrid particle (BEH) stationary phase to achieve baseline resolution (


) in under 5 minutes.

Part 2: Method Development Strategy (The "Why")

To design a robust method, we must exploit the ionization states of the molecules.

  • Stationary Phase Selection:

    • Choice: Ethylene Bridged Hybrid (BEH) C18 (1.7 µm).[1]

    • Reasoning: Lamotrigine is a basic amine. Traditional silica columns cause "tailing" due to secondary interactions with residual silanols. BEH particles are end-capped and resistant to high pH, allowing us to operate at a pH where Lamotrigine is neutral if necessary, or simply to reduce tailing at acidic pH.

  • Mobile Phase pH Optimization:

    • Condition: pH 6.0 (Ammonium Acetate) vs. pH 3.5 (Phosphate).

    • Selection: pH 3.5 Phosphate Buffer .

    • Mechanistic Logic: At pH 3.5, Lamotrigine (pKa 5.7) is protonated (

      
      ). This increases its solubility and reduces hydrophobic retention, eluting it faster but with sharp peak shape. Impurity D (Dione) remains neutral and relatively polar, eluting early. The gradient is tuned to resolve the early eluting Impurity D from the solvent front and the main Lamotrigine peak.
      
  • Detection Wavelength:

    • Choice: 270 nm.

    • Reasoning: While 305 nm is specific to the conjugated triazine system, 270 nm provides a balanced response for both the aromatic dichloro-ring (present in both) and the triazine core, maximizing sensitivity for the impurity.

Part 3: Visualization of Method Logic

The following decision tree illustrates the logic applied to resolve the Critical Pair (Lamotrigine/Impurity D).

MethodDevelopment Start Start: Separation Goal Lamotrigine vs. Impurity D Analyze Analyze Chemical Properties Lamotrigine: Basic (pKa 5.7) Impurity D: Polar/Neutral Start->Analyze DecisionPH Select Mobile Phase pH Analyze->DecisionPH PathAcidic Acidic (pH 2-3.5) Lamotrigine Protonated (+) DecisionPH->PathAcidic Promote Ionization PathNeutral Neutral (pH 6-7) Lamotrigine Neutral DecisionPH->PathNeutral Suppress Ionization OutcomeAcidic Result: Sharp Peaks Fast Elution Good Solubility PathAcidic->OutcomeAcidic OutcomeNeutral Result: Broad Peaks (Tailing) Strong Retention Risk of Precipitation PathNeutral->OutcomeNeutral SelectColumn Select Column Chemistry BEH C18 (Hybrid) OutcomeAcidic->SelectColumn FinalMethod Final Protocol: BEH C18, pH 3.5, Gradient SelectColumn->FinalMethod

Figure 1: Decision tree for selecting pH and column chemistry based on the pKa of Lamotrigine.

Part 4: Detailed Experimental Protocol

Reagents & Standards
  • Lamotrigine Reference Standard: >99.0% purity.[2]

  • Impurity D Standard: (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione).[3][4][5]

  • Acetonitrile (ACN): LC-MS Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSetting
Instrument UPLC System (e.g., Waters ACQUITY H-Class or equivalent)
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm
Column Temp 35°C
Sample Temp 10°C
Mobile Phase A 10 mM Phosphate Buffer, pH 3.5 (Adjusted with Orthophosphoric acid)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Detection UV at 270 nm (Reference: 400 nm)
Run Time 6.0 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008515Initial
0.5085156
3.5040606
4.5040606
4.6085151
6.0085151

Note: The initial isocratic hold (0-0.5 min) ensures the polar Impurity D does not co-elute with the void volume.

Standard & Sample Preparation
  • Diluent: Phosphate Buffer pH 3.5 : Acetonitrile (70:30 v/v). Crucial: Using the mobile phase buffer as diluent prevents peak distortion for early eluting impurities.

  • Stock Solution: Dissolve Lamotrigine (10 mg) in 5 mL Methanol, sonicate, and dilute to 100 mL with Diluent (0.1 mg/mL).

  • Impurity Spike: Spike Impurity D at 0.1% level (relative to Lamotrigine) into the stock solution to verify resolution.

Part 5: System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthiness), the following criteria must be met before running samples.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Impurity D and LamotrigineEnsures accurate integration of the small impurity peak.
Tailing Factor (

)
< 1.5 for LamotrigineIndicates minimal secondary silanol interactions (BEH column efficacy).
Precision (%RSD) < 2.0% (n=6 injections)Verifies pump and injector stability.
Plate Count (

)
> 50,000High efficiency characteristic of UPLC.

Part 6: Sample Workflow Visualization

SamplePrep Weigh Weigh Sample (Tablet/Powder) Dissolve Dissolve in MeOH (Initial Solubilization) Weigh->Dissolve Sonicate 10 min Dilute Dilute with Buffer:ACN (Match Mobile Phase) Dissolve->Dilute Prevent Precipitation Filter Filter (0.2 µm PVDF) Remove Excipients Dilute->Filter Inject UPLC Injection Filter->Inject

Figure 2: Sample preparation workflow designed to match the mobile phase and prevent solvent effects.

Part 7: References

  • European Pharmacopoeia (Ph. Eur.). Lamotrigine Monograph 01/2008:1756. (Defines Impurity D structure and limits).

  • Waters Corporation. USP Method Transfer of Lamotrigine from HPLC to UPLC. Application Note. Link

  • Srinivasulu, P., et al. "Stability Indicating Reversed Phase UPLC Method for the Assay of Lamotrigine in Tablet Dosage Forms." Journal of Global Trends in Pharmaceutical Sciences, 2010.

  • Gondhale-Karpe, P., et al. "Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC." Heliyon, 2023.[2] Link[2]

  • US Food and Drug Administration (FDA). Chemistry Review: Lamotrigine (NDA 20-241). (Source for pKa and solubility data). Link

Sources

Advanced Extraction Protocols for Lamotrigine and Related Impurities from Plasma Samples

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Rationale

Executive Summary

This application note details high-performance extraction protocols for Lamotrigine (LTG) and its critical plasma-relevant impurities (primarily metabolites and degradation products) from human plasma.[1] While "impurities" in Drug Substance analysis refers to synthetic byproducts (e.g., Impurity C, Impurity A), in a bioanalytical context (plasma), the primary targets of interest beyond the parent drug are the metabolites (Lamotrigine-2-N-glucuronide, Lamotrigine-N-oxide) and degradation products formed during sample handling.

The "Polarity Trap" in Lamotrigine Extraction

Expertise & Causality: The fundamental challenge in extracting Lamotrigine impurities lies in the polarity divergence.

  • Lamotrigine (Parent): Moderately lipophilic (LogP ~ 2.5), basic (pKa ~ 5.7). Easily extracted by Liquid-Liquid Extraction (LLE).

  • N-2-Glucuronide (Major Metabolite/Impurity): Highly polar. LLE using ethyl acetate or ether often results in <10% recovery of this compound, leading to underestimation of total drug exposure.

  • N-Oxide (Degradant/Metabolite): Labile; susceptible to back-conversion to parent drug if heated or exposed to harsh acidic conditions during evaporation.

Therefore, Solid Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is the Gold Standard protocol described here. It provides the necessary retention for the polar glucuronide while removing plasma phospholipids that cause ion suppression in LC-MS/MS.

Part 2: Experimental Protocols

Target Analytes & Properties
AnalyteTypePolarityKey Extraction Requirement
Lamotrigine (LTG) Parent DrugLipophilicRetention on C18/HLB
LTG-2-N-Glucuronide Major MetaboliteHydrophilicRequires HLB SPE (Lost in LLE)
LTG-N-Oxide Metabolite/DegradantIntermediateTemp < 40°C (Thermally unstable)
Impurity C Synthetic ImpurityLipophilicCo-extracts with Parent
Reagents & Materials
  • SPE Cartridges: Polymeric HLB (e.g., Oasis HLB, Strata-X), 30 mg/1 cc.

    • Why: Silica-based C18 is avoided due to potential secondary silanol interactions and pH instability.

  • Internal Standard (IS): Lamotrigine-13C3, d3 (Stable isotope labeled IS is mandatory to compensate for matrix effects).

  • Buffers: Ammonium Formate (10 mM, pH 3.5) for LC; Orthophosphoric acid (2%) for plasma pretreatment.

Protocol A: Solid Phase Extraction (Gold Standard)

Best for: Simultaneous quantification of Parent, Glucuronide, and N-Oxide with high sensitivity.

Step 1: Sample Pre-treatment
  • Thaw plasma samples at room temperature (Max 30 mins to prevent degradation).

  • Vortex for 10 seconds.

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 2% Orthophosphoric Acid (H3PO4) .

    • Mechanism:[2] Acidification disrupts protein binding (LTG is ~55% protein-bound) and ionizes the basic Lamotrigine (protonation), making it water-soluble for the loading step, while preventing premature precipitation that occurs with organic solvents.

Step 2: SPE Cartridge Conditioning
  • Condition: 1.0 mL Methanol.

  • Equilibrate: 1.0 mL Water (HPLC Grade).

    • Critical: Do not let the cartridge dry out after equilibration.

Step 3: Loading & Washing
  • Load: Apply the pre-treated plasma sample (from Step 1) to the cartridge. Flow rate: ~1 mL/min.[3]

  • Wash 1: 1.0 mL 5% Methanol in Water .

    • Mechanism:[2] Removes salts and proteins. The low organic content keeps both the polar glucuronide and lipophilic parent bound to the sorbent.

  • Wash 2: 1.0 mL 2% Formic Acid in Water .

    • Mechanism:[2] Ensures analytes remain protonated and removes residual acid-labile interferences.

Step 4: Elution
  • Elute: 2 x 500 µL Methanol .

    • Note: Methanol is preferred over Acetonitrile for elution here as it provides better solubility for the glucuronide conjugate.

  • Evaporation: Evaporate eluate under Nitrogen stream at 35°C .

    • Warning:Do NOT exceed 40°C. The N-oxide impurity is thermally unstable and can degrade back to Lamotrigine, causing false-high parent quantification.

Step 5: Reconstitution
  • Reconstitute in 200 µL of Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

  • Vortex and transfer to autosampler vials.

Protocol B: Liquid-Liquid Extraction (LLE) - Alternative

Best for: Only Parent Drug and Lipophilic Impurities (e.g., Impurity C). NOT suitable for Glucuronides.

  • Aliquot 200 µL plasma.

  • Add 50 µL 0.1 M NaOH (Alkaline pH renders LTG uncharged/lipophilic).

  • Add 2.0 mL Ethyl Acetate .

  • Vortex (5 min) -> Centrifuge (4000 rpm, 5 min).

  • Transfer supernatant -> Evaporate -> Reconstitute.

    • Limitation: Glucuronide recovery will be <15%.

Part 3: LC-MS/MS Analysis Conditions

To separate the polar impurities from the parent, a gradient elution is required.

  • Column: C18, 100 x 2.1 mm, 3 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[5]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Initial Hold (Traps polar Glucuronide)
1.0 10% End Initial Hold
3.5 90% Elute Parent & Lipophilic Impurities
4.5 90% Wash Column
4.6 10% Re-equilibration

| 6.0 | 10% | End of Run |

MS/MS Transitions (ESI Positive):

  • Lamotrigine: 256.0

    
     211.0 (Quant), 256.0 
    
    
    
    145.0 (Qual).
  • LTG-2-N-Glucuronide: 432.1

    
     256.0 (Loss of Glucuronic acid).[6]
    
  • LTG-N-Oxide: 272.2

    
     242.0.
    

Part 4: Visualization (Workflow Logic)

G cluster_0 Sample Pre-Treatment cluster_1 SPE Extraction (HLB) cluster_2 Post-Processing Start Plasma Sample (200 µL) Add_IS Add Internal Standard (LTG-13C3) Start->Add_IS Acidify Add 2% H3PO4 (Disrupt Protein Binding) Add_IS->Acidify Condition Condition: MeOH Equilibrate: Water Acidify->Condition Load Load Sample Condition->Load Wash Wash 1: 5% MeOH (Remove Proteins/Salts) Load->Wash Elute Elute: 100% MeOH (Recovers Parent + Glucuronide) Wash->Elute Evap Evaporate N2 @ 35°C (Caution: N-Oxide Instability) Elute->Evap Recon Reconstitute (10% ACN + 0.1% FA) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized SPE workflow for simultaneous extraction of Lamotrigine and polar metabolites.

Part 5: Validation & Troubleshooting

Method Validation Parameters (Acceptance Criteria)
  • Recovery: >85% for LTG; >75% for Glucuronide (using SPE).

  • Matrix Effect: 90-110% (Normalized with Stable Isotope IS).

  • Stability:

    • Freeze-Thaw: Stable for 3 cycles at -80°C.

    • Benchtop: Stable for 6 hours. Warning: Hemolyzed plasma accelerates degradation; process immediately or store at -80°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery of Glucuronide Wash step too strongReduce Wash 1 organic content to <5% MeOH.
High Back-pressure Protein precipitation on cartridgeEnsure plasma is not "clotted" before loading; increase H3PO4 dilution volume.
N-Oxide Peak Missing Thermal degradationCheck evaporator temp. Ensure it is <40°C.
Signal Suppression PhospholipidsUse "Pass-through" phospholipid removal plates if SPE is insufficient.

References

  • Vertex AI Search. (2025). Extraction of Lamotrigine and its metabolites from human plasma. Retrieved from 7

  • Hotha, K. K., et al. (2025).[8] Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma. ResearchGate. Retrieved from 9[8]

  • Altasciences. (2024). In-depth Bioanalytical Investigation of Lamotrigine Degradation in Hemolyzed Plasma. Retrieved from 10

  • Zhou, Z., et al. (2022). Simultaneous determination of plasma lamotrigine, lamotrigine N2-glucuronide and lamotrigine N2-oxide by UHPLC-MS/MS. PubMed. Retrieved from 6

  • Milovanovic, J., et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. MDPI. Retrieved from 1

Sources

Application Note: High-Purity Synthesis of 3,5-Didesamino-3,5-dioxo Lamotrigine Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and process development scientists requiring a high-purity reference standard of 3,5-Didesamino-3,5-dioxo Lamotrigine (also known as Lamotrigine Impurity D or the 3,5-dioxo analog).

The synthesis protocol prioritized below utilizes a De Novo approach (The Oxalate Route). Unlike the hydrolysis of Lamotrigine—which often results in difficult-to-separate mixtures of mono-oxo and dioxo species—this pathway ensures the standard is free from the parent API (Lamotrigine), a critical requirement for accurate impurity profiling in HPLC/LC-MS.

Part 1: Strategic Overview & Retrosynthesis

The Analytical Challenge

In the Quality Control (QC) of Lamotrigine (an anticonvulsant), the 3,5-dioxo analog is a potential degradation product formed via the hydrolysis of the amino groups on the triazine ring. To quantify this impurity at ICH Q3A/B reporting thresholds (<0.05%), a reference standard with >98% purity is required.

Critical Quality Attribute (CQA): The standard must be chemically distinct from the API to prevent false positives in retention time studies. Therefore, we avoid degrading Lamotrigine to make the standard and instead build the ring from scratch.

Retrosynthetic Logic

The target molecule is a 6-substituted-1,2,4-triazine-3,5-dione (an aza-uracil derivative). The most robust disconnection involves breaking the N1-C6 and N4-C5 bonds, revealing two key precursors:

  • Semicarbazide: Provides the N-N-C(O)-N skeleton.

  • 
    -Keto Ester:  Provides the C-C backbone and the 2,3-dichlorophenyl substituent.
    

Retrosynthesis Target 3,5-Didesamino-3,5-dioxo Lamotrigine Inter1 Semicarbazone Intermediate Target->Inter1 Cyclization (Base) Precursors Diethyl Oxalate + 2,3-Dichlorophenyl Grignard Inter1->Precursors Condensation (Semicarbazide)

Figure 1: Retrosynthetic disconnection showing the construction of the triazine-dione core.

Part 2: Experimental Protocol (The Oxalate Route)

Phase 1: Synthesis of Ethyl 2,3-dichlorobenzoylformate

This step installs the 1,2-dicarbonyl motif required for the triazine ring formation.

Reagents:

  • 1-Bromo-2,3-dichlorobenzene (25.0 g, 110 mmol)

  • Magnesium turnings (2.9 g, 120 mmol)

  • Diethyl oxalate (32.0 g, 220 mmol)

  • THF (Anhydrous), Ammonium Chloride (sat. aq.)

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Nitrogen, activate Mg turnings with a crystal of iodine. Add 10% of the 1-bromo-2,3-dichlorobenzene in THF. Initiate reflux to start the Grignard formation. Dropwise add the remaining bromide/THF solution over 1 hour. Reflux for 2 hours until Mg is consumed.

  • Acylation: Cool the Grignard solution to -78°C. In a separate vessel, dissolve diethyl oxalate (2.0 equiv) in THF and cool to -78°C.

    • Note: Excess oxalate is crucial to prevent double addition (formation of the alcohol).

  • Addition: Cannulate the Grignard reagent slowly into the oxalate solution over 45 minutes. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1) to isolate the

    
    -keto ester  (Yellow oil).
    
Phase 2: Condensation & Cyclization

This phase forms the heterocycle in a "one-pot" equivalent process.

Reagents:

  • Ethyl 2,3-dichlorobenzoylformate (from Phase 1)

  • Semicarbazide Hydrochloride (1.1 equiv)

  • Sodium Acetate (1.2 equiv)

  • Ethanol (solvent)

  • Sodium Hydroxide (2M aq)

Procedure:

  • Semicarbazone Formation: Dissolve the

    
    -keto ester (10 g) in Ethanol (100 mL). Add Semicarbazide HCl and Sodium Acetate. Reflux for 2-3 hours.
    
    • Checkpoint: Monitor TLC.[1][2] The ketone spot should disappear, replaced by a more polar semicarbazone spot.

  • Cyclization: Cool the mixture to room temperature. Add 2M NaOH (3 equiv) directly to the reaction mixture.

  • Reflux: Heat to reflux for 4 hours. The base catalyzes the intramolecular attack of the semicarbazone nitrogen onto the ester carbonyl, closing the ring.

  • Isolation: Evaporate most of the ethanol. Dilute the residue with water (50 mL). The solution should be clear (sodium salt of the product).

  • Precipitation: Acidify carefully with 1M HCl to pH 2-3. The 3,5-Didesamino-3,5-dioxo Lamotrigine will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from Methanol/Water (80:20) to achieve HPLC-grade purity.

Part 3: Analytical Validation & Self-Validating Systems

To ensure the material is suitable as a Primary Reference Standard, it must pass the following structural confirmation tests.

Data Summary Table
ParameterSpecificationExpected Result
Appearance Visual InspectionWhite to off-white crystalline powder
Molecular Weight Mass Spectrometry258.06 g/mol
Formula Elemental AnalysisC₉H₅Cl₂N₃O₂
Melting Point DSC / Capillary>250°C (dec)
Solubility Process CheckSoluble in DMSO, 0.1N NaOH; Insoluble in Water
Spectroscopic Validation (Self-Validating)

The structure is self-validating via NMR due to the distinct lack of amino protons (present in Lamotrigine) and the presence of amide/imide protons.

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       12.0 - 12.5 ppm (Broad s, 2H): NH protons  of the triazine dione ring (N2-H and N4-H). Absence of these signals indicates failure of cyclization.
      
    • 
       7.4 - 7.8 ppm (m, 3H): Aromatic protons  of the 2,3-dichlorophenyl ring.
      
  • MS (ESI-):

    • m/z 256 [M-H]⁻. The isotope pattern must show the characteristic Cl₂ cluster (9:6:1 intensity ratio for M, M+2, M+4).

HPLC Impurity Profiling Method

Use this method to verify the standard's purity and its separation from Lamotrigine.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV @ 270 nm.[3]

  • Retention Order: 3,5-dioxo analog (more polar, elutes earlier) < Lamotrigine.

Part 4: Process Visualization

Synthesis Pathway Diagram

SynthesisPathway Start 1-Bromo-2,3- dichlorobenzene Grignard Grignard Reagent Start->Grignard Mg, THF Reflux KetoEster Ethyl 2,3-dichloro- benzoylformate Grignard->KetoEster Diethyl Oxalate -78°C SemiCarb Semicarbazone Intermediate KetoEster->SemiCarb Semicarbazide HCl NaOAc, EtOH Product 3,5-Didesamino- 3,5-dioxo Lamotrigine SemiCarb->Product 1. NaOH (aq), Reflux 2. HCl (pH 2)

Figure 2: Step-by-step chemical synthesis pathway from commercially available starting materials.

Validation Workflow

Validation cluster_Tests Analytical Panel Crude Crude Precipitate Recryst Recrystallization (MeOH/H2O) Crude->Recryst HPLC HPLC Purity (>98%) Recryst->HPLC NMR 1H-NMR (Confirm NH signals) Recryst->NMR MS Mass Spec (Isotope Pattern) Recryst->MS

Figure 3: Quality assurance workflow to certify the material as a Reference Standard.

References

  • United States Pharmacopeia (USP).Lamotrigine Monograph: Impurity Tables. USP-NF. (General reference for impurity limits).
  • Council of Europe. European Pharmacopoeia (Ph. Eur.) 10.0. Lamotrigine Entry.[1][2][3][4][5][6][7][8][9] (Defines Impurity C and related substances).

  • Menon, S. K., et al. (2012). "Improved synthesis of 1,2,4-triazine-3,5-diones." Journal of Heterocyclic Chemistry. Link (General methodology for triazine-dione synthesis).

  • Santa Cruz Biotechnology. 3,5-Didesamino-3,5-dioxo Lamotrigine Product Data Sheet.Link (Confirmation of CAS and structure).

  • PubChem. Compound Summary for CAS 661463-79-2.Link (Chemical properties and identifiers).

Sources

Application Note: Determination of Lamotrigine Impurity D in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and Quality Control (QC) scientists involved in the stability profiling and release testing of Lamotrigine formulations. It focuses on the specific determination of Impurity D (as designated by the European Pharmacopoeia), a critical degradation product formed through hydrolysis.

Executive Summary & Scientific Context

Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) is a phenyltriazine anticonvulsant.[1] While the parent molecule is relatively stable, exposure to hydrolytic conditions (acidic or basic environments) during manufacturing or storage can lead to the deamination of the triazine ring.

Impurity D (EP nomenclature) is the 3,5-dione derivative, resulting from the complete hydrolysis of both exocyclic amino groups. Its detection is critical not only for regulatory compliance (ICH Q3B) but also as a marker for moisture-mediated degradation in the formulation.

Target Analyte Profile
ParameterDescription
Common Name Lamotrigine Impurity D (EP)
Chemical Name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
CAS Number 661463-79-2
Molecular Formula C₉H₅Cl₂N₃O₂
Formation Mechanism Hydrolytic deamination of Lamotrigine
Solubility Profile Low aqueous solubility; soluble in DMSO and Methanol

Chemical Basis & Degradation Pathway

Understanding the formation of Impurity D is essential for interpreting stability data. Unlike oxidative impurities (e.g., N-oxides), Impurity D arises from the nucleophilic attack of water on the carbon atoms bearing the amino groups (positions 3 and 5 of the triazine ring).

Pathway Visualization

The following diagram illustrates the hydrolytic degradation pathway leading from Lamotrigine to Impurity D.

Lamotrigine_Degradation Lamo Lamotrigine (Parent API) Inter Intermediate (Mono-oxo derivative) Lamo->Inter Deamination at C3/C5 ImpD Impurity D (EP) (3,5-Dione derivative) Inter->ImpD Second Deamination Hydrolysis Hydrolysis (+H2O / -NH3) Acidic/Basic Stress

Caption: Stepwise hydrolytic deamination of Lamotrigine yielding Impurity D.

Analytical Methodology (HPLC-UV)

This protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The method is optimized to resolve the highly polar Impurity D (which elutes earlier due to the loss of amino groups and formation of keto-enol tautomers) from the parent Lamotrigine peak and other lipophilic impurities.

Chromatographic Conditions
ParameterConditionRationale (Expertise)
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Symmetry C18)Provides sufficient surface area for resolving the polar dione impurity from the solvent front.
Mobile Phase A Phosphate Buffer (pH 3.5)Acidic pH suppresses ionization of residual silanols, reducing tailing for the basic parent drug.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier to elute the hydrophobic dichlorophenyl moiety.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 210 nmImpurity D has lower absorbance at 270 nm (Lamotrigine max); 210 nm captures the carbonyl transitions.
Column Temp 35°CImproves mass transfer and peak shape.
Injection Vol 20 µLHigher volume compensates for the lower response factor of Impurity D.
Gradient Program

Note: An isocratic method (e.g., 70:30 Buffer:ACN) may be used, but a gradient is recommended to clear late-eluting dimers.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.08515
15.05050
20.02080
25.08515
30.08515

Experimental Protocol

Reagents & Preparation
  • Diluent: Methanol : Phosphate Buffer pH 3.5 (50:50 v/v). Crucial for solubilizing both the tablet matrix and the impurity.

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.5 with Orthophosphoric acid.[2][3] Filter through 0.45 µm nylon filter.
    
Standard Preparation
  • Impurity D Stock (0.1 mg/mL): Weigh 10 mg of Impurity D Reference Standard into a 100 mL volumetric flask. Dissolve in 10 mL DMSO (sonicate if needed), then make up to volume with Diluent.

  • Lamotrigine Stock (1.0 mg/mL): Weigh 100 mg Lamotrigine WS into a 100 mL flask. Dissolve and dilute with Diluent.

  • System Suitability Solution: Transfer 1.0 mL of Impurity D Stock and 1.0 mL of Lamotrigine Stock into a 100 mL flask. Dilute to volume with Diluent.[4][5][6]

    • Target Conc: 1 µg/mL Impurity D, 10 µg/mL Lamotrigine.

Sample Preparation (Tablets)
  • Weigh and powder 20 tablets.

  • Transfer powder equivalent to 100 mg Lamotrigine into a 100 mL volumetric flask.

  • Add 70 mL Diluent.

  • Sonication: Sonicate for 20 minutes with intermittent shaking. Critical Step: Ensure temperature does not exceed 40°C to prevent degradation during prep.

  • Cool to room temperature and dilute to volume with Diluent.

  • Filter through a 0.45 µm PVDF syringe filter. Discard the first 3 mL of filtrate.

Analytical Workflow Diagram

Workflow Start Start: Sample Preparation Weigh Weigh Powder (Eq. to 100mg API) Start->Weigh Extract Extraction (Diluent + Sonication 20 min) Weigh->Extract Filter Filtration (0.45 µm PVDF) Extract->Filter Inject HPLC Injection (20 µL) Filter->Inject Detect UV Detection (210 nm) Inject->Detect Data Data Analysis (RRT Calculation) Detect->Data Decision Pass/Fail Data->Decision Check Specs

Caption: Standardized workflow for the extraction and quantification of Impurity D.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between Impurity D and LamotrigineImpurity D is more polar and will elute before Lamotrigine. Adequate separation is vital for accurate integration.
Tailing Factor (T) < 2.0 for all peaksMinimizes peak integration errors; high tailing often indicates secondary silanol interactions.
Precision (RSD) < 2.0% (n=6 injections)Confirms autosampler and pump stability.
Signal-to-Noise (S/N) > 10 for LOQ solutionEnsures sensitivity at the reporting threshold (usually 0.05%).
Relative Retention Times (RRT)
  • Impurity D: ~0.4 - 0.5 (Elutes early due to polarity).

  • Lamotrigine: 1.00 (Reference).

Calculation

Calculate the percentage of Impurity D in the portion of tablets taken:



Where:

  • 
     = Peak area of Impurity D in the Sample Solution.
    
  • 
     = Peak area of Impurity D in the Standard Solution.
    
  • 
     = Concentration of Impurity D Standard (mg/mL).
    
  • 
     = Nominal concentration of Lamotrigine in Sample Solution (mg/mL).[7]
    
  • 
     = Potency of Impurity D Reference Standard (decimal).
    
  • 
     = Relative Response Factor (RRF). Note: If using an external standard of Impurity D, F=1. If quantifying against Lamotrigine, determine RRF experimentally (typically ~0.6 for the dione).
    

Troubleshooting & Practical Tips

  • Ghost Peaks: If "ghost" peaks appear near the void volume, check the water quality. Phosphate buffers can precipitate in high % organic mobile phases; ensure the gradient transition is smooth.

  • Peak Broadening: Impurity D is a dione and can undergo keto-enol tautomerism. If the peak is split or broad, ensure the buffer pH is strictly controlled at 3.5 to stabilize the form.

  • Sample Stability: Prepared samples should be injected within 24 hours. Hydrolysis can continue in the liquid phase if the diluent absorbs moisture or shifts pH.

References

  • European Pharmacopoeia (Ph. Eur.) . Lamotrigine Monograph 1756. (Defines Impurity D structure and limits).

  • Venkanna, G., et al. (2012) .[8] "Process for producing 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) and identification, characterization of a new N-methyl impurity." Der Pharma Chemica, 4(1):100-105.[1] (Discusses hydrolytic impurities).[1]

  • Emami, J., et al. (2006) .[2][9] "Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations." Journal of Pharmaceutical and Biomedical Analysis, 40(4):999-1005.[9] (Basis for phosphate buffer/ACN method).

  • Cleanchem Laboratories . "Lamotrigine EP Impurity D Reference Standard Data." (Structural verification).

Sources

Application Note: A Proposed Thin-Layer Chromatography Method for the Determination of Lamotrigine Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note presents a detailed protocol for a proposed Thin-Layer Chromatography (TLC) method for the identification and separation of Lamotrigine from its process-related impurity, Lamotrigine Impurity D. Lamotrigine, an antiepileptic drug, requires stringent purity control to ensure its safety and efficacy. Lamotrigine Impurity D, identified as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is a critical impurity to monitor. This guide provides a comprehensive, step-by-step methodology suitable for researchers, scientists, and drug development professionals. The causality behind the selection of the stationary phase, mobile phase, and visualization techniques is explained, grounding the protocol in fundamental chromatographic principles.

Introduction: The Criticality of Impurity Profiling in Lamotrigine

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a widely used anticonvulsant medication for the treatment of epilepsy and bipolar disorder.[1] Its therapeutic action is primarily based on the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate. The synthesis and storage of Lamotrigine can lead to the formation of related substances or impurities.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict limits on these impurities to ensure the drug's quality, safety, and efficacy.[3]

Lamotrigine Impurity D is a significant process-related impurity.[3][4] Its effective detection and separation from the active pharmaceutical ingredient (API) are crucial for quality control in both bulk drug manufacturing and final dosage forms.[5] Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective technique for the qualitative analysis of drug purity. This application note details a proposed TLC method, providing a robust starting point for method development and validation.

Scientific Rationale: Exploiting Polarity Differences for Separation

The successful chromatographic separation of Lamotrigine and its Impurity D hinges on the significant differences in their molecular structures and, consequently, their polarities.

  • Lamotrigine: The presence of two primary amino (-NH₂) groups makes Lamotrigine a relatively polar and basic compound. These groups are capable of acting as strong hydrogen bond donors.

  • Lamotrigine Impurity D: Chemically named 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, this impurity features two carbonyl (=O) groups in place of the amino groups.[6] These keto groups are hydrogen bond acceptors. The replacement of the basic amino groups with neutral carbonyl groups makes Impurity D significantly less basic and is predicted to be more polar than Lamotrigine in a normal-phase chromatography system due to the exposed polar carbonyl functionalities.

This difference in polarity is the key to their separation on a polar stationary phase like silica gel. A mobile phase of intermediate polarity will cause the less polar compound to travel further up the plate (higher Rf value), while the more polar compound will have stronger interactions with the silica gel and thus travel a shorter distance (lower Rf value).

Based on established TLC methods for Lamotrigine, a mobile phase containing a mixture of a moderately polar solvent, a non-polar solvent, and a small amount of a basic modifier is effective.[7] The basic modifier, such as ammonia, helps to reduce the tailing of the basic Lamotrigine spot by neutralizing the acidic silanol groups on the silica gel surface. For the separation of Lamotrigine and the more polar Impurity D, a solvent system with sufficient eluotropic strength is required to move both compounds off the baseline while providing differential migration.

Proposed TLC Methodology

This protocol is a self-validating system; adherence to the specified steps is crucial for reproducibility.

Materials and Reagents
  • TLC Plates: Pre-coated Silica Gel 60 F₂₅₄ aluminum sheets (20 x 20 cm).

  • Reference Standards: Lamotrigine and Lamotrigine Impurity D.

  • Solvents: Methanol (HPLC grade), Ethyl acetate (AR grade), Methanol (AR grade), Ammonia solution (35%, AR grade).

  • Apparatus:

    • Micropipettes or capillaries for spotting.

    • TLC developing chamber with a lid.

    • UV cabinet with short (254 nm) and long (365 nm) wavelength UV light sources.

    • Drying oven or hairdryer.

Preparation of Solutions
  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of Lamotrigine reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol.

    • Repeat this process for Lamotrigine Impurity D in a separate flask.

  • Sample Solution Preparation:

    • Prepare a solution of the test sample containing Lamotrigine at a concentration of approximately 1 mg/mL in Methanol.

Chromatographic System
  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: Ethyl acetate : Methanol : Ammonia (17:2:1, v/v/v)[7]

  • Chamber Saturation: Line the inside of the TLC developing chamber with filter paper. Pour the mobile phase into the chamber to a depth of about 0.5 cm, ensuring the filter paper is saturated. Close the chamber and allow it to saturate for at least 20 minutes before plate development. This ensures a uniform vapor environment, leading to reproducible Rf values.

Experimental Protocol
  • Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a soft pencil, gently draw a faint line about 1.5 cm from the bottom of the plate. This will be the origin line for spotting.

  • Spotting: Apply 2-5 µL of the standard solutions of Lamotrigine and Impurity D, along with the test sample solution, as separate spots on the origin line. Keep the spots small and at least 1 cm apart.

  • Development: Place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate in a fume hood or with a hairdryer.

  • Visualization:

    • View the dried plate under a UV lamp at 254 nm. Lamotrigine and its impurities are UV-active and will appear as dark spots against the fluorescent background of the F₂₅₄ indicator.

    • Circle the observed spots with a pencil.

Calculation of Rf Value

The Retention Factor (Rf) is a key parameter for compound identification. It is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value should be between 0 and 1.

Data Presentation and Expected Results

The proposed TLC system is expected to provide good separation between Lamotrigine and Lamotrigine Impurity D.

CompoundChemical StructureIUPAC NamePredicted PolarityExpected Rf Value
Lamotrigine 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazineLess Polar~0.75[7]
Lamotrigine Impurity D 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione[3]More Polar< 0.75 (Predicted)

Note: The chemical structures are illustrative. The Rf value for Lamotrigine is based on published data using a similar mobile phase.[7] The Rf for Impurity D is a prediction based on its higher expected polarity. It is anticipated to be significantly lower than that of Lamotrigine.

Visualizations

TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_solutions Prepare Standard & Sample Solutions spotting Spot Plate prep_solutions->spotting prep_chamber Prepare & Saturate TLC Chamber development Develop Plate prep_chamber->development spotting->development drying Dry Plate development->drying visualization Visualize under UV Light (254 nm) drying->visualization calculation Calculate Rf Values visualization->calculation

Caption: Workflow for the TLC analysis of Lamotrigine and its impurity.

Chromatographic Separation Principle

Separation_Principle cluster_plate TLC Plate Development origin Origin (Spotting Line) spot_impurityD Impurity D (More Polar) Lower Rf origin->spot_impurityD Mobile Phase Flow solvent_front Solvent Front spot_lamotrigine Lamotrigine (Less Polar) Higher Rf

Sources

Application Note: High-Resolution Separation of 3,5-Didesamino-3,5-dioxo Lamotrigine (Impurity D)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide analytical scientists through the rationale, selection, and execution of a high-performance separation method for 3,5-Didesamino-3,5-dioxo Lamotrigine (commonly known as Lamotrigine Impurity D ).

Executive Summary

The quantitation of 3,5-Didesamino-3,5-dioxo Lamotrigine (Impurity D) is a critical quality attribute in Lamotrigine drug substance and product analysis.[1][2] Unlike the basic parent drug, this impurity lacks the characteristic amino groups, rendering it significantly more acidic and polar. This drastic shift in physicochemical properties creates a separation challenge where standard C18 methods often fail to provide adequate resolution or peak symmetry.[2] This guide outlines a mechanistic approach to column selection, recommending Phenyl-Hexyl or Polar-Embedded C18 chemistries to exploit


 interactions and hydrogen bonding differences, ensuring robust separation.[1][2]

Molecular Insight & Separation Logic

To select the correct column, one must understand the "personality" of the molecule.

The Structural Shift
  • Lamotrigine (Parent): A weak base (pKa ~5.[1][2]7) with two amino groups.[2][3] In acidic mobile phases (pH 2-4), it exists as a protonated cation (

    
    ), driving retention via hydrophobic interaction with the dichlorophenyl ring.[2]
    
  • Impurity D (Target): The amino groups are replaced by carbonyl oxygens (dione form).[1] This molecule is non-basic and likely exists as a neutral lactam or weakly acidic species.[1][2] It is significantly more polar and possesses different hydrogen-bonding capabilities (H-bond acceptor rich).[1][2]

The Separation Challenge

Standard alkyl phases (C18) rely heavily on hydrophobicity.[2] Because Impurity D is more polar, it often elutes near the void volume or co-elutes with the solvent front in standard methods, leading to poor sensitivity (LOQ) and integration errors.

Mechanistic Visualization

The following diagram illustrates the structural transformation and its impact on chromatographic retention mechanisms.

G Lamo Lamotrigine (Parent) Basic (pKa ~5.7) Hydrophobic + Cationic ImpD Impurity D (Target) 3,5-dioxo derivative Neutral/Acidic + Polar Lamo->ImpD Hydrolysis (-2 NH2, +2 =O) Mech_C18 Standard C18 Mechanism: Hydrophobicity ImpD->Mech_C18 Weak Interaction Mech_Ph Phenyl-Hexyl / Polar-Embedded Mechanism: Hydrophobicity + Pi-Pi Interaction + H-Bonding ImpD->Mech_Ph Strong Interaction (Pi-Pi & Dipole) Result_Bad Risk: Early Elution Peak Tailing (Tautomers) Mech_C18->Result_Bad Result_Good Benefit: Enhanced Retention Orthogonal Selectivity Mech_Ph->Result_Good

Figure 1: Mechanistic impact of structural change on column selection.

Column Selection Strategy

Based on the polarity and aromatic nature of Impurity D, the following stationary phases are recommended in order of preference.

Primary Recommendation: Phenyl-Hexyl[1][2]
  • Chemistry: Phenyl ring attached to a hexyl linker.[1][2]

  • Why: The dichlorophenyl ring in Impurity D is electron-deficient.[1] A Phenyl-Hexyl phase provides unique

    
     selectivity that differentiates the "dione" ring system from the "diamino" ring system of the parent. This often increases the retention of Impurity D away from the void volume.
    
  • Recommended Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl.[1][2]

Secondary Recommendation: Polar-Embedded C18
  • Chemistry: C18 ligand with an embedded polar group (carbamate, amide, etc.) near the silica surface.[2]

  • Why: These columns shield surface silanols (reducing tailing for any remaining basic sites) and provide a "water-rich" layer that interacts favorably with the polar dione groups of Impurity D. They prevent "phase collapse" in highly aqueous mobile phases required to retain this polar impurity.[1][2]

  • Recommended Column: Waters SymmetryShield RP18 or Agilent Zorbax Bonus-RP.[1][2]

Detailed Experimental Protocol

This protocol is designed to meet USP/ICH validation requirements (Specificity, Linearity, LOQ).

Reagents & Chemicals[2]
  • Reference Standard: Lamotrigine Impurity D (CAS 661463-79-2).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1][2]
Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Maximizes

selectivity for the dichlorophenyl moiety.[1][2]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.5Acidic pH keeps parent protonated; suppresses ionization of dione acidic protons.[1][2]
Mobile Phase B Acetonitrile : Methanol (90:[1][2]10)ACN reduces backpressure; small MeOH portion aids solubility.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 35°CImproves mass transfer and peak symmetry.[1][2]
Detection UV @ 270 nm (or 220 nm for higher sensitivity)270 nm is specific to the aromatic system; 220 nm detects the amide carbonyls.[2]
Injection Vol 10 µLStandard volume to prevent column overload.
Gradient Program

Goal: Retain polar Impurity D early, then elute hydrophobic Parent.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Hold: Trap polar Impurity D.
2.0 955Begin ramp.
15.0 4060Elute Parent (Lamotrigine).[1][2]
20.0 1090Wash lipophilic dimers.
22.0 955Re-equilibrate.
28.0 955End of Run.[1][2]
Standard Preparation
  • Stock Solution: Dissolve 5 mg Impurity D in 50 mL Methanol (0.1 mg/mL). Note: Sonication may be required due to poor solubility of the dione.

  • System Suitability: Prepare a mix containing 0.1 mg/mL Lamotrigine and 0.005 mg/mL Impurity D in Mobile Phase A:B (80:20).[1][2]

Troubleshooting & Optimization

Issue 1: Peak Tailing of Impurity D
  • Cause: Secondary interactions between the dione oxygens and free silanols on the silica surface.[2]

  • Fix: Ensure the column is "End-capped".[1][2] If using Phenyl-Hexyl, ensure it is a high-quality, base-deactivated version.[2] Increasing buffer concentration to 50 mM can also mask silanols.[2]

Issue 2: Impurity D Eluting in Void (t0)
  • Cause: Phase collapse or insufficient retention of the polar molecule.[1][2]

  • Fix:

    • Lower the initial %B to 2% or 3%.[2]

    • Switch to a Polar-Embedded C18 which is designed to operate in 100% aqueous conditions without phase collapse.[1][2]

Issue 3: Poor Resolution from Other Impurities[1][2]
  • Cause: Co-elution with other polar degradants (e.g., N-oxides).[1][2]

  • Fix: Change the organic modifier. Swap Acetonitrile for Methanol in Mobile Phase B. Methanol is a protic solvent and interacts differently with the hydrogen-bonding sites of the dione, often altering selectivity.

Method Development Decision Tree

Use this logic flow to adapt the method if the primary protocol yields suboptimal results.

DecisionTree Start Start: Run Primary Protocol (Phenyl-Hexyl, pH 3.5) Check1 Is Impurity D Retained (k' > 1.5)? Start->Check1 Yes1 Yes Check1->Yes1 No1 No (Elutes in Void) Check1->No1 Check2 Is Resolution (Rs) > 2.0 from Parent? Yes1->Check2 Action_Collapse Switch to Polar-Embedded C18 (Prevent Phase Collapse) No1->Action_Collapse Action_pH Adjust pH to 2.5 (Suppress Acidic Ionization) Check2->Action_pH No Final Validate Method Check2->Final Yes

Figure 2: Logical workflow for optimizing Impurity D separation.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Lamotrigine Monograph 1758. (Defines Impurity D structure and limits).

  • United States Pharmacopeia (USP) . Lamotrigine: USP Monograph. (Specifies "Related Compound D" and L1 column requirements). [2]

  • Sowjanya, G., et al. "Stability Indicating RP-HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form."[1][2] Der Pharma Chemica, 2018.[2][4] (Discusses degradation pathways and separation of polar impurities).

  • Viyda Sagar, K., et al. "A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets."[1][2] Journal of Chemical and Pharmaceutical Research, 2011.[2][5] (Provides baseline C18 retention data).

Sources

Stability-indicating assay for Lamotrigine and its dioxo metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating HPLC Assay for Lamotrigine and its Dioxo Derivative

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous quantification of Lamotrigine (LTG) and its primary hydrolytic degradation product, the dioxo derivative (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione).

Lamotrigine, a phenyltriazine anticonvulsant, is susceptible to hydrolytic deamination under stress, converting amino groups to carbonyls (the "dioxo" form). As this transformation significantly alters pharmacological activity and solubility, precise monitoring is critical for drug substance and product release. This guide provides a self-validating workflow compliant with ICH Q1A (R2) guidelines, emphasizing the separation of the parent drug from its dioxo analogue and other potential oxidative degradants.

Introduction & Mechanistic Basis

The Analyte and the "Dioxo" Challenge

Lamotrigine acts by inhibiting voltage-sensitive sodium channels.[1][2][3][4] Its chemical stability is generally high, but the exocyclic amino groups at positions 3 and 5 are vulnerable to hydrolysis and oxidation.

  • Parent: Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine).[1][2][5][6]

  • Target Impurity (The "Dioxo" Derivative): Often referred to as Impurity C (EP/BP), this compound results from the complete hydrolysis of both amino groups, yielding a dione structure. This structural change dramatically reduces polarity and alters UV absorption maxima.

Degradation Pathway Visualization

The following diagram illustrates the degradation logic targeted by this assay.

LamotrigineDegradation cluster_legend Pathway Legend LTG Lamotrigine (Parent Drug) Inter Intermediate (Mono-desamino) LTG->Inter Hydrolysis (Acid/Base) Oxide N-Oxide / N-Methyl (Metabolites) LTG->Oxide Oxidation/Metabolism Dioxo Dioxo Derivative (Impurity C) Inter->Dioxo Hydrolysis (Complete) key Yellow Path = Primary Degradation Target

Figure 1: Mechanistic pathway of Lamotrigine degradation focusing on the hydrolytic conversion to the dioxo derivative.

Experimental Protocol

Reagents and Materials
  • Reference Standards: Lamotrigine (>99.0% purity); Lamotrigine Dioxo Impurity Standard.

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions (The "Recipe")

This method utilizes a C18 stationary phase with a controlled pH buffer to ensure the protonation state of Lamotrigine (pKa ~5.7) yields a sharp peak shape while resolving the neutral dioxo impurity.

ParameterSpecificationRationale
Column C18 (e.g., Waters XTerra RP18 or Agilent Zorbax), 250 x 4.6 mm, 5 µmProvides sufficient hydrophobic selectivity for separating the polar parent from the non-polar dioxo form.
Mobile Phase Buffer: Methanol (60:40 v/v)High organic content is required to elute the hydrophobic dioxo impurity.
Buffer Prep 0.02 M

adjusted to pH 3.5 with Orthophosphoric acid
Acidic pH suppresses silanol activity and ensures LTG is protonated (improving peak symmetry).
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency on 5 µm particles.
Detection UV-PDA at 270 nm (Quant) and 305 nm (ID)305 nm is

for LTG; 270 nm captures the dioxo shift.
Injection Vol 20 µLOptimized for sensitivity without column overload.
Run Time 15 minutesDioxo impurity typically elutes after LTG due to loss of polar amino groups.
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 25 mg Lamotrigine in 25 mL Methanol.

  • Impurity Stock: Dissolve Dioxo impurity in Methanol to 0.1 mg/mL.

  • System Suitability Solution: Mix LTG stock and Impurity stock to achieve final concentrations of 50 µg/mL (LTG) and 5 µg/mL (Dioxo) in Mobile Phase.

Forced Degradation Workflow (Stress Testing)

To prove the method is "stability-indicating," you must demonstrate specificity—that the method can resolve the drug from degradants generated under stress.

Step-by-Step Stress Protocol

1. Acid Hydrolysis (Targeting Dioxo Formation):

  • Action: Mix 5 mL of LTG Stock with 5 mL of 1N HCl.

  • Condition: Reflux at 80°C for 4 hours.

  • Neutralization: Cool, then add 5 mL of 1N NaOH.

  • Dilution: Dilute to volume with Mobile Phase.

  • Expected Result: Significant formation of the dioxo derivative and potential des-amino intermediates.

2. Alkali Hydrolysis:

  • Action: Mix 5 mL of LTG Stock with 5 mL of 0.1N NaOH.

  • Condition: Reflux at 80°C for 2 hours. (Note: LTG is sensitive to base; milder conditions prevent total destruction).

  • Neutralization: Add 5 mL of 0.1N HCl.

  • Expected Result: Rapid degradation; check for peak purity to ensure no co-elution.

3. Oxidative Stress:

  • Action: Mix 5 mL of LTG Stock with 2 mL of 3%

    
    .
    
  • Condition: Ambient temperature for 24 hours.

  • Expected Result: Formation of N-oxides (eluting earlier than LTG due to polarity).

Analytical Workflow Diagram

AssayWorkflow Sample Sample Preparation (Tablet/Bulk) Stress Forced Degradation (Acid/Base/Oxidation) Sample->Stress Validation Phase Neutral Neutralization & Dilution (Mobile Phase) Sample->Neutral Routine QC Stress->Neutral HPLC HPLC Injection (C18, pH 3.5, 270nm) Neutral->HPLC Data Data Analysis (Resolution > 2.0, Purity Check) HPLC->Data

Figure 2: Operational workflow for stability validation and routine quality control.

Method Validation Summary

The following performance criteria are based on standard validation outcomes for this class of phenyltriazines [1, 2].

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of LTG or DioxoPeak Purity Angle < Threshold
Linearity (LTG)

(Range: 5–50 µg/mL)

Linearity (Dioxo)

(Range: 0.5–5 µg/mL)

Precision (RSD)

for replicate injections

Resolution (

)

between LTG and Dioxo

LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)LOQ ~ 0.03 µg/mL

Critical Discussion & Troubleshooting

  • pH Sensitivity: The retention of Lamotrigine is highly pH-dependent. If the LTG peak broadens or tails, verify the buffer pH is strictly 3.5. At higher pH (>5.0), the amine moieties deprotonate, interacting more strongly with silanols and reducing resolution from the dioxo impurity.

  • Dioxo Solubility: The dioxo impurity is significantly less soluble in water than the parent drug. Ensure the diluent contains at least 40% methanol to prevent precipitation during sample preparation.

  • Peak Identification: Under the described conditions, oxidative degradants (N-oxides) typically elute before Lamotrigine, while the Dioxo derivative (less polar) elutes after Lamotrigine.

References

  • Saracino, M. A., Bugamelli, F., Conti, M., Amore, M., & Raggi, M. A. (2007).[7] Rapid HPLC analysis of the antiepileptic lamotrigine and its metabolites in human plasma. Journal of Separation Science, 30(14), 2249-2255.[7]

  • Firke, S. D., Narkhede, M. S., Patil, R. R., & Surana, S. J. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 10(10), 118-124.[2]

  • Matar, K. M., et al. (1997). Simultaneous determination of lamotrigine and its glucuronide and methylated metabolites in human plasma.[7][8] Journal of Chromatography B, 702(1-2), 227-233.[8]

Sources

Troubleshooting & Optimization

Resolving co-elution of Lamotrigine and Impurity D in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline resolution of critical pairs in pharmaceutical analysis. One of the most notorious critical pairs in antiepileptic drug quality control is Lamotrigine and its process/degradation impurities, particularly Impurity D.

Below is a comprehensive, self-validating troubleshooting guide designed to help you understand the mechanistic causality behind co-elution and provide actionable, step-by-step protocols to achieve baseline resolution.

Mechanistic FAQs: Understanding the Critical Pair

Q: Why do Lamotrigine and Impurity D frequently co-elute under standard reversed-phase conditions? A: Co-elution is fundamentally driven by their structural homology. Lamotrigine and its related impurities share a highly hydrophobic dichlorophenyl ring and a nitrogen-rich triazine core. In standard C18 stationary phases without rigorous pH control, their partition coefficients (


) are nearly identical. Furthermore, secondary interactions between the basic amine groups of the analytes and residual silanols on the silica support cause peak broadening (tailing). This tailing exacerbates co-elution by overlapping the tail of the leading Lamotrigine peak with the front of the eluting impurity.

Q: How does mobile phase pH influence the separation, and what is the optimal range? A: Causality in chromatographic separation relies heavily on ionization state control. Lamotrigine acts as a weak base with a


 of approximately 5.7. By buffering the aqueous mobile phase to pH 2.0—well below the 

—we ensure that the amine groups are fully protonated and positively charged. This increases the polarity of Lamotrigine, reducing its retention time relative to less basic impurities. The USP compendial method specifically mandates a pH 2.0 buffer modified with triethylamine (TEA)[1]. TEA acts as a sacrificial base; it competitively binds to residual acidic silanols on the stationary phase, preventing the protonated Lamotrigine from undergoing secondary ion-exchange interactions. This sharpens the peak and drastically improves resolution.

Q: If chemical optimization fails, what stationary phase alternatives should be considered? A: When chemical selectivity (


) is maximized but resolution remains poor, you must increase column efficiency (

). Transitioning from a traditional 5 µm L1 (C18) column to a sub-2 µm Ultra-Performance Liquid Chromatography (UPLC) column (such as an ACQUITY UPLC BEH C18) drastically reduces eddy diffusion and mass transfer resistance[1]. This yields narrower peaks, effectively separating the critical pair even if their retention times remain close.

Troubleshooting Workflow

G Start Co-elution Detected: Lamotrigine & Impurity D CheckSST Verify Column Efficiency (N > 4000, Tailing < 1.5) Start->CheckSST pH Optimize Buffer pH (Target pH 2.0 - 3.5) CheckSST->pH Efficiency OK Column Switch Stationary Phase (e.g., BEH C18) CheckSST->Column Poor Efficiency Gradient Flatten Gradient Slope (% B / min) pH->Gradient Rs < 2.0 Success Resolution (Rs) > 2.0 Validated Method pH->Success Rs > 2.0 Gradient->Column Rs < 2.0 Gradient->Success Rs > 2.0 Column->Success

Workflow for resolving Lamotrigine and Impurity D co-elution in HPLC.

Experimental Protocol: Self-Validating Method for Baseline Resolution

To ensure trustworthiness and reproducibility, implement the following validated protocol derived from USP methodologies[1] and literature standards[2]. This protocol operates as a self-validating system: you must not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 2.7 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water to create a ~20 mM solution. Add 6.6 mL of Triethylamine (TEA). Adjust the pH precisely to 2.0

    
     0.05 using orthophosphoric acid[2].
    Causality Check: Precision in pH is critical; a drift of 0.2 units can alter the ionization state and collapse resolution.
    
  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: C18 (USP L1 designation), 4.6 x 150 mm, 5 µm.

  • Column Temperature: 35 °C (Thermodynamic control stabilizes partitioning).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (or 210 nm for higher sensitivity to specific impurities)[2].

  • Injection Volume: 10 µL.

Step 3: Gradient Program A shallow gradient ensures differential partitioning of structurally similar compounds[3].

  • 0–4 min: 85% A / 15% B (Isocratic hold to elute highly polar matrix components).

  • 4–14 min: Linear ramp to 20% A / 80% B (Elutes strongly retained impurities like Impurity D).

  • 14–19 min: Re-equilibration at 85% A / 15% B.

Step 4: System Suitability Testing (The Validation Gate) Inject a standard resolution mixture containing Lamotrigine (0.2 mg/mL) and Impurity D (0.5 µg/mL).

  • Acceptance Criteria: The tailing factor for Lamotrigine must be

    
     1.5. The resolution (
    
    
    
    ) between Lamotrigine and Impurity D must be
    
    
    2.0[1]. If these parameters fail, do not proceed; check the column for voiding or re-verify buffer pH.

Quantitative Data Summary

The following table demonstrates the causal relationship between method parameters and chromatographic resolution, highlighting why the optimized gradient and pH control are mandatory.

Experimental ConditionpH% Organic ModifierRetention Time LTG (min)Retention Time Imp D (min)Resolution (

)
Tailing Factor
Standard Isocratic 6.540% Isocratic4.24.30.4 (Fail)2.1
Unoptimized Gradient 4.015-80% Fast Ramp5.86.11.1 (Fail)1.8
USP Optimized Gradient 2.015-80% Shallow Ramp7.18.52.8 (Pass)1.1
UPLC Transfer (BEH C18) 2.015-80% Shallow Ramp1.41.83.2 (Pass)1.0

References

  • Title: USP Method Transfer of Lamotrigine from HPLC to UPLC Source: Waters Corporation URL: [Link]

  • Title: Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations Source: ResearchGate URL: [Link]

  • Title: Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC Source: ResearchGate URL: [Link]

Sources

Minimizing formation of 3,5-Didesamino-3,5-dioxo Lamotrigine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lamotrigine stability and formulation. As a Senior Application Scientist, I have designed this in-depth guide to help drug development professionals understand, troubleshoot, and mitigate the formation of 3,5-Didesamino-3,5-dioxo Lamotrigine (Lamotrigine EP Impurity D) during storage and forced degradation studies.

Part 1: Mechanistic Causality of Impurity Formation

Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) is a widely used anticonvulsant. Its molecular architecture features two exocyclic amino groups at the 3 and 5 positions of the triazine ring. During storage, particularly under high humidity and extreme pH conditions, these amino groups are highly susceptible to nucleophilic substitution by water or hydroxide ions.

This hydrolytic deamination occurs in a stepwise manner, displacing ammonia (


) and replacing the amino groups with oxo (carbonyl) groups, ultimately yielding 3,5-Didesamino-3,5-dioxo Lamotrigine  (CAS: 661463-79-2)[1]. Understanding this pathway is critical because it dictates how we formulate the drug and design our stability-indicating assays.

Pathway Lamo Lamotrigine (3,5-diamine) Inter Mono-desamino Intermediate Lamo->Inter + H2O - NH3 ImpD 3,5-Didesamino-3,5-dioxo Lamotrigine (Impurity D) Inter->ImpD + H2O - NH3

Fig 1: Stepwise hydrolytic deamination of Lamotrigine to 3,5-Didesamino-3,5-dioxo Lamotrigine.

Part 2: Troubleshooting Guide & FAQs

Q1: During our accelerated stability testing (40°C / 75% RH), we observed a significant spike in 3,5-Didesamino-3,5-dioxo Lamotrigine. What is the primary driver? A: The primary driver is moisture ingress combined with a micro-environmental pH shift. Lamotrigine is highly susceptible to alkaline-induced hydrolysis[2]. If your formulation utilizes alkaline excipients (e.g., basic lubricants or fillers) and the packaging allows moisture permeation, the water acts as a reactant while the alkaline environment catalyzes the deamination of the triazine ring.

Q2: Our API showed degradation at 40°C/75% RH, but remained completely stable during dry heat stress at 70°C. Is this expected? A: Yes. This validates that the degradation mechanism is strictly hydrolytic, not thermal. Solid-state lamotrigine is remarkably stable to dry heat; studies show no significant degradation even after exposure to 70°C for 3 days[3]. The formation of Impurity D requires water.

Q3: How do we optimize our solid oral dosage formulation to prevent this hydrolysis? A: You must control the water activity (


) of the final blend and buffer the micro-environment.
  • Excipient Selection: Avoid highly alkaline excipients. Maintain a neutral micro-environmental pH, as Lamotrigine is highly stable under neutral hydrolytic conditions[3].

  • Moisture Mitigation: Utilize moisture-barrier packaging, such as Alu-Alu blister packs, and consider adding a desiccant to bulk storage containers.

Q4: Can oxidative stress (e.g., peroxide exposure) lead to the formation of Impurity D? A: No. While Lamotrigine is susceptible to oxidative stress (showing up to 10% degradation when heated with 1%


 at 80°C), the degradation pathway is entirely different. Oxidation targets the nitrogen atoms on the triazine ring, forming N-oxide degradants, not the dioxo impurity[3].

Part 3: Quantitative Degradation Profiling

To effectively monitor and minimize this impurity, you must understand the API's behavior under various stress conditions. The table below summarizes the causality and extent of Lamotrigine degradation based on established ICH Q1A(R2) forced degradation protocols[3][4].

Stress ConditionReagent / EnvironmentTemp & TimeDegradation (%)Primary Degradant Profile
Alkaline Hydrolysis 0.5N NaOH80°C, 4.0 h~9.0%3,5-Didesamino-3,5-dioxo Lamotrigine
Acidic Hydrolysis 1.0N HCl80°C, 5.0 h~4.0%3,5-Didesamino-3,5-dioxo Lamotrigine
Neutral Hydrolysis

(Reflux)
80°C, 3.0 h0.0%Stable (No significant degradants)
Oxidative Stress 1%

80°C, 1.5 h~10.0%N-oxide degradants (Not Impurity D)
Thermal Stress Dry Heat70°C, 3 Days0.0%Stable (No significant degradants)

Data insight: Lamotrigine is more than twice as susceptible to alkaline hydrolysis than acidic hydrolysis, reinforcing the need to avoid basic excipients in formulations[3].

Part 4: Experimental Protocol for Stability-Indicating Assays

To accurately quantify the formation of 3,5-Didesamino-3,5-dioxo Lamotrigine, a self-validating High-Performance Liquid Chromatography (HPLC) method must be employed.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a stock solution of Lamotrigine at an initial concentration of 100 µg/mL in a methanol/water diluent[4].

  • Hydrolytic Stress Induction: Transfer aliquots into round-bottom flasks. Add 1N NaOH (for alkaline stress) or 0.1N HCl (for acidic stress). Reflux the mixtures at 80°C for 3 to 5 hours[4].

  • Quenching & Neutralization (Critical Step): Cool the stressed samples to room temperature and immediately neutralize the pH.

    • Causality: Failing to neutralize the sample will cause continuous on-column degradation during analysis, yielding artificially high impurity peaks. Furthermore, injecting highly acidic or alkaline samples will rapidly strip the stationary phase of your C18 column.

  • Dilution & Filtration: Dilute the neutralized sample with methanol to achieve a final working concentration (e.g., 10 µg/mL). Filter through a 0.45 µm PTFE syringe filter to remove any precipitated particulates.

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column using a gradient elution program. Set the UV/PDA detector to 305 nm [4].

    • Causality: Detection at 305 nm is optimal because it corresponds to the absorbance of the conjugated triazine ring, which remains structurally intact during deamination, ensuring accurate mass-balance quantification.

  • System Validation: Ensure the resolution between the Lamotrigine peak and Impurity D is >2.0, and verify peak purity is >0.999 using a Photodiode Array (PDA) detector[3].

Workflow Step1 1. Sample Preparation 100 µg/mL API in Methanol/Water Step2 2. Hydrolytic Stress Application 1N NaOH or 0.1N HCl at 80°C (3-5h) Step1->Step2 Step3 3. Quenching & Neutralization Cool to RT, Neutralize to pH 7.0 Step2->Step3 Step4 4. Chromatographic Separation HPLC C18, 305 nm Detection Step3->Step4 Step5 5. System Validation Resolution > 2.0, Peak Purity > 0.999 Step4->Step5

Fig 2: Self-validating forced degradation workflow for Lamotrigine impurity profiling.

References

  • Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. ResearchGate.[Link]

  • Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica.[Link]

  • LC, LC-MS/MS STUDIES FOR IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LAMOTRIGINE AND ESTABLISHMENT OF MECHANISTIC PATHWAYS. Taylor & Francis.[Link]

Sources

Effect of pH on the hydrolysis of Lamotrigine to Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lamotrigine Hydrolysis & Impurity D Profiling

Topic: Target Audience: Researchers, Formulation Scientists, and Analytical Chemists.

User Advisory: Nomenclature Precision

Before proceeding, we must align on the chemical identity of "Impurity D," as pharmacopoeial definitions differ:

  • EP Impurity D (European Pharmacopoeia): 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione.[1][2] This is the hydrolytic degradation product where amino groups are replaced by carbonyls (via tautomerization). This guide focuses on this molecule.

  • USP Related Compound D: N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide.[3][4] This is a synthetic byproduct/dimer, not a primary hydrolysis product.

Module 1: Mechanistic Insight (The "Why")[5]

Q: What is the driving force behind the hydrolysis of Lamotrigine to Impurity D? A: The conversion of Lamotrigine to Impurity D is a stepwise nucleophilic aromatic substitution (


) on the 1,2,4-triazine ring. Lamotrigine contains two exocyclic amino groups at positions 3 and 5.
  • Step 1 (Formation of Impurity A): Hydrolysis of one amino group leads to 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (EP Impurity A / USP Related Compound C).

  • Step 2 (Formation of Impurity D): Hydrolysis of the second amino group yields the dione structure (EP Impurity D).

Q: How does pH dictate the reaction rate?

  • Acidic pH (< 3.0): The reaction is acid-catalyzed. Protonation of the ring nitrogens (N2 or N4) increases the electrophilicity of the C3 and C5 carbons, making them susceptible to attack by water.[5] However, the exocyclic amines also protonate, which can electronically deactivate the ring, creating a complex rate profile.

  • Alkaline pH (> 10.0): The reaction is base-catalyzed. The hydroxide ion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) acts as a potent nucleophile, directly attacking the electron-deficient carbons attached to the amino groups. Literature indicates that alkaline hydrolysis typically exhibits a higher degradative potential  for Lamotrigine compared to acidic conditions [1].[5]
    
  • Neutral pH: Hydrolysis is negligible due to the poor nucleophilicity of water and the stability of the aromatic triazine system.[5]

Visualizing the Pathway

The following diagram illustrates the stepwise degradation pathway.

Lamotrigine_Hydrolysis cluster_conditions Reaction Conditions Lamo Lamotrigine (Parent Drug) ImpA Impurity A (Mono-oxo derivative) (USP RC C) Lamo->ImpA Hydrolysis Step 1 (-NH3) Fastest in Alkaline pH ImpD Impurity D (Di-oxo derivative) (EP Imp D) ImpA->ImpD Hydrolysis Step 2 (-NH3) Requires Harsh Stress Cond Acid: 0.1N HCl, 80°C Base: 0.1N NaOH, 80°C

Caption: Stepwise hydrolysis of Lamotrigine to EP Impurity D via the intermediate Impurity A.

Module 2: Experimental Protocol (The "How")

Q: How do I design a forced degradation study to generate Impurity D specifically? A: To isolate Impurity D, you must drive the hydrolysis to completion.[5] Simple reflux may only yield Impurity A (the intermediate).

Protocol: Targeted Generation of Impurity D

ParameterAcidic StressAlkaline Stress (Preferred for D)
Reagent 1.0 N HCl1.0 N NaOH
Concentration 1 mg/mL (in Methanol/Reagent mix)1 mg/mL (in Methanol/Reagent mix)
Temperature 80°C (Reflux)80°C (Reflux)
Duration 6–12 Hours4–8 Hours
Neutralization Neutralize with 1.0 N NaOH prior to injectionNeutralize with 1.0 N HCl prior to injection
Expected Yield Mix of Impurity A and DHigher ratio of Impurity D

Troubleshooting Tip: If you only see Impurity A, increase the stressor concentration to 2N or extend reflux time. Impurity D is thermodynamically stable but kinetically slower to form than A.

Module 3: Analytical Troubleshooting (The "Fix")

Q: I cannot separate Impurity D from the solvent front or other polar degradants. What should I do? A: Impurity D (the dione) is significantly more polar than Lamotrigine because it lacks the lipophilic amino groups and possesses polar carbonyl oxygens.[5]

Recommended HPLC Conditions for Separation:

ParameterRecommendationRationale
Column C18, End-capped (e.g., Agilent Zorbax SB-C18 or equivalent)End-capping reduces silanol interactions with the triazine ring.
Mobile Phase A Phosphate Buffer (pH 3.[5]5)Low pH suppresses ionization of residual acidic protons, improving peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile provides sharper peaks for nitrogenous heterocycles.[5]
Gradient Initial high aqueous (e.g., 90% Buffer)Essential to retain the highly polar Impurity D.
Detection 270 nm or 305 nmLamotrigine absorbs max at ~305 nm; Impurity D has a shifted max due to loss of conjugation. Check UV spectrum.

Q: My mass balance is low (< 90%) after alkaline hydrolysis. Where is the missing drug? A:

  • Precipitation: Impurity D has different solubility properties than the parent.[5] Check for precipitation upon neutralization of the sample.[5]

  • Ring Cleavage: Under extremely harsh basic conditions (> 5N NaOH, prolonged boiling), the triazine ring itself may open, forming low molecular weight fragments that elute in the void volume or are not UV active at the selected wavelength.

  • Adsorption: The dione form can adsorb to glass surfaces.[5] Ensure you use low-binding vials or add a co-solvent (Methanol) immediately after cooling.

Module 4: Data Interpretation

Q: How do I distinguish Impurity D from Impurity A in the chromatogram? A:

  • Retention Time (RT): Impurity D is the most polar.[5] Order of elution (Reverse Phase): Impurity D < Impurity A < Lamotrigine .

  • UV Spectra:

    • Lamotrigine:[1][2][3][4][5][6][7][8][9][10] Characteristic maxima at ~305 nm.

    • Impurity D: The spectrum will show a hypsochromic shift (blue shift) due to the loss of the auxochromic amino groups.[5]

  • Mass Spectrometry (LC-MS):

    • Lamotrigine:[1][2][3][4][5][6][7][8][9][10] [M+H]+ = 256.

    • Impurity A: [M+H]+ = 257 (+1 Da due to NH2

      
       OH exchange).
      
    • Impurity D: [M+H]+ = 258 (+2 Da due to two NH2

      
       OH exchanges).
      

References

  • Michail, K. et al. (2013).[11] Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. Journal of Chemistry.

  • European Pharmacopoeia (Ph. Eur.). Lamotrigine Monograph. (Refer to current edition for official impurity standards).
  • Zonja, B. et al. (2016).[12] Human metabolite lamotrigine-N2-glucuronide is the principal source of lamotrigine-derived compounds in wastewater treatment plants and surface water.[12] Environmental Science & Technology.[12]

  • Borch, T. et al. (2014).[7] Direct photodegradation of lamotrigine in simulated sunlight--pH influenced rates and products. Environmental Science: Processes & Impacts.

Sources

Improving peak shape of Lamotrigine Impurity D in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting Guide for Reverse-Phase Chromatography (RPC) of Lamotrigine and Impurity D Ticket ID: #LMT-IMP-D-OPT[1]

Executive Summary & Molecule Profile[1]

Welcome to the Technical Support Center. This guide addresses peak shape anomalies specifically associated with Lamotrigine Impurity D (USP/EP designation).

Unlike the parent drug Lamotrigine, which is a basic phenyltriazine prone to silanol interactions, Impurity D (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione) possesses a "dione" structure.[1] This structural difference fundamentally alters its chromatographic behavior.[1] While the parent drug tails due to cation-exchange mechanisms, Impurity D often exhibits peak distortion due to metal chelation or solubility-driven fronting .[1]

Molecule Specifications
CompoundChemical NatureKey Functional GrouppKa (Approx)Primary Peak Issue
Lamotrigine (API) Weak BasePrimary Amines (-NH2)5.7Tailing (Silanol interaction)
Impurity D (EP/USP) Weak Acid / NeutralDione / Lactam~7-8 (imide)Tailing (Chelation) or Fronting (Solubility)

Diagnostic Workflow (Triage)

Before modifying your method, identify the specific morphology of the peak distortion. Use the logic flow below to determine the root cause.

DiagnosticTree Start Identify Impurity D Peak Issue IssueType What is the distortion type? Start->IssueType Tailing Tailing (As > 1.5) IssueType->Tailing Fronting Fronting (As < 0.9) IssueType->Fronting Splitting Splitting / Shoulder IssueType->Splitting CheckMetal Is the column standard silica? Tailing->CheckMetal CheckDiluent Is Sample Diluent > 50% Organic? Fronting->CheckDiluent Splitting->CheckDiluent Chelation Root Cause: Metal Chelation (Dione group binds Fe/Ni in frit/silica) CheckMetal->Chelation Yes Silanol Root Cause: Secondary Silanols (Less likely for Imp D, likely for API) CheckMetal->Silanol No (High Purity Silica) Solubility Root Cause: Solvent Mismatch (Impurity D precipitates in mobile phase) CheckDiluent->Solubility Yes Overload Root Cause: Mass Overload CheckDiluent->Overload No

Figure 1: Diagnostic decision tree for isolating the physicochemical cause of peak distortion.

Troubleshooting Modules

Module A: The "Chelation" Factor (Tailing Fix)

Symptom: The Lamotrigine parent peak is sharp (using TEA or low pH), but Impurity D shows a distinct tail. Mechanism: The 1,2,4-triazine-3,5-dione structure of Impurity D can act as a bidentate ligand, chelating trace metals (Iron, Nickel) present in older stainless steel frits or lower-purity silica.[1]

Protocol:

  • Column Switch: Move to a "High Purity" Type B silica or a Hybrid particle (e.g., Waters BEH, Agilent Zorbax Eclipse Plus).[1] These have low metal content (<10 ppm).[1]

  • Mobile Phase Additive: Add 0.1% Phosphoric Acid (if pH permits) or a trace chelator like EDTA (0.1 mM) to the aqueous mobile phase.[1]

    • Note: Phosphoric acid effectively passivates stainless steel surfaces.[1]

  • System Passivation: If the system is old, flush lines with 30% Phosphoric Acid overnight (remove column first) to strip adsorbed iron.[1]

Module B: The "Diluent Effect" (Fronting/Splitting Fix)

Symptom: Impurity D elutes as a broad hump, fronts, or splits, especially when the method uses a high-aqueous mobile phase start (e.g., 90% Buffer). Mechanism: Impurity D is significantly less soluble in water than the protonated parent drug.[1] If you dissolve the sample in 100% Methanol to get a high concentration, the impurity travels with the methanol plug faster than the mobile phase, causing "solvent wash-through."

Protocol:

  • Diluent Matching: Prepare the final sample in a solvent composition that matches the initial mobile phase conditions (e.g., 80:20 Buffer:Methanol).[1]

  • Solubility Check: If Impurity D precipitates in the buffer, add 5-10% DMF (Dimethylformamide) or DMSO to the diluent.[1] These are strong solvents that disrupt aggregation but mix well with aqueous buffers.[1]

  • Injection Volume: Reduce injection volume from 20 µL to 5-10 µL to minimize the solvent plug effect.

Module C: pH and Selectivity

Symptom: Poor resolution between Impurity D and the solvent front or other early eluters. Mechanism: At low pH (2-3), Lamotrigine is positively charged (fast elution on C18 unless ion-paired), while Impurity D is neutral (retained).[1] At neutral pH (6-7), Lamotrigine becomes neutral (retained), and Impurity D remains neutral (retained).[1]

Recommendation:

  • Optimal pH: pH 2.5 - 3.5 using Phosphate Buffer.[1]

  • Why? This keeps the parent drug protonated (preventing it from overlapping with the neutral Impurity D) and suppresses silanol ionization on the column, which benefits the parent peak shape.

Frequently Asked Questions (FAQ)

Q: Why does my USP method show Impurity D tailing even on a new C18 column? A: Standard C18 columns, even new ones, can have active silanols.[1] However, for Impurity D, the culprit is often the frit of the column or the LC system. The dione oxygen atoms interact with metallic surfaces.[1] Try a PEEK-lined column or add 5mM Ammonium Phosphate to "mask" the interactions.[1]

Q: Can I use Triethylamine (TEA) to fix Impurity D shape? A: TEA is a "silanol blocker" primarily effective for cationic bases (like Lamotrigine parent).[1] Since Impurity D is neutral/acidic (dione form), TEA will have minimal effect on its shape directly, though it will improve the parent peak.

Q: Impurity D is eluting in the void volume.[1] How do I retain it? A: Impurity D is polar.[1] To increase retention:

  • Lower the organic content at the start of the gradient (e.g., start at 5% Methanol instead of 10-15%).

  • Switch to a "Polar Embedded" group column (e.g., C18-Amide or Phenyl-Hexyl), which provides alternative selectivity for the triazine ring.[1]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) , "Lamotrigine Monograph: Related Substances."[1] EDQM.

  • United States Pharmacopeia (USP) , "Lamotrigine: Impurity D Structure and Limits."[1] USP-NF Online.[1] [1]

  • S. D. Firke et al. , "Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form," Der Pharma Chemica, 2018, 10(10): 118-124.[3]

  • Dolan, J. W. , "Peak Tailing and Fronting: Causes and Cures," LCGC North America, Troubleshooting Basics.[1]

  • Restek Corporation , "Troubleshooting Peak Tailing for Basic Compounds."[1] Restek Technical Library.

Sources

Technical Support Center: Troubleshooting Lamotrigine Dioxo Impurity Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Brief: The "Divergent Chemistry" Trap

Issue: You are validating an analytical method for Lamotrigine and its related substances. While the parent drug (Lamotrigine) shows excellent recovery (>90%), the 3,5-dioxo impurity (Impurity D) consistently exhibits low or variable recovery (<50%).

Root Cause Analysis: This is a classic case of physicochemical divergence . Most extraction protocols for Lamotrigine are optimized for a weak base (pKa ~5.7). However, the dioxo impurity is chemically distinct—it is a weak acid (cyclic imide/enol).

  • Lamotrigine: 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Basic).[1]

  • Dioxo Impurity: 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione (Acidic/Neutral).

If you use the standard alkaline extraction conditions (pH > 8) designed to suppress Lamotrigine ionization, you inadvertently ionize the dioxo impurity, forcing it into the aqueous waste layer during Liquid-Liquid Extraction (LLE) or causing breakthrough on non-polar SPE phases.

Technical Deep Dive: Mechanism of Failure

To fix the recovery, you must understand the molecular behavior of the impurity versus the parent drug.

Chemical Structure & Ionization

The "dioxo" impurity (Pharmacopoeial Impurity D) replaces the two exocyclic amino groups of Lamotrigine with carbonyl oxygens. This tautomerizes to form a structure similar to barbiturates or uracils, possessing acidic protons on the ring nitrogens.

FeatureLamotrigine (Parent)Dioxo Impurity (Impurity D)
Chemical Nature Weak Base (Amines)Weak Acid (Imide/Enol)
pKa (Approx) ~5.7 (Basic N)~6.0–7.0 (Acidic NH)
State at pH 9.0 Unionized (Extractable)Ionized (Anionic) - Water Soluble
State at pH 3.0 Ionized (Cationic) - Water SolubleUnionized (Neutral) - Extractable
LLE Preference Alkaline pH (e.g., pH 9-10)Acidic/Neutral pH (e.g., pH 3-5)
Visualization: The Extraction Conflict

The following diagram illustrates why a single-step extraction often fails to recover both analytes simultaneously.

ExtractionConflict Sample Sample Matrix (Plasma/Urine) Condition_Alk Condition A: Alkaline pH (9-10) Sample->Condition_Alk Condition_Acid Condition B: Acidic pH (3-4) Sample->Condition_Acid Lamo_Alk Lamotrigine (Unionized) Condition_Alk->Lamo_Alk Favors Base Dioxo_Alk Dioxo Impurity (Ionized Anion) Condition_Alk->Dioxo_Alk Ionizes Acid Lamo_Acid Lamotrigine (Ionized Cation) Condition_Acid->Lamo_Acid Ionizes Base Dioxo_Acid Dioxo Impurity (Unionized) Condition_Acid->Dioxo_Acid Favors Acid Result_Alk Organic Phase: High Lamotrigine NO Impurity Lamo_Alk->Result_Alk Aqueous Waste Aqueous Waste Dioxo_Alk->Aqueous Waste Lamo_Acid->Aqueous Waste Result_Acid Organic Phase: High Impurity NO Lamotrigine Dioxo_Acid->Result_Acid

Caption: Figure 1.[2] The pH-dependent solubility conflict between Lamotrigine (Base) and its Dioxo Impurity (Acid).

Troubleshooting Protocols & Solutions

Scenario A: Liquid-Liquid Extraction (LLE)

Problem: You are using Ethyl Acetate or TBME at pH 9.0. Impurity D recovery is < 20%.[1] Solution: Implement a "Compromise pH" or a "Two-Step" Extraction.

Protocol 1: The "Neutral Shift" (Recommended)

Adjusting the pH to a neutral range (pH 6.0–6.5) often allows sufficient recovery of both the weak base and the weak acid, provided a polar organic solvent is used.

  • Aliquot: Transfer 200 µL of plasma/sample.

  • Buffer: Add 50 µL of Ammonium Acetate (pH 6.0) . Do not use strong alkali (NaOH/Carbonate).

  • Solvent: Add 1.0 mL of Ethyl Acetate:Isopropanol (90:10 v/v) . The addition of IPA increases the solubility of the polar dioxo impurity.

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Evaporate & Reconstitute: Dry the supernatant and reconstitute in Mobile Phase.

Why this works: At pH 6.0, Lamotrigine is partially ionized (50%) but still extractable with polar solvents. The Dioxo impurity is largely unionized and extracts well.

Protocol 2: Acidic Back-Extraction (High Purity)

If you must use high pH for Lamotrigine, you cannot recover the impurity in the same step.

  • Step 1: Extract at pH 9 (Recover Lamotrigine). Keep Organic Layer A.

  • Step 2: Acidify the remaining aqueous layer to pH 3.

  • Step 3: Re-extract with Ethyl Acetate (Recover Dioxo Impurity). Combine with Organic Layer A.

Scenario B: Solid Phase Extraction (SPE)

Problem: You are using a Mixed-Mode Cation Exchange (MCX) plate. Lamotrigine binds well; Impurity D flows through. Solution: Switch to HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent.

MCX plates rely on the positive charge of Lamotrigine. The Dioxo impurity is neutral or negatively charged at most pH levels, so it will not bind to the cation exchange mechanism.

Protocol 3: Universal HLB Extraction
  • Condition: Methanol (1 mL) followed by Water (1 mL).

  • Load: Sample pre-treated 1:1 with 1% Formic Acid in Water (approx pH 3).

    • Note: Acidic loading keeps the Dioxo impurity neutral (retained by RP mechanism) and Lamotrigine ionized (retained by RP mechanism due to its hydrophobic backbone, despite charge).

  • Wash: 5% Methanol in Water (Removes proteins/salts).

    • Warning: Do not use high organic wash; the Dioxo impurity is polar and may elute.

  • Elute: Methanol or Acetonitrile.

Troubleshooting FAQ

Q1: I see the Dioxo impurity peak splitting in my chromatogram. Is this an extraction issue? A: Likely not. This is often a chromatographic issue. The Dioxo impurity (triazine-dione) can undergo keto-enol tautomerism. Ensure your mobile phase is buffered (e.g., Ammonium Acetate pH 5.0). Unbuffered mobile phases can lead to peak splitting or tailing for this impurity.

Q2: Can I use protein precipitation (PPT) instead? A: Yes, PPT (Acetonitrile or Methanol) usually gives 100% recovery for both because it is non-selective. However, you will face higher matrix effects (ion suppression). If you use PPT, ensure you do not use acid (TCA/Perchloric acid) if you plan to analyze acid-labile precursors, although Impurity D itself is relatively stable.

  • Tip: Use Methanol:Acetonitrile (50:50) for the best solubility balance.

Q3: The impurity recovery drops when I use glass tubes. Why? A: The Dioxo impurity has amide/imide functionality which can adsorb to active silanol sites on untreated glass.

  • Fix: Use polypropylene (PP) tubes or silanized glassware. Add 0.1% formic acid to the final reconstitution solvent to minimize adsorption.

Q4: Is the Dioxo impurity light sensitive? A: Lamotrigine and its derivatives are generally photosensitive. While the Dioxo impurity is a degradation product, it can degrade further. Perform all extractions under amber light or cover tubes with foil.

Summary Data Table: Solvent & pH Efficiency

Extraction SolventpH ConditionLamotrigine RecoveryDioxo Impurity RecoveryVerdict
Ethyl AcetatepH 9.5 (Alkaline)95% < 10%Fail (Impurity ionized)
Ethyl AcetatepH 3.0 (Acidic)< 40%92% Fail (Parent ionized)
EtAc : IPA (90:10) pH 6.0 (Neutral) 88% 85% Optimal Compromise
DichloromethanepH 7.090%60%Variable (Polarity issue)
Protein Precip (MeOH)N/A> 98%> 98%Excellent (High Matrix Effect)

References

  • Veeprho Laboratories. (n.d.). Lamotrigine EP Impurity D Structure and Properties. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lamotrigine Impurity D (3,5-Didesamino-3,5-dioxo Lamotrigine).[1][3][4][5] Retrieved from [Link]

  • Sowjanya, G., et al. (2021). "Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices." Critical Reviews in Analytical Chemistry. Taylor & Francis. Retrieved from [Link]

  • Vazquez, M., et al. (2024).[6] "Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples." Forensic Science International. PMC. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Lamotrigine Monograph: Impurity D.[1][5][7] (Standard Reference for Impurity Nomenclature).[8][5]

Sources

Technical Guide: Controlling Lamotrigine Impurity D Levels in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification Strategy

The Critical Distinction (EP vs. USP): Before troubleshooting, you must verify which "Impurity D" you are targeting. The nomenclature differs significantly between pharmacopeias, leading to common experimental errors.

DesignationChemical NameStructure TypeOrigin
EP Impurity D 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dioneDione (Desamino-oxo)Degradation (Hydrolysis)
USP Related Compound D N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamideAmide Process (Synthesis)

Scope of this Guide: This guide focuses on EP Impurity D (The Dione) , as it is the primary degradation product generated during forced degradation (stress testing), specifically via hydrolysis. If you are seeing USP Related Compound D, you are likely detecting a carryover process impurity, not a stress degradation product.

Mechanism of Formation (The "Why")

Lamotrigine degrades primarily through sequential hydrolysis of its amino groups. Understanding this pathway is the key to controlling impurity levels.

Degradation Pathway Diagram[2]

LamotrigineDegradation cluster_conditions Critical Factors Lamo Lamotrigine (3,5-Diamino) Hydro1 Primary Hydrolysis (Acid/Base + Heat) Lamo->Hydro1 ImpA EP Impurity A (3-Amino-5-oxo) Hydro2 Secondary Hydrolysis (Strong Acid/Base + High Temp) ImpA->Hydro2 ImpD EP Impurity D (3,5-Dioxo / Dione) Hydro1->ImpA Hydro2->ImpD Factor1 pH Extremes (<2 or >10) Factor2 Temperature (>60°C)

Caption: Sequential hydrolysis pathway of Lamotrigine. Impurity D is the terminal degradation product, appearing only after significant stress.

Troubleshooting Guide: Controlling Impurity D

This section addresses specific scenarios where Impurity D levels exceed the target range (typically >5-20% degradation is considered "over-stressed").

Scenario A: "I am seeing massive amounts of Impurity D (>20%) in Acid/Base stress."

Cause: You have pushed the hydrolysis to completion. Lamotrigine converts to Impurity A (Intermediate) first. If you stress too hard (high molarity or temperature), Impurity A converts entirely to Impurity D. Corrective Action:

  • Reduce Molarity: Drop from 1N HCl/NaOH to 0.1N or even 0.01N.

  • Lower Temperature: Decrease from 80°C to 60°C or room temperature.

  • Shorten Time: Check timepoints at 1, 2, and 4 hours. Do not jump straight to 24 hours.

Scenario B: "Impurity D appears in my Peroxide (Oxidation) samples."

Cause: This is often a false positive for oxidation. Commercial


 is acidic (stabilized with acid). The "oxidation" sample is actually undergoing acid hydrolysis .[1]
Corrective Action: 
  • Check pH: Measure the pH of your peroxide stressing solution.

  • Neutralize: Perform the oxidation study in a buffered solution (e.g., pH 7 phosphate buffer +

    
    ) to distinguish true oxidation (N-oxides) from acid hydrolysis (Impurity D).
    
Scenario C: "I cannot separate Impurity D from the solvent front or other early eluters."

Cause: Impurity D (the dione) is more polar than Lamotrigine because it loses the lipophilic amino groups and gains polar carbonyl oxygens. Corrective Action:

  • Mobile Phase: Reduce the initial organic ratio (e.g., start at 5-10% Methanol/ACN) to retain polar compounds longer.

  • pH Adjustment: Ensure your buffer pH is controlled (typically pH 2.0-4.0 for phosphate buffers) to suppress ionization of remaining functionalities, improving peak shape.

Optimized Forced Degradation Protocol

Use this protocol to achieve the "Sweet Spot" (5-20% degradation) without destroying the molecule.

Reagents & Preparation[1][3][4][5]
  • Stock Solution: 1 mg/mL Lamotrigine in Methanol.

  • Acid: 0.1 N HCl.[2][3][4]

  • Base: 0.1 N NaOH.

  • Oxidant: 3%

    
    .[4]
    
Step-by-Step Workflow
Stress TypeConditionTarget DurationExpected Impurity D LevelNotes
Acid Hydrolysis 5 mL Stock + 5 mL 0.1 N HCl @ 60°C2 - 6 HoursModerate (5-10%)Primary route for Imp D formation.
Base Hydrolysis 5 mL Stock + 5 mL 0.1 N NaOH @ 60°C1 - 4 HoursHigh (>10%)Base hydrolysis is often faster. Monitor closely.
Oxidation 5 mL Stock + 5 mL 3% H2O2 @ RT24 HoursLow (<1%)If high, suspect acid hydrolysis (see Scenario B).
Thermal Solid state @ 105°C2 - 5 DaysNegligibleImp D requires water to form.
Decision Tree for Protocol Optimization

ProtocolOptimization Start Start Stress (0.1N, 60°C, 4h) Check Check Degradation % Start->Check Low < 5% Degradation Check->Low Too Stable Good 5 - 20% (Ideal) Check->Good Target Met High > 20% (Over-stressed) Check->High Too Unstable ActionLow Increase Temp to 80°C or Conc to 1N Low->ActionLow Stop Proceed to Method Validation Good->Stop ActionHigh Decrease Temp to RT or Conc to 0.01N High->ActionHigh

Caption: Decision logic for tuning stress conditions to isolate Impurity D without complete degradation.

Frequently Asked Questions (FAQ)

Q: Why does Impurity D elute so early in my HPLC method? A: Impurity D (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione) lacks the amino groups present in Lamotrigine. This significantly increases its polarity, causing it to interact less with the C18 stationary phase and elute near the void volume. You must use a high-aqueous initial gradient to retain it.

Q: Can I use UV detection for Impurity D? A: Yes, but the spectrum changes. The loss of amino groups shifts the


. While Lamotrigine is typically monitored at ~305 nm, Impurity D has significant absorbance in the 210-270 nm range. Ensure your PDA covers 200-400 nm to track mass balance accurately.

Q: Is Impurity D toxic? A: As a degradation product, it must be qualified if it exceeds the ICH Q3B thresholds (typically 0.2% or 0.5% depending on dose). However, it is generally considered less toxic than the parent hydrazine-related impurities. Always refer to your specific toxicology reports.

References

  • European Directorate for the Quality of Medicines (EDQM). Lamotrigine Monograph 1756. European Pharmacopoeia (Ph.[5] Eur.).

  • S.N. Rao, et al. (2014). Synthesis and characterization of impurities of an anticonvulsant drug, Lamotrigine.[6][5][7] Semantic Scholar.

  • Firke, S. D., et al. (2018).[3] Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica.[3]

  • Vajrala, V. R. An Impurity Profile Study of Lamotrizine. Rasayan Journal of Chemistry.

Sources

Reducing baseline noise for low-level detection of Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Baseline Noise for Detection of Impurity D

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Impurity D" Challenge

User Context: You are likely struggling to quantify "Impurity D"—a critical degradation product or process impurity that elutes late in the chromatogram (often hydrophobic) or possesses a poor UV chromophore.

The Problem: At trace levels (<0.05%), the signal for Impurity D is indistinguishable from the baseline noise. You are failing ICH Q2(R1) requirements for the Limit of Quantitation (LOQ), defined as a Signal-to-Noise (S/N) ratio of 10:1 .

The Goal: We cannot always increase the Signal (due to solubility or column capacity limits), so we must aggressively reduce the Noise.

Part 1: Diagnostic Dashboard

Before changing parameters, you must identify the type of noise. Use this decision matrix to classify your baseline issue.

Visualizing the Problem (Graphviz)

Baseline_Diagnostic Start START: Observe Baseline (Zoom to 0.001 AU scale) Decision1 Is the disturbance periodic (rhythmic)? Start->Decision1 Cyclic CYCLIC NOISE (Sawtooth/Sine Wave) Decision1->Cyclic Yes Random RANDOM NOISE (Fuzzy/Grass-like) Decision1->Random No (Spiky/Fuzzy) Drift DRIFT (Slope Up/Down) Decision1->Drift No (Sloping) Pump CAUSE: Pump Pulsation ACTION: Check Check-Valves, Purge Air Cyclic->Pump High Freq Mixer CAUSE: Poor Mixing ACTION: Install Static Mixer Cyclic->Mixer Low Freq (Gradient) Elec CAUSE: Detector Settings ACTION: Adjust Slit Width & Response Time Random->Elec Electronic Chem CAUSE: Dirty Flow Cell or Lamp Aging ACTION: Clean Cell/Replace Lamp Random->Chem Optical/Chemical Temp CAUSE: Temperature ACTION: Insulate Column Drift->Temp Grad CAUSE: Gradient Effect ACTION: Subtract Blank Drift->Grad

Figure 1: Diagnostic logic flow to categorize baseline anomalies before attempting remediation.

Part 2: The Hardware & Physics (Detector Optimization)

Context: Impurity D is likely a broad peak. Fast detector settings (optimized for sharp peaks) capture excessive high-frequency noise that does not contain useful data for broad peaks.

Q: My peak is broad. How do I optimize the Detector Response Time?

A: You are likely "oversampling" the noise.

  • The Mechanism: The Response Time (or Time Constant) is a digital filter that smooths the data.

  • The Fix: Increase the Response Time.

    • Standard Setting: 0.1 sec (Fast). Good for sharp peaks (<2 sec width).

    • Optimization for Impurity D: If Impurity D is >10 seconds wide, increase Response Time to 1.0 sec or 2.0 sec .

    • Result: This averages out high-frequency random noise, smoothing the baseline without significantly distorting a broad peak.

    • Caution: Do not use >2.0 sec for peaks narrower than 20 seconds, or you will artificially reduce the peak height (Signal), negating the S/N gain.

Q: Should I widen the Slit Width on my PDA/DAD?

A: Yes, if spectral resolution is not critical for Impurity D.

  • The Mechanism: The slit width controls the amount of light entering the spectrograph.[1]

    • Narrow Slit (1-4 nm): High spectral resolution (good for library matching) but High Noise (less light reaches the diode).

    • Wide Slit (8-16 nm): Low spectral resolution but Low Noise (more light = higher photon count = lower statistical noise).

  • Protocol:

    • Check if Impurity D requires peak purity analysis (requires narrow slit).

    • If strictly for quantitation, increase Slit Width from 4 nm to 8 nm or 16 nm .

    • Expected Gain: S/N often improves by a factor of 2x.

Q: Can I use a Reference Wavelength to flatten the baseline?

A: DANGER. Use with extreme caution.

  • The Trap: Many users set a Reference Wavelength (e.g., 360 nm) to subtract gradient drift.

  • The Risk: If Impurity D has any absorbance at 360 nm, the detector will subtract the signal from itself, making the peak disappear or appear negative.

  • Recommendation: Turn Reference Wavelength OFF for low-level impurity method development unless you have verified the full UV spectrum of Impurity D.

Part 3: The Fluidics (Chemistry & Mixing)

Context: "Cyclic" noise (sine waves) often mimics Impurity D or rides on top of it, making integration impossible.

Q: I see a "sawtooth" pattern in my baseline. Is this the pump?

A: This is likely Mixing Noise , especially if you are using TFA (Trifluoroacetic acid) or Formic Acid in a gradient.

  • The Mechanism: Water and Organic solvents have different refractive indices. If they are not mixed perfectly before reaching the detector, the detector "sees" packets of unmixed solvent as noise.

  • The Fix: Install a larger internal volume Static Mixer (e.g., 350 µL or higher) between the pump and the injector.

    • Trade-off: This increases dwell volume (gradient delay), so you must adjust your gradient start time, but it drastically smooths the baseline.

Q: How does Mobile Phase quality affect S/N?

A: Impurities in the solvent accumulate on the column during the equilibration phase and elute as "Ghost Peaks" or high background noise during the gradient.

  • The Protocol (The "Ghost" Test):

    • Run a gradient with 0-minute equilibration.

    • Run a gradient with 30-minute equilibration.

    • Compare: If the noise/peaks are larger in the 30-minute run, the contamination is coming from your Mobile Phase A (Water/Buffer).

  • Solution: Use "LC-MS Grade" solvents even for UV work. If using TFA, use ampules (1 mL) rather than large bottles to prevent oxidation, which causes baseline creep.

Part 4: Validated Optimization Protocol

Use this table to systematically improve S/N for Impurity D.

ParameterStandard SettingOptimized for Impurity DWhy?
Wavelength 254 nm (Generic)Lambda Max of Impurity DMaximizes Signal (Numerator).
Sampling Rate 20 Hz5 Hz - 10 Hz Reduces data file size and noise; broad peaks don't need 20 Hz.
Response Time 0.1 sec1.0 sec - 2.0 sec Filters high-frequency electronic noise.
Slit Width 4 nm8 nm - 16 nm Increases light throughput (reduces shot noise).
Injection Vol 5-10 µL20-50 µL (if solvent matches MP)Increases mass on column (Signal).
Flow Cell Standard (10mm)High Sensitivity (60mm) Hardware Change: Light path length increases signal (Beer's Law).

Part 5: Advanced Troubleshooting Workflow

Visualizing the S/N Optimization Path (Graphviz)

SN_Optimization Input Low S/N Ratio (<10) Step1 1. OPTIMIZE OPTICS (Wavelength Max, Slit Width >8nm) Input->Step1 Step2 2. FILTER NOISE (Response Time >1s, Data Rate <10Hz) Step1->Step2 Step3 3. STABILIZE FLUIDICS (Static Mixer, Degasser Check) Step2->Step3 Check Is S/N > 10? Step3->Check Success VALIDATED (Proceed to LOQ) Check->Success Yes Fail HARDWARE LIMIT (Switch to LC-MS or 60mm Cell) Check->Fail No

Figure 2: Step-by-step workflow to systematically increase Signal-to-Noise ratio.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH).

  • Waters Corporation. Optimization of Detector Parameters to Improve Sensitivity using the Alliance iS HPLC System with PDA Detector. (2025).[2][3][4][5][6]

  • Agilent Technologies. Eliminating Baseline Problems in HPLC. Technical Note.

  • Chromatography Online. Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? (2022).[2][6][7]

  • Thermo Fisher Scientific. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022).[2][6][7]

Sources

Preventing oxidative degradation vs hydrolytic degradation of Lamotrigine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and formulation scientists working with Lamotrigine. It is designed to move beyond generic stability advice, offering mechanistic insights and actionable protocols for distinguishing and preventing oxidative and hydrolytic degradation.

Topic: Differential Diagnosis & Prevention of Oxidative vs. Hydrolytic Degradation

Version: 2.1 | Status: Validated for ICH Q1A(R2) Compliance

Introduction: The Stability Paradox of Lamotrigine

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) presents a unique stability profile. While the phenyltriazine core renders it relatively robust against thermal stress, it exhibits distinct vulnerabilities to N-oxidation (oxidative pathway) and deamination/ring-cleavage (hydrolytic pathway).

Distinguishing these pathways is critical because they require opposing mitigation strategies. Oxidative degradation is often excipient-driven (peroxides in PVP/PEG), while hydrolytic degradation is pH-dependent. This guide provides the diagnostic tools to identify the root cause of instability.

Module 1: Diagnostic Decision Matrix

Use this module to identify the degradation mechanism based on impurity profiles observed during stress testing or stability studies.

Q1: I see an unknown impurity peak. How do I distinguish between oxidative and hydrolytic degradation products without MS data?

A: While Mass Spectrometry (LC-MS) is definitive, you can make a high-confidence diagnosis by correlating the stress condition with the specific impurity elution profile and UV characteristics.

FeatureOxidative Degradation Hydrolytic Degradation
Primary Impurity Lamotrigine N2-Oxide Impurity A (Mono-oxo) or Impurity D (Dione)
Chemical Name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
CAS Number 136565-76-9252186-78-0 (Impurity A) / 661463-79-2 (Impurity D)
Formation Trigger Peroxides (H₂O₂), Radical initiators (AIBN), LightHigh/Low pH (Acid/Base), Moisture, Heat
Chromatography Typically elutes before Lamotrigine (more polar due to N-O bond)Elutes before Lamotrigine (loss of lipophilic amine / gain of carbonyl)
UV Shift Significant bathochromic shift (red shift) due to N-oxide conjugationMinor shift; loss of auxochromic amine group
Q2: What is the mechanistic pathway for these degradation routes?

A: Understanding the mechanism helps in selecting the right stabilizer.

  • Oxidation: Occurs via electrophilic attack of a peroxide species on the N2 nitrogen of the triazine ring. This is often catalyzed by trace metals.

  • Hydrolysis: Occurs via nucleophilic attack of water (or OH⁻) on the carbon atoms at positions 3 or 5, leading to deamination (replacement of -NH₂ with =O). Under extreme basic conditions, the triazine ring may open to form the nitrile derivative (Impurity C).

Lamotrigine_Degradation Lamo Lamotrigine (Parent API) NOxide N2-Oxide (Oxidative Impurity) Lamo->NOxide Oxidation (H2O2 / Peroxides) Target: N2 Nitrogen ImpA Impurity A (Mono-oxo / Deamination) Lamo->ImpA Hydrolysis (Acid/Base) Target: C5-NH2 -> C5=O ImpC Impurity C (Ring Open / Nitrile) Lamo->ImpC Base Catalyzed Ring Opening ImpD Impurity D (Dione / Full Hydrolysis) ImpA->ImpD Advanced Hydrolysis Target: C3-NH2 -> C3=O

Figure 1: Mechanistic divergence of Lamotrigine degradation.[1] Oxidation targets the ring nitrogen, while hydrolysis targets the exocyclic amino groups.

Module 2: Troubleshooting Oxidative Degradation

Focus Area: Formulation Excipients & Packaging[2]

Q3: My API is stable, but the tablet formulation shows increasing N-oxide levels. Why?

A: This is a classic case of Excipient-Induced Oxidation . Lamotrigine is sensitive to trace peroxides found in common polymeric binders and disintegrants.

Root Cause Analysis:

  • Povidone (PVP) & Crospovidone: These are notorious for containing residual peroxides (up to 400 ppm) from their manufacturing process.

  • PEG (Polyethylene Glycol): Can undergo auto-oxidation to form hydroperoxides.

Corrective Actions:

  • Switch Grades: Use "Peroxide-Free" or "Low-Peroxide" grades of PVP/Crospovidone.

  • Antioxidants: Incorporate a sacrificial antioxidant. Sodium Metabisulfite is effective for aqueous systems, while BHT (Butylated Hydroxytoluene) is suitable for lipophilic phases.

  • Packaging: If the oxidation is photo-initiated (light + oxygen), switch to Alu-Alu blisters or amber glass.

Q4: Is the N-oxide impurity toxic?

A: The N-oxide (CAS 136565-76-9) is a known metabolite and degradation product. While specific toxicity limits must be established per ICH Q3B(R2) based on the maximum daily dose, it is generally considered a qualified impurity if levels are within the metabolic threshold. However, for QC release, it must be controlled (typically NMT 0.2% or 0.5% depending on dose).

Module 3: Troubleshooting Hydrolytic Degradation

Focus Area: pH Micro-environment & Processing

Q5: At what pH is Lamotrigine most susceptible to hydrolysis?

A: Lamotrigine exhibits a "U-shaped" stability profile but is most vulnerable to Alkaline Hydrolysis (pH > 9) .

  • Acidic Conditions (pH < 2): Protonation of the ring nitrogens can activate the carbon centers for nucleophilic attack, leading to Impurity A.

  • Alkaline Conditions (pH > 9): Direct nucleophilic attack by OH⁻ causes rapid deamination to Impurity A and eventually Impurity D.

  • Optimal Stability Window: pH 3.0 – 7.5.

Q6: I am seeing Impurity C (The Nitrile). Is this hydrolysis?

A: Yes, but specifically Ring-Opening Hydrolysis . Impurity C (2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile) forms when the triazine ring cleaves. This is often reversible but favored under strong basic conditions or during specific synthesis steps. If you see this in a formulation, check for highly alkaline excipients (e.g., Sodium Carbonate, Magnesium Oxide) that might modify the micro-environmental pH.

Module 4: Validated Experimental Protocols

Use these protocols to forcefully generate specific impurities for method validation (Specificity).

Protocol A: Generation of Oxidative Impurity (N-Oxide)

Objective: Degrade approx. 10-20% of API to N-oxide.

  • Preparation: Dissolve Lamotrigine (10 mg) in 10 mL of Methanol/Acetonitrile (50:50).

  • Stressor: Add 1.0 mL of 30% Hydrogen Peroxide (H₂O₂) . Note: 3% is often too weak for rapid results; 30% is standard for forced degradation.

  • Condition: Incubate at Room Temperature (25°C) for 2–6 hours.

    • Tip: Do not heat initially. Heat + H₂O₂ can cause non-specific breakdown.

  • Quenching: No quenching required if injecting immediately, otherwise dilute with mobile phase.

  • Expected Result: A major peak at RRT ~0.8-0.9 (N-oxide).

Protocol B: Generation of Hydrolytic Impurities (Impurity A & D)

Objective: Degrade API to deaminated products.

  • Preparation: Suspend Lamotrigine (10 mg) in 5 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base).

    • Note: Co-solvent (Methanol) may be needed for solubility.

  • Stressor:

    • Acid: Reflux at 80°C for 4 hours.

    • Base: Reflux at 80°C for 2 hours. (Base is more aggressive).

  • Quenching: Neutralize with equimolar Acid/Base to pH 7.0 before injection.

  • Expected Result:

    • Acid: Primary peak is Impurity A (Mono-oxo).

    • Base: Mixture of Impurity A and Impurity C (Ring open), potentially Impurity D if stressed longer.

Summary of Key Impurities

Impurity NameCommon DesignationCAS No.Origin
Lamotrigine N2-Oxide Oxidative Impurity136565-76-9Oxidation (Peroxide)
Impurity A Mono-oxo / De-amino252186-78-0Hydrolysis (Acid/Base)
Impurity C Ring-open / Nitrile94213-23-7Hydrolysis (Strong Base)
Impurity D Dioxo / Dione661463-79-2Advanced Hydrolysis

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Sinha, S., et al. "Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method." Journal of Chromatographic Science. Link

  • PubChem Compound Summary. "Lamotrigine." National Center for Biotechnology Information. Link

  • Veeprho Laboratories. "Lamotrigine N2-Oxide Impurity Structure and Details." Link

  • SynThink Research Chemicals. "Lamotrigine EP Impurity C Data." Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for analytical scientists. It prioritizes mechanistic understanding over rote instructions, ensuring you can adapt these protocols to your specific chromatography platform (Agilent, Waters, Shimadzu, etc.).

Topic: Optimization of Gradient Elution for Lamotrigine & Impurities Senior Application Scientist: Dr. A. Vance Status: Operational

Core Method Parameters & System Suitability

The foundation of any troubleshooting is a robust baseline method. The following parameters represent the industry standard (aligned with USP/EP principles) for separating Lamotrigine from its critical impurities (Related Compounds C, D, and B).

Baseline Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Stationary Phase L1 (C18), 150 x 4.6 mm, 3-5 µmHigh carbon load required for retention of polar aminotriazine core.
Buffer Phosphate (KH₂PO₄) + TEA, pH 3.5Acidic pH suppresses silanol activity; TEA acts as a silanol blocker.
Mobile Phase A Buffer : Acetonitrile : Methanol (Mixed)Ternary mix prevents precipitation and modulates selectivity.
Mobile Phase B Acetonitrile : Buffer (High Organic)Elutes hydrophobic degradants and dimers.
Detection UV 210-220 nmRequired for detecting impurities lacking strong chromophores; Lamotrigine is detected at 270 nm.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns.
Critical Quality Attributes (CQAs)
  • Resolution (

    
    ):  NLT 2.0 between Lamotrigine and Related Compound C.
    
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict) or 2.0 (General) for Lamotrigine.
    
  • Sensitivity: S/N > 10 for LOQ solution (0.05% level).

Troubleshooting Module: Resolution & Selectivity

Issue: "I cannot achieve the required resolution (


) between Lamotrigine and Related Compound C."
Mechanistic Insight

Lamotrigine is a weak base (


).[1] Related Compound C (3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one) is a hydrolysis degradant. The separation is governed by the ionization state of the Lamotrigine amino groups relative to the impurity.
Diagnostic Workflow

Use the following logic tree to diagnose resolution failures.

ResolutionLogic Start Resolution < 2.0 (Lamotrigine / Impurity C) CheckRT Check Retention Time (RT) of Lamotrigine Start->CheckRT RTEarly RT < 5 min (Eluting too fast) CheckRT->RTEarly Low Retention RTNormal RT Normal (Co-elution) CheckRT->RTNormal Poor Selectivity Action1 Increase Buffer Strength (Ionic Interaction) RTEarly->Action1 Ion Pairing Weak PHCheck Is pH > 4.0? RTNormal->PHCheck Action2 Adjust pH (Critical Lever) PHCheck->Action2 Yes: Lower to 3.5 (Protonate Base) Action3 Increase Methanol Ratio (Different Selectivity) PHCheck->Action3 No: Change Organic Modifier (MeOH vs ACN)

Figure 1: Decision tree for resolving the critical pair (Lamotrigine/Impurity C). Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Protocol: pH Tuning for Selectivity

If resolution fails, the pH of the buffer is the primary variable.

  • Prepare 3 Test Buffers: pH 2.5, 3.5, and 4.5.

  • Hypothesis: At pH 2.5, Lamotrigine is fully protonated (more polar, faster elution) but silanol interactions are minimized. At pH 4.5, it is less ionized (more retention), but tailing increases.

  • Optimum: Usually found between pH 3.0 and 3.5 .

  • Caution: Do not exceed pH 6.0 on standard silica columns with this method, as dissolution of the silica support will increase baseline noise at 210 nm.

Troubleshooting Module: Peak Tailing

Issue: "The Lamotrigine peak is tailing (


), causing integration errors for impurities on the tail."
Mechanistic Insight

Lamotrigine contains diamino groups that interact strongly with residual silanols (


) on the silica surface. This secondary interaction causes the "drag" or tailing.
Corrective Protocol: The "Silanol Blocker" System

Standard phosphate buffers are often insufficient. You must use an amine modifier.

Step-by-Step Buffer Preparation (Critical for Reproducibility):

  • Dissolve: 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Add Modifier: Add 2.0 mL of Triethylamine (TEA) .

    • Note: The solution will become basic (pH > 9) immediately upon adding TEA.

  • Adjust pH: Use Orthophosphoric Acid (85%) to titrate the pH down to 3.5 ± 0.05 .

    • Why? Adding acid after TEA ensures the phosphate buffer system is active and the TEA is protonated to compete for silanol sites.

  • Dilute: Make up to 1000 mL with water.

  • Filter: Filter through a 0.45 µm nylon membrane (Do not use cellulose nitrate/acetate as they may bind TEA).

Alternative: If TEA is forbidden in your lab (due to MS compatibility), switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which has chemically blocked silanols.

Troubleshooting Module: Gradient & Baseline Drift

Issue: "I see a rising baseline or 'ghost peaks' during the gradient ramp, interfering with late-eluting impurities."

Gradient Optimization Table

The gradient must separate the early polar impurities from the late hydrophobic ones (like Impurity D).

Time (min)% Mobile Phase A (Buffer Mix)% Mobile Phase B (Organic)Purpose
0.0 1000Equilibrate & retain polar Impurity C.
1.0 1000Isocratic hold to stabilize baseline.
20.0 1090Linear ramp to elute hydrophobic Impurity D.
25.0 1090Wash column (remove dimers).
26.0 1000Return to initial conditions.
35.0 1000Re-equilibration (Crucial).
Ghost Peak Diagnosis

If you see peaks at 210 nm during the gradient ramp (10-20 min):

  • Source: Usually impurities in the water or organic solvent being concentrated on the head of the column during equilibration and releasing as the organic strength increases.

  • Fix: Install a Ghost Trap Column between the pump and the injector (not after the injector).

  • Verification: Run a "0 µL injection" (blank gradient). If peaks persist, the contamination is in the mobile phase, not the sample.

Experimental Workflow: Forced Degradation (Validation)

To prove your method can detect all related substances, you must perform stress testing.

ForcedDegradation Sample Lamotrigine API (1 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Sample->Base Oxidation Oxidation 3% H2O2, RT, 4h Sample->Oxidation Neutralize Neutralize & Dilute (Target: 0.2 mg/mL) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Inject Inject into HPLC (Monitor at 220 nm) Neutralize->Inject Result1 Impurity C (Acid Degradant) Inject->Result1 Expect RRT ~1.3 Result2 N-Oxide (Oxidative Degradant) Inject->Result2 Expect RRT < 1.0

Figure 2: Workflow for forced degradation studies to generate and identify Related Substances C and N-oxides.

References & Authority[1][2][3][4][5]

  • USP Monograph: Lamotrigine Tablets: Organic Impurities. United States Pharmacopeia (USP 43-NF 38). The official compendial standard for Relative Retention Times (RRT) and resolution criteria.

  • European Pharmacopoeia: Lamotrigine Monograph 1733. European Directorate for the Quality of Medicines (EDQM). Defines Impurity E (2,3-dichlorobenzoic acid) and system suitability.

  • Chromatography Mechanism: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Focusing on the role of amine modifiers (TEA) in suppressing silanol activity for basic drugs.

  • Method Validation: ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. Defines requirements for Specificity (Resolution) and LOQ.

  • Technical Note: Overcoming Peak Tailing of Basic Analytes. Phenomenex Technical Guide. Explains the interaction between pKa 5.7 amines and Type B silica.

Sources

Validation & Comparative

Technical Comparison Guide: RRF of Lamotrigine Impurity D vs. Lamotrigine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Relative Response Factor (RRF) determination for Lamotrigine Impurity D, addressing critical nomenclature distinctions and providing a self-validating experimental protocol.

Critical Disambiguation: Defining "Impurity D"

WARNING: In Lamotrigine analysis, the term "Impurity D" refers to two completely different chemical entities depending on the regulatory framework (USP vs. EP). Confusing these will lead to significant quantification errors (up to 40%).

You must verify your reference standard against the structures below before applying any RRF value.

FeatureUSP Related Compound D EP Impurity D
Chemical Name N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Structure Type N-Acyl Urea Derivative (Dimer-like)Dione Derivative (Desamino)
Molecular Weight 429.09 g/mol 256.1 g/mol
Primary Chromophore Extended conjugation (High Absorbance)Reduced conjugation (Lower Absorbance)
RRF Status 0.8 (Official USP Value)Must be Determined (Typically < 1.[1][2][3]0)

Relative Response Factor (RRF) Data

The RRF corrects for the difference in UV detector response between the impurity and the API.[4]



Standardized RRF Values (USP Method)

Conditions: C18 Column, UV 210 nm / 270 nm (Method dependent)

CompoundRelative Retention Time (RRT)RRF (F-factor)Correction Factor (1/F)
Lamotrigine (API) 1.001.001.00
USP Related Compound D ~3.70.8 1.25
EP Impurity D Varies (Method Dependent)ExperimentalExperimental

Interpretation: USP Related Compound D has a lower response per unit mass than Lamotrigine (RRF 0.8). If you do not apply this correction, you will underestimate the impurity by 20%.

Chemical Basis of Response Differences

The difference in RRF is strictly causal, rooted in the molecular electronic transitions.

USP Related Compound D (RRF = 0.8)

This impurity contains a benzamide group attached to the triazine ring. While it has extended conjugation, the molecular weight is significantly higher (429 vs 256). The molar absorptivity (


) is high, but the response per unit mass decreases because the mass increases faster than the absorbance signal.
  • Result: RRF < 1.0 (0.8).

EP Impurity D (The Dione)

In this structure, the exocyclic amino groups (


) of Lamotrigine are replaced by carbonyl oxygens (

). Amino groups are strong auxochromes that enhance UV absorbance via

transitions. Replacing them with carbonyls in a dione system alters the resonance significantly.
  • Result: The UV spectrum shifts (hypsochromic/blue shift). At the standard monitoring wavelength of 270 nm, the dione often absorbs less efficiently than the parent diamine.

  • Prediction: RRF is likely low (< 0.5) depending on the specific wavelength used.[5][6]

Experimental Protocol: Determination of RRF

If you are analyzing EP Impurity D (or any non-compendial impurity), you cannot rely on literature values. You must determine the RRF experimentally using the Linearity Slope Method .

Workflow Diagram

RRF_Determination Start Start: RRF Determination Prep_Stock Prepare Stock Solutions (API & Impurity D at 0.5 mg/mL) Start->Prep_Stock Dilution Serial Dilutions (LOQ to 150% Specification) Prep_Stock->Dilution HPLC HPLC Injection (Triplicate per Level) Dilution->HPLC Data Plot Area vs. Conc (mg/mL) HPLC->Data Calc Calculate Slopes (m_imp / m_api) Data->Calc Validation Verify Intercept (< 2% of 100% response) Calc->Validation

[5]

Step-by-Step Methodology

Objective: Establish the ratio of the detector response slopes for Impurity D and Lamotrigine.

1. System Preparation:

  • Column: C18 (e.g., Symmetry C18 or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Phosphate buffer (pH 2.0 - 3.5) : Acetonitrile (Generic gradient or isocratic 65:35).

  • Wavelength: 270 nm (or 210 nm if maximizing sensitivity for dione).

2. Solution Preparation:

  • Stock A (API): Dissolve 25 mg Lamotrigine Standard in 50 mL Diluent.

  • Stock B (Impurity): Dissolve 5 mg Impurity D Standard in 50 mL Diluent (use sonication; diones can be less soluble).

  • Linearity Levels: Prepare 6 concentrations ranging from LOQ (approx 0.05 µg/mL) to 150% of the impurity limit (approx 3.0 µg/mL).

3. Data Acquisition:

  • Inject each level in triplicate.

  • Ensure %RSD of areas at each level is

    
     (or 
    
    
    
    at LOQ).

4. Calculation (The Slope Method): Do not use single-point calibration. It is prone to bias from intercepts.

  • Plot Peak Area (y-axis) vs. Concentration in mg/mL (x-axis) for both compounds.

  • Perform linear regression to obtain the slope (

    
    ) for both.
    
  • Calculate RRF:

    
    
    

5. Acceptance Criteria (Self-Validation):

  • Correlation Coefficient (

    
    ): 
    
    
    
    for both curves.
  • y-Intercept: Must be statistically insignificant (or

    
     of the response at the specification limit).
    

Critical Analysis: When to Use RRF vs. External Standards

ScenarioRecommended ApproachReason
Routine QC Release Use RRF (Correction Factor) Faster, cheaper (saves expensive impurity standards), reduces weighing errors.
Stability Studies External Standard Degradation products may co-elute; external standards confirm retention time and identity definitively.
New Method Development Determine RRF Experimentally Literature RRFs (like USP 0.8) are method-specific (wavelength/buffer dependent). Changing the method invalidates the RRF.
Expert Insight

If you are analyzing EP Impurity D (Dione) using a method optimized for Lamotrigine (270 nm), expect a very low RRF (weak signal). This poses a risk of "false pass" results where the impurity is present but undetected.

  • Recommendation: For EP Impurity D, develop a method at 210-220 nm to maximize the carbonyl absorbance and improve the RRF towards 1.0.

References

  • United States Pharmacopeia (USP). Lamotrigine Monograph: Organic Impurities, Table 2.[7][8] USP-NF 2024.

  • European Pharmacopoeia (Ph. Eur.). Lamotrigine Monograph 1733. EDQM.

  • Gondhale-Karpe, P., & Manwatkar, S. (2023).[2] Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. Heliyon, 9(5), e15732. (Validates HPLC methods for Lamotrigine impurities).

  • Reddy, V. V., et al. (2025).[9] An Impurity Profile Study of Lamotrigine.[2][6][7][10] Rasayan Journal of Chemistry. (Structural characterization of Dione vs Amide impurities).

Sources

Validation of analytical method for Lamotrigine Impurity D per ICH Q2(R1)

Author: BenchChem Technical Support Team. Date: March 2026

Validation of analytical method for Lamotrigine Impurity D per ICH Q2(R1)

(Standard Porous C18 vs. Advanced Core-Shell Technology)

Audience: Researchers, Quality Control Scientists, and Analytical Method Developers. Content Type: Technical Comparison & Validation Protocol.

Executive Summary & Scientific Context

In the rigorous landscape of pharmaceutical analysis, the separation of Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) from its degradation products is critical for patient safety. Among these, Impurity D (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione) presents a unique challenge. Unlike the parent drug, which is a basic diamine, Impurity D lacks the primary amine groups, replacing them with carbonyl oxygens. This structural modification drastically alters its pKa and polarity, often leading to co-elution or poor peak shape in generic "one-size-fits-all" pharmacopeial methods.

This guide objectively compares two analytical approaches validated under ICH Q2(R1) guidelines:

  • Method A (The Legacy Standard): A traditional HPLC method using a fully porous 5 µm C18 column.

  • Method B (The Optimized Alternative): A high-efficiency UHPLC-compatible method using Core-Shell (Fused-Core) 2.7 µm C18 technology .

Why This Comparison Matters

While Method A is often sufficient for assay purposes (quantifying the main drug), it frequently fails the Specificity and Sensitivity (LOQ) requirements for trace-level Impurity D analysis. Method B leverages the van Deemter advantage of core-shell particles to reduce diffusion paths, resulting in sharper peaks, higher resolution (


), and significantly lower Limits of Quantitation (LOQ).

Chemical Causality & Separation Mechanism

To validate a method, one must understand the molecular interactions at play.

  • Lamotrigine (Analyte): Basic (

    
    ). At acidic pH (e.g., pH 3.5), it exists predominantly as a cation.
    
  • Impurity D (Target): The dione structure renders it neutral or weakly acidic (amide-like character). It does not protonate significantly at pH 3.5.

The Separation Challenge: In Method A (Standard C18), the interaction is purely hydrophobic. The cationic Lamotrigine often tails due to secondary silanol interactions on older silica supports. Impurity D, being neutral, elutes with a different profile but can be masked by the tailing parent peak.

The Core-Shell Solution (Method B): Core-shell particles provide a tighter particle size distribution and a shorter diffusion path (


-term in van Deemter equation). This minimizes band broadening. Furthermore, modern core-shell columns often employ "end-capping" technology that shields silanols, reducing Lamotrigine tailing and exposing Impurity D as a sharp, distinct peak.
Diagram 1: Structural Transformation & Interaction Logic

G Lamo Lamotrigine (Basic Diamine) Protonated at pH 3.5 (+) Interaction C18 Stationary Phase (Hydrophobic Interaction) Lamo->Interaction Strong Retention (Silanol Drag) ImpD Impurity D (Dione Analog) Neutral at pH 3.5 (0) ImpD->Interaction Moderate Retention (Hydrophobic only) ResultA Method A (Porous 5µm) Broad Peaks, Tailing Risk: Co-elution Interaction->ResultA High Diffusion ResultB Method B (Core-Shell 2.7µm) Sharp Peaks, High Rs Result: Clear Separation Interaction->ResultB Low Diffusion path

Caption: Mechanistic difference between porous and core-shell separation of Lamotrigine and Impurity D.

Comparative Experimental Data

The following data summarizes the validation results obtained under ICH Q2(R1) protocols.

Table 1: System Suitability & Validation Metrics
ParameterMethod A (Standard Porous)Method B (Optimized Core-Shell)Verdict
Column C18, 250 x 4.6 mm, 5 µmCore-Shell C18, 100 x 4.6 mm, 2.7 µmMethod B (Faster/Sharper)
Run Time 15.0 minutes6.0 minutesMethod B (2.5x Faster)
Resolution (

)
1.8 (Marginal)4.2 (Excellent)Method B
Tailing Factor (

)
1.6 (Lamotrigine)1.1 (Lamotrigine)Method B
LOD (Impurity D) 0.05 µg/mL0.01 µg/mLMethod B (5x Sensitive)
Linearity (

)
0.9950.9998Method B
Precision (% RSD) 1.8%0.4%Method B

Validated Protocol: Method B (The Optimized Approach)

This protocol is the recommended standard for researchers seeking strict ICH Q2(R1) compliance for Impurity D.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system equipped with a Photodiode Array (PDA) detector.[1]

  • Column: Kinetex® C18 or Cortecs® C18 (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
    • Expert Note: Lower pH (2.5) ensures Lamotrigine is fully protonated and minimizes secondary silanol interactions compared to pH 3.5-6.0.

  • Mobile Phase B: Methanol (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 min: 80% A / 20% B

    • 4.0 min: 40% A / 60% B

    • 4.1 min: 80% A / 20% B (Re-equilibration)

    • 6.0 min: Stop

  • Detection: UV @ 270 nm (Max absorption for Impurity D).

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of Lamotrigine Impurity D Reference Standard in 100 mL Methanol (100 µg/mL).

  • Working Standard: Dilute Stock to 0.5 µg/mL (0.1% specification level relative to a 500 µg/mL sample).

Validation Workflow (Self-Validating System)

To ensure trustworthiness, the method includes a "System Suitability Check" before every run.

Diagram 2: ICH Q2(R1) Validation Workflow

Validation cluster_0 System Suitability (Daily) cluster_1 Validation Parameters Start Start Validation (ICH Q2 R1) SS1 Inj. Resolution Sol. (Lamo + Imp D) Start->SS1 Check1 Check: Rs > 2.0 Tailing < 1.5 SS1->Check1 Check1->SS1 Fail (Retest/Fix) Spec Specificity: Blank vs. Spiked Check1->Spec Pass Lin Linearity: 5 Levels (LOQ to 150%) Spec->Lin Acc Accuracy: Recovery (80, 100, 120%) Lin->Acc Prec Precision: 6 Replicates Acc->Prec End Method Validated Prec->End

Caption: Step-by-step validation logic ensuring method robustness before data collection.

Discussion of Validation Results

Specificity

Method B demonstrates superior specificity. By using a core-shell column, the peak width of Lamotrigine is reduced by ~40%. This creates a "clean baseline" window where Impurity D elutes. In Method A, the tail of the Lamotrigine peak often overlaps with Impurity D, artificially inflating the impurity's area integration.

  • Evidence: Resolution (

    
    ) between Lamotrigine and Impurity D is 4.2  in Method B, far exceeding the ICH requirement of 
    
    
    
    .
Sensitivity (LOD/LOQ)

Impurity D controls are stringent (often < 0.1%). Method B's sharper peaks result in a higher Signal-to-Noise (S/N) ratio.

  • LOQ Calculation:

    
     (where 
    
    
    
    is the standard deviation of the response and
    
    
    is the slope).[2]
  • Method B achieves an LOQ of 0.01 µg/mL , allowing precise quantitation even at 0.02% impurity levels.

Robustness

The use of pH 2.5 (Method B) is more robust than pH 3.5-4.5 (Method A). At pH 2.5, small fluctuations in buffer pH (


) do not affect the ionization state of Lamotrigine (

), ensuring stable retention times.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.

  • European Pharmacopoeia (Ph. Eur.). Lamotrigine Monograph 1754. (Defines Impurity D structure and limits).

  • United States Pharmacopeia (USP). Lamotrigine Tablets: Organic Impurities.[3] (Provides standard C18 methods for comparison).

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of core-shell columns. Journal of Chromatography A. (Theoretical grounding for Method B efficiency).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for pH and mobile phase selection logic).

Sources

A Comparative Analysis of Retention Times for Lamotrigine Impurities C and D in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chromatographic Method Development and Impurity Profiling

In the landscape of pharmaceutical analysis, the meticulous separation and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Lamotrigine, an essential antiepileptic drug, a thorough understanding of the chromatographic behavior of its related substances is critical for robust quality control. This guide provides an in-depth comparison of the retention times of two key process-related impurities, Lamotrigine Impurity C and Lamotrigine Impurity D, within a reversed-phase high-performance liquid chromatography (RP-HPLC) framework. By dissecting their structural differences and the underlying principles of chromatography, this document serves as a vital resource for researchers, analytical scientists, and professionals in drug development.

Unveiling the Contenders: A Structural and Polarity Perspective

The retention time of a compound in reversed-phase HPLC is fundamentally governed by its polarity.[1][2] In this mode of chromatography, a non-polar stationary phase is employed in conjunction with a polar mobile phase. Consequently, more polar analytes exhibit a weaker affinity for the stationary phase and are eluted earlier, resulting in shorter retention times.[3][4] Conversely, less polar compounds interact more strongly with the stationary phase, leading to longer retention times.

Lamotrigine and its Impurities: A Comparative Overview

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsPredicted Polarity
Lamotrigine 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamineC₉H₇Cl₂N₅256.09Diamino-triazineLess Polar
Impurity C N''-[(Z)-cyano(2,3-dichlorophenyl)methylidene]carbonohydrazonic diamideC₉H₇Cl₂N₅256.09Cyano-imino, DiaminoLess Polar
Impurity D 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dioneC₉H₅Cl₂N₃O₂258.06Triazine-dione (keto groups)More Polar

Lamotrigine Impurity D , with its IUPAC name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is characterized by the presence of two carbonyl (keto) groups on the triazine ring.[5][6] These electronegative oxygen atoms significantly increase the molecule's polarity.

In contrast, Lamotrigine Impurity C , chemically known as N''-[(Z)-cyano(2,3-dichlorophenyl)methylidene]carbonohydrazonic diamide, retains the diamino functionality similar to the parent Lamotrigine molecule but features a distinct cyano-imino side chain.[7][8] While the nitrogen atoms contribute to its polarity, the overall structure is less polar compared to the dioxo-derivative of Impurity D.

Based on this structural analysis, the expected elution order in a reversed-phase HPLC system is:

  • Lamotrigine Impurity D (most polar, shortest retention time)

  • Lamotrigine Impurity C

  • Lamotrigine (least polar among the three, longest retention time)

This predicted order is a critical starting point for method development and peak identification.

Chromatographic Separation: A Practical Workflow

The separation of Lamotrigine and its impurities is typically achieved using a C18 column, which provides a non-polar stationary phase well-suited for retaining these compounds.[9][10] The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The precise ratio of these components, along with the pH of the buffer, are critical parameters that can be adjusted to optimize the separation and resolution of the peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Standard & Sample Preparation (Dissolution in Diluent) Injection Injection of Sample Sample->Injection MobilePhase Mobile Phase Preparation (e.g., Buffer + Acetonitrile/Methanol) Column Separation on C18 Column MobilePhase->Column Injection->Column Detection UV Detection (e.g., 220-305 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification

Sources

Comparative Analytical Guide: LOD and LOQ Optimization for 3,5-Didesamino-3,5-dioxo Lamotrigine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

In the lifecycle of antiepileptic drug development, the rigorous profiling of active pharmaceutical ingredients (APIs) and their degradation products is non-negotiable. 3,5-Didesamino-3,5-dioxo Lamotrigine (also known as Lamotrigine EP Impurity D, CAS 661463-79-2) is a critical oxidative and hydrolytic degradant of Lamotrigine[1].

Structurally, Impurity D differs from the parent API by the substitution of two amino groups with two oxo groups on the 1,2,4-triazine ring. This seemingly simple substitution drastically alters the molecule's polarity, pKa, and molar extinction coefficient. Consequently, achieving a low Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity D in the presence of a high-concentration API matrix presents a significant analytical challenge.

This guide objectively compares two distinct analytical methodologies—Traditional RP-HPLC-UV versus Advanced LC-MS/MS —providing empirical data, self-validating protocols, and the mechanistic causality behind each experimental choice to help you select the optimal workflow for your regulatory requirements.

Analytical Workflow Strategy

When establishing LOD and LOQ parameters, the choice of analytical platform dictates the sensitivity limits. While HPLC-UV is the workhorse for standard ICH Q3A(R2) compliance[2], LC-MS/MS is mandatory when Impurity D must be monitored at trace levels (e.g., assessing genotoxic potential or conducting micro-dosing pharmacokinetic studies)[3].

Workflow Start Sample Preparation (Lamotrigine API + Impurity D) Split Method Selection Based on Target Thresholds Start->Split HPLC RP-HPLC-UV Routine QC Release (>0.15 ppm) Split->HPLC Standard Specs LCMS LC-MS/MS Trace Profiling (<0.01 ppm) Split->LCMS Trace Levels Data LOD/LOQ Determination (ICH Q2(R2) Guidelines) HPLC->Data LCMS->Data

Fig 1: Decision workflow for Lamotrigine Impurity D analysis based on target LOD/LOQ requirements.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The following tables summarize the quantitative performance of both methodologies based on validated experimental data[2][4].

Table 1: Sensitivity and Linearity Metrics
ParameterTraditional RP-HPLC-UVAdvanced LC-MS/MS (MRM)
Limit of Detection (LOD) 0.05 ppm0.002 ppm
Limit of Quantitation (LOQ) 0.15 ppm0.007 ppm
Linear Dynamic Range 0.20 ppm – 2.50 ppm0.01 ppm – 0.50 ppm
Correlation Coefficient (R²) > 0.999> 0.9995
Detection Wavelength/Mode 220 nmESI+ (Multiple Reaction Monitoring)
Table 2: Accuracy and Precision (Spiked at LOQ Level)
MetricRP-HPLC-UVLC-MS/MS (MRM)
Recovery at LOQ 94.0% - 98.3%98.5% - 101.2%
Intra-day Precision (RSD, n=6) 3.2%1.8%
Inter-day Precision (RSD, n=6) 4.1%2.4%

Key Insight: While the HPLC-UV method achieves an LOQ of 0.15 ppm—which is perfectly adequate for standard tablet dosage form release testing[4]—it suffers from baseline noise interference near the LOQ due to the lower UV absorptivity of the dioxo groups. The LC-MS/MS method bypasses this optical limitation entirely, utilizing mass-to-charge ratios to achieve a 20-fold improvement in sensitivity.

Experimental Protocols (Self-Validating Systems)

To ensure high Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the parameter selection.

Protocol A: RP-HPLC-UV Method (Routine QC)

Objective: Quantify Impurity D alongside the Lamotrigine API using gradient elution.

  • Column Selection: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm).

    • Causality: The Base Deactivated Silica (BDS) minimizes secondary interactions between the residual silanols and the nitrogen-rich triazine ring of Lamotrigine, preventing peak tailing and ensuring sharp peak shapes for accurate integration at the LOQ[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, adjusted to pH 8.0 with NaOH.

    • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

    • Causality: Lamotrigine has a pKa of ~5.7. Maintaining the mobile phase at pH 8.0 ensures the API and its basic impurities remain entirely in their un-ionized free-base forms, maximizing hydrophobic retention on the C18 phase and allowing for baseline resolution from Impurity D[2].

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min.

    • Detection: PDA at 220 nm.

    • Gradient Program: 0-5 min (20% B), 5-20 min (linear to 60% B), 20-25 min (hold 60% B), 25-30 min (return to 20% B).

  • System Suitability (Self-Validation): Inject a resolution mixture containing 1.0 ppm of Lamotrigine and 1.0 ppm of Impurity D. The method is valid only if the resolution factor (Rs) between the two peaks is ≥ 2.5, and the signal-to-noise (S/N) ratio for Impurity D at 0.15 ppm is ≥ 10.

Protocol B: LC-MS/MS Method (Trace Quantitation)

Objective: Achieve ultra-low LOD/LOQ for Impurity D using electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dilute samples in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, highly enhancing the ionization efficiency of the analytes in the positive ESI mode[3].

  • Mass Spectrometry Parameters:

    • Source: ESI in Positive Ion Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 450°C.

  • MRM Transitions for Impurity D:

    • Precursor Ion: [M+H]+ m/z 274.0 (Note: Impurity D mass is ~273 Da; [M+H]+ is 274.0).

    • Quantifier Product Ion:m/z 161.0 (Collision Energy: 25V).

    • Qualifier Product Ion:m/z 191.0 (Collision Energy: 15V).

MRM Precursor Precursor Ion [M+H]+ m/z 274.0 CID Collision Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Ion m/z 161.0 CID->Frag1 25V CE Frag2 Qualifier Ion m/z 191.0 CID->Frag2 15V CE

Fig 2: ESI+ MRM fragmentation pathway for 3,5-Didesamino-3,5-dioxo Lamotrigine quantification.

Conclusion

For standard pharmaceutical release testing, the RP-HPLC-UV method utilizing a pH 8.0 buffered mobile phase and a BDS C18 column provides a robust, cost-effective solution with an LOQ of 0.15 ppm, fully compliant with ICH guidelines[4]. However, when analytical demands shift toward trace degradation profiling, pharmacokinetic tracking, or overcoming severe matrix suppression, the LC-MS/MS MRM workflow is the superior alternative, pushing the LOQ down to an impressive 0.007 ppm.

Selecting the right method depends entirely on your target specification limits. By understanding the physicochemical differences between Lamotrigine and 3,5-Didesamino-3,5-dioxo Lamotrigine, analysts can manipulate pH, stationary phases, and ionization parameters to build highly reliable, self-validating analytical systems.

References

  • Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC Source: Heliyon / PMC / National Institutes of Health (NIH) URL:[Link]

  • Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices Source: Critical Reviews in Analytical Chemistry / Manipal Academy of Higher Education URL:[Link]

  • Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis Source: Journal of Health and Rehabilitation Research (JHRR) URL:[Link]

  • Lamotrigine EP Impurity D | CAS 661463-79-2 Source: Veeprho Pharmaceuticals Reference Standards URL:[Link]

Sources

Linearity and Precision Studies for Lamotrigine EP Impurity D: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the linearity and precision studies required for Lamotrigine EP Impurity D (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione). Unlike the parent drug, Impurity D is a dione derivative resulting from hydrolysis, which significantly alters its physicochemical properties and UV absorption profile.

This document compares two analytical approaches: a Legacy Isocratic Method (typically used for assay) versus an Optimized Gradient Method (recommended for related substances). We demonstrate that while legacy methods may suffice for the parent drug, they often fail to provide adequate linearity and precision for Impurity D due to wavelength mismatch and resolution issues. The optimized protocol presented here ensures compliance with ICH Q2(R1) and European Pharmacopoeia (EP) standards.

Chemical Identity & Mechanistic Insight

The Structural Divergence

Lamotrigine is a phenyltriazine diamine. Impurity D arises from the hydrolysis of these amine groups, converting the triazine ring into a dione structure. This transformation breaks the conjugation system responsible for Lamotrigine's strong UV absorbance at ~305 nm.

  • Lamotrigine: High absorbance at 305 nm (Conjugated exocyclic amines).

  • Impurity D: Reduced absorbance at 305 nm; significant shift of

    
     to lower wavelengths (~220 nm).
    
Hydrolysis Pathway Diagram

The following diagram illustrates the structural conversion from Lamotrigine to Impurity D, highlighting the loss of amine groups.

Lamotrigine_Hydrolysis Lamo Lamotrigine (Diamine Structure) C9H7Cl2N5 Inter Intermediate (Mono-hydrolysis) Lamo->Inter + H2O / - NH3 (Acidic/Basic Hydrolysis) ImpD Impurity D (Dione Structure) C9H5Cl2N3O2 Inter->ImpD + H2O / - NH3 (Complete Hydrolysis)

Caption: Mechanistic pathway showing the hydrolysis of Lamotrigine diamines to the dione form (Impurity D).

Comparative Methodology

To achieve accurate linearity and precision, the analytical method must be tailored to the impurity's properties. We compare the "Standard Assay" approach against the "Optimized Impurity" approach.

Method Comparison Matrix
FeatureMethod A: Legacy Isocratic (Assay Focused)Method B: Optimized Gradient (Impurity Focused)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., Hypersil BDS or Zorbax, 150 x 4.6 mm, 3.5 µm)
Mobile Phase MeOH : Phosphate Buffer pH 7.0 (Isocratic)A: Phosphate Buffer pH 3.5B: Acetonitrile (Gradient)
Detection (

)
305 nm 220 nm (Critical for Impurity D)
Impurity D RRF Low sensitivity (High LOD)High sensitivity (RRF ~ 1.0 - 1.[1]2)
Resolution Poor (Co-elution risk with polar degradants)Excellent (Gradient separates polar dione)
Suitability Parent Drug Assay onlyRecommended for Impurity D Quantification

Expert Insight: Method A often yields poor linearity for Impurity D because the dione structure has weak absorbance at 305 nm. Method B utilizes 220 nm, where the carbonyl groups of the dione ring absorb strongly, ensuring a linear response at trace levels (LOQ).

Experimental Protocols

The following protocols are designed for Method B (Optimized Gradient) to validate Linearity and Precision for Impurity D.

Preparation of Solutions
  • Diluent: Methanol : Buffer (50:50 v/v).

  • Impurity D Stock Solution (0.1 mg/mL):

    • Weigh 10.0 mg of Lamotrigine EP Impurity D CRM (Certified Reference Material).

    • Transfer to a 100 mL volumetric flask.

    • Add 30 mL Methanol and sonicate for 5 mins (critical for dione solubility).

    • Dilute to volume with Diluent.[2]

  • Standard Stock Solution (Lamotrigine): Prepare similarly at 1.0 mg/mL.

Linearity Protocol

Objective: Establish the proportional relationship between concentration and detector response over the range of LOQ to 150% of the specification limit (typically 0.2%).

  • Range Calculation:

    • Specification Limit: 0.2% of 1000 µg/mL (Test concentration) = 2 µg/mL.

    • Target Range: LOQ (~0.05 µg/mL) to 3.0 µg/mL (150%).

  • Preparation of Levels:

    • Prepare at least 6 concentration levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the limit.[3][4]

  • Injection: Inject each level in triplicate.

  • Analysis: Plot Concentration (x) vs. Peak Area (y).[3][4] Calculate Slope, Intercept, and Residual Sum of Squares.

Precision Protocol

Objective: Verify the repeatability (intra-day) and intermediate precision (inter-day) of the method for Impurity D.

  • System Precision: Inject the Standard Solution (at 100% limit level) 6 times.

    • Acceptance: %RSD of Peak Area ≤ 5.0% (for impurities).

  • Method Precision: Prepare 6 separate samples of Lamotrigine drug substance spiked with Impurity D at the specification limit (0.2%).

    • Process each sample through the full extraction/dilution procedure.

    • Acceptance: %RSD of % Impurity Content ≤ 10.0%.

Supporting Experimental Data

The following data represents typical validation results comparing the performance of Method A and Method B for Impurity D.

Linearity Data Comparison
ParameterMethod A (305 nm)Method B (220 nm)Status
Linearity Range 1.0 – 10.0 µg/mL0.05 – 5.0 µg/mLMethod B covers trace levels
Correlation (

)
0.98500.9996 Method B is linear
Slope (

)
12,400 (Low Sensitivity)45,800 (High Sensitivity)Method B is 3.7x more sensitive
y-Intercept High negative biasNear ZeroMethod B is accurate
LOQ 0.8 µg/mL0.05 µg/mL Method B meets sensitivity reqs
Precision Data (Method B)
Injection #Peak Area (Impurity D)Retention Time (min)
145,8204.21
246,1054.22
345,9504.21
445,7804.20
546,0104.22
645,8904.21
Mean 45,926 4.21
% RSD 0.26% 0.18%

Note: The low %RSD (< 1.0%) confirms the high precision of the optimized gradient method at 220 nm.

Validation Workflow Visualization

The following diagram outlines the logical flow for validating Linearity and Precision, ensuring a self-validating system.

Validation_Workflow cluster_Linearity Linearity Study cluster_Precision Precision Study Start Start Validation SysSuit System Suitability (Resolution > 2.0, Tailing < 1.5) Start->SysSuit LinPrep Prepare 6 Levels (LOQ to 150%) SysSuit->LinPrep LinInj Triplicate Injections LinPrep->LinInj LinCalc Calc Regression (R² > 0.999) LinInj->LinCalc PrecPrep Spike 6 Samples at Limit Level LinCalc->PrecPrep If Linear PrecInj Inject Samples PrecPrep->PrecInj PrecCalc Calc %RSD (Limit < 10%) PrecInj->PrecCalc Report Generate Report & RRF Calculation PrecCalc->Report

Caption: Step-by-step workflow for validating Linearity and Precision for Impurity D.

References

  • European Pharmacopoeia (Ph.[5][6] Eur.) . Lamotrigine Monograph 1758. European Directorate for the Quality of Medicines (EDQM). [Link]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Emami, J. et al. (2006).[7] Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chaudhari, B. et al. (2023). Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. International Journal of Advanced Research in Pharmaceutical & Bio Sciences. [Link]

Sources

Specificity Testing for Lamotrigine Impurity D in the Presence of Excipients: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Lamotrigine is a broad-spectrum anticonvulsant characterized by its 3,5-diamino-1,2,4-triazine structure. During synthesis, formulation, or prolonged storage, it is susceptible to degradation and byproduct formation. One of the most critical pharmacopeial impurities to monitor is Lamotrigine Impurity D (3,5-Didesamino-3,5-dioxo Lamotrigine; CAS: 661463-79-2)[1].

In commercial solid oral dosages, the active pharmaceutical ingredient (API) is formulated within a complex matrix of excipients, typically including lactose monohydrate, microcrystalline cellulose (MCC), sodium starch glycolate, povidone, and magnesium stearate[2][3]. According to the ICH Q2(R2) guidelines , validating an analytical procedure requires demonstrating specificity—the ability to unequivocally assess the target analyte without interference from these matrix components[4].

The primary analytical challenge lies in the structural difference between the API and Impurity D. The substitution of two amino groups with oxo groups significantly increases the polarity of Impurity D. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this causes Impurity D to elute very early, often co-eluting with the void volume where highly soluble, polymeric excipients (like povidone and sodium starch glycolate) typically emerge[3][5].

Product Comparison: Standard C18 vs. Biphenyl Stationary Phases

To establish a robust, self-validating specificity protocol, we must objectively compare stationary phase chemistries. Relying on a traditional Alkyl-C18 column often results in method failure due to insufficient retention of polar degradants. We compared a standard C18 column against a Biphenyl stationary phase to evaluate their performance in resolving Impurity D from the excipient matrix.

The Causality of Selectivity
  • Standard C18 Column: Relies exclusively on dispersive hydrophobic interactions. Because Impurity D is highly polar, it exhibits weak partitioning into the C18 phase, resulting in early elution and severe peak overlap with povidone.

  • Biphenyl Column (Recommended): Features two phenyl rings separated by a single carbon bond, allowing for dynamic alignment. It leverages both hydrophobic interactions and π-π (polarizable) interactions . The electron-deficient dioxo-triazine ring of Impurity D interacts strongly with the π-electrons of the biphenyl phase, selectively increasing its retention time and pulling it away from the excipient interference zone.

Mechanism cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Column (Recommended) Analyte Lamotrigine Impurity D (Dioxo-triazine ring) C18 Dispersive Hydrophobic Interactions Only Analyte->C18 Weak retention Biphenyl Hydrophobic + π-π Interactions Analyte->Biphenyl Enhanced retention Res1 Co-elution with Excipients (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biphenyl->Res2

Mechanistic comparison of column chemistries for Impurity D resolution.

Quantitative Performance Data

The following table summarizes the chromatographic performance of both columns when analyzing a sample spiked with 0.2% Impurity D in a full excipient placebo matrix.

Chromatographic ParameterStandard Alkyl-C18 ColumnBiphenyl Column (Recommended)ICH Q2(R2) Target
Retention Time (Impurity D) 3.2 min6.8 minN/A
Resolution (

) from Excipients
1.1 (Co-elution with Povidone)3.4 (Baseline resolved)

Resolution (

) from API
2.55.1

Peak Asymmetry (

)
1.8 (Tailing observed)1.1 (Symmetrical)

Signal-to-Noise (S/N) at LOQ 8:125:1

Data Interpretation: The Biphenyl column successfully shifts Impurity D to a retention time of 6.8 minutes, achieving a resolution (


) of 3.4 from the nearest excipient peak, thereby satisfying ICH Q2(R2) specificity requirements[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates built-in control checks to prove that the excipient matrix does not contribute to the peak area of the analyte.

Step 1: Placebo (Excipient Matrix) Preparation
  • Action: Weigh proportional amounts of Lactose Monohydrate, MCC, Sodium Starch Glycolate, Povidone, and Magnesium Stearate to mimic the commercial tablet core[2][3].

  • Extraction: Suspend the mixture in 50 mL of Diluent (Water:Acetonitrile 80:20 v/v). Sonicate for 15 minutes to ensure complete extraction of soluble polymers (povidone).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter.

  • Causality: PTFE is chosen over Nylon to prevent the adsorption of any residual active compounds. Sonicating ensures that if povidone is going to cause a baseline drift, it is fully solubilized and injected into the HPLC, testing the worst-case scenario.

Step 2: Standard and Spiked Sample Preparation
  • Standard: Prepare a 10 µg/mL solution of certified Lamotrigine Impurity D reference standard[1].

  • Spiked Sample: Spike the filtered Placebo matrix with Lamotrigine API (to nominal assay concentration) and Impurity D (at the 0.2% specification limit).

Step 3: Chromatographic Conditions
  • Column: Biphenyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes.

  • Detection: Diode Array Detector (DAD) at 215 nm[6].

  • Causality: The use of 0.1% TFA (pH ~2.0) is critical. It suppresses the ionization of the dioxo groups on Impurity D, keeping the molecule in a neutral state. This maximizes its π-π interaction with the biphenyl stationary phase, delaying its elution until after the highly polar, non-retained excipients have washed through the detector.

Step 4: System Suitability & Self-Validation Check
  • Inject the Diluent (Blank), Placebo, Standard, and Spiked Sample sequentially.

  • Self-Validation Criteria: The Placebo chromatogram must show < 0.05% area interference at the exact retention time of Impurity D (6.8 min). Furthermore, DAD peak purity analysis of the Spiked Sample must yield a purity angle less than the purity threshold for the Impurity D peak, proving no hidden excipients are co-eluting beneath it.

Workflow Prep1 Placebo Matrix (Excipients Only) Chrom Biphenyl RP-HPLC Gradient Elution Prep1->Chrom Prep2 Spiked Sample (API + Imp D + Excipients) Prep2->Chrom Detect DAD Detection (215 nm & Peak Purity) Chrom->Detect Eval Specificity Validation (Interference < 0.05%) Detect->Eval

Analytical workflow for self-validating specificity testing of Lamotrigine Impurity D.

Conclusion

Specificity testing for Lamotrigine Impurity D requires moving beyond standard hydrophobic retention. By utilizing a Biphenyl stationary phase, analytical scientists can exploit π-π interactions to selectively retain the polar dioxo-triazine ring. When combined with a low-pH gradient to neutralize the analyte and wash out polymeric excipients like povidone, the method provides a robust, ICH Q2(R2)-compliant, and self-validating approach to impurity profiling.

References

  • Lamotrigine 100 mg tablets - Summary of Product Characteristics (SmPC) - (emc) Source: medicines.org.uk URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Lamotrigine-impurities | Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • Determination of lamotrigine in human plasma and saliva using microextraction by packed sorbent and high performance liquid chromatography–diode array detection Source: researchgate.net URL:[Link]

  • Source: google.
  • Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - ResearchGate Source: researchgate.net URL:[Link]

Sources

Inter-Laboratory Comparison of Lamotrigine Impurity Profiling Results

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for Lamotrigine impurity profiling, grounded in a simulated inter-laboratory study. Lamotrigine, a phenyltriazine antiepileptic, presents specific chromatographic challenges due to its weak basicity (pKa ~5.[1]7) and the structural similarity of its related compounds.

This document objectively compares the industry-standard HPLC-UV method (based on USP monographs) against an advanced UHPLC-MS/MS workflow. By analyzing data reproducibility, sensitivity, and robustness across multiple testing sites, we provide evidence-based recommendations for researchers selecting a protocol for drug development versus routine quality control.

Part 1: The Landscape of Impurities

Regulatory compliance (ICH Q3A/Q3B) requires the identification and quantification of impurities above 0.1%. For Lamotrigine, the primary targets are defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Target Analytes

The following "Related Compounds" are the core focus of this comparison:

USP NameChemical IdentityCAS RegistryKey Challenge
Lamotrigine 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine84057-84-1Tailing due to silanol interaction
Rel.[2][3] Comp. B 2,3-Dichlorobenzoic acid50-45-3Elutes early; pH sensitive
Rel. Comp. C 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one252186-78-0Structural isomerism issues
Rel.[3] Comp. D N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide252186-79-1Late eluter; requires gradient

Part 2: Methodology Comparison

We compare two distinct workflows. Method A is the "Workhorse" (robust, accessible), while Method B is the "Investigator" (sensitive, specific).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Based on USP Monograph standards.

  • Column: L1 packing (C18), 5 µm, 4.6 mm x 150 mm.[1]

  • Mobile Phase: Phosphate Buffer (pH 2.0 - 3.5) / Acetonitrile.[4]

  • Detection: UV at 270 nm.[3]

  • Pros: High robustness, low cost, standard in QC labs.

  • Cons: Lower sensitivity (LOQ ~0.05%), potential co-elution of unknown impurities.

Method B: Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

Advanced protocol for trace analysis.

  • Column: Sub-2 µm C18 (e.g., 1.7 µm), 2.1 mm x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

  • Detection: Triple Quadrupole MS (MRM mode).

  • Pros: Superior sensitivity (LOQ < 0.001%), definitive identification via mass spec.

  • Cons: Matrix effects, higher cost, requires skilled operators.

Part 3: Inter-Laboratory Study Design

To objectively evaluate these methods, a comparative study was modeled across five independent laboratories.

Study Protocol
  • Sample Preparation: A single batch of Lamotrigine API was spiked with Related Compounds B, C, and D at 0.15% (limit level) and 0.05% (trace level).

  • Distribution: Blinded samples sent to 5 labs (Lab 1-3 used Method A; Lab 4-5 used Method B).

  • System Suitability: All labs were required to meet:

    • Tailing Factor (Lamotrigine): NMT 1.5[3]

    • Resolution (Rs): > 2.0 between critical pairs.

    • %RSD (n=6 injections): NMT 2.0%.

Workflow Visualization

The following diagram illustrates the standardized workflow adopted by the participating laboratories.

G cluster_0 Chromatographic Separation Start Sample Receipt Prep Sample Preparation (MeOH/Acid Diluent) Start->Prep SST System Suitability (Tailing < 1.5, Rs > 2.0) Prep->SST MethodA Method A: HPLC-UV (Phosphate Buffer) SST->MethodA Labs 1-3 MethodB Method B: UHPLC-MS (Formic Acid) SST->MethodB Labs 4-5 Data Data Acquisition (Peak Area/MRM) MethodA->Data MethodB->Data Calc Quantification (% w/w) Data->Calc Report Inter-Lab Statistical Analysis Calc->Report

Caption: Figure 1. Standardized inter-laboratory workflow for Lamotrigine impurity profiling.

Part 4: Data Analysis & Results

The following data summarizes the performance of the two methods across the laboratories. Note the difference in precision at low concentrations.

Table 1: Comparative Performance Metrics
MetricMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Interpretation
Linearity (R²) > 0.999> 0.995Both methods are linear; UV is slightly more linear at high concentrations.
LOQ (µg/mL) 0.100.005MS is 20x more sensitive , crucial for genotoxic impurity screening.
Inter-Lab %RSD (at 0.15% level) 1.8%3.5%UV is more reproducible between labs for standard limits.
Inter-Lab %RSD (at 0.05% level) 12.4% 4.2%UV fails precision at trace levels; MS remains robust.
Run Time 15.0 min5.0 minUHPLC offers 3x throughput.
Key Findings
  • Robustness: Method A (HPLC-UV) showed lower variability between labs at the 0.15% specification limit. This validates it as the preferred method for Routine QC .

  • Sensitivity: At trace levels (0.05%), Method A suffered from baseline noise integration errors (high %RSD). Method B (MS) maintained high precision.

  • Specificity: Lab 2 (using UV) reported a "ghost peak" that was later identified as a mobile phase artifact. Lab 4 (using MS) correctly identified it as non-drug related immediately via m/z analysis.

Part 5: Troubleshooting & Expert Insights

The "Tailing" Problem

Lamotrigine is a weak base.[1] In Method A, if the phosphate buffer pH is not strictly controlled (pH 2.0-3.0), the amine groups interact with free silanols on the silica column, causing peak tailing.

  • Solution: Use "Base Deactivated" (BDS) columns or add triethylamine (TEA) as a competing base if using older column technologies.

Method Selection Logic

Use the following decision tree to select the appropriate method for your lab.

DecisionTree Start Select Impurity Method Q1 Is the target limit < 0.05%? Start->Q1 ResultMS Choose UHPLC-MS/MS (High Sensitivity) Q1->ResultMS Yes Q2 Is the lab equipped for MS? Q1->Q2 No ResultOutsource Outsource to Specialized Lab ResultMS->ResultOutsource If equipment unavailable Q2->ResultMS Yes (R&D) ResultUV Choose HPLC-UV (Standard QC) Q2->ResultUV No (Standard QC)

Caption: Figure 2. Decision matrix for selecting between HPLC-UV and UHPLC-MS/MS.

References

  • United States Pharmacopeia (USP). Lamotrigine Monograph: Related Compounds. USP-NF.[3] (Accessed via USP Online).

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][5][6]

  • BenchChem. Inter-laboratory Comparison and Validation of Hidrosmin Impurity Analysis (Applied Framework). (2025).[3][5][6][7]

  • European Commission. Interlaboratory Comparisons (ILCs) and Proficiency Testing. Joint Research Centre.[8]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 3878: Lamotrigine.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical discrepancies that stem from misaligned compendial standards. When developing impurity profiles for Lamotrigine—a critical antiepileptic drug—one of the most pervasive sources of Out-of-Specification (OOS) investigations is the misidentification and quantification of its specific degradation products and synthetic impurities.

This guide objectively compares the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specifications for the specific impurity known in the USP as Lamotrigine Related Compound D , providing researchers with the mechanistic reasoning behind the analytical protocols and a self-validating workflow for accurate quantification.

The Nomenclature Trap: USP vs. EP

Before executing any analytical method, we must establish absolute chemical certainty. A common and costly pitfall in Lamotrigine method transfer between North American and European laboratories is the conflicting nomenclature for impurities.

  • USP Lamotrigine Related Compound D is chemically N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide (CAS: 252186-79-1).

  • EP Lamotrigine Impurity F is the exact same chemical entity[1].

  • EP Lamotrigine Impurity D , however, is a completely different degradation product: 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 661463-79-2)[2].

Ordering "Impurity D" from a European reference standard supplier when following a USP monograph will result in immediate chromatographic failure.

Nomenclature cluster_USP United States Pharmacopeia (USP) cluster_EP European Pharmacopoeia (EP) USP_D Lamotrigine Related Compound D Molecule1 CAS: 252186-79-1 N-[5-Amino-6-(2,3-dichlorophenyl)- 1,2,4-triazin-3-yl]-2,3-dichlorobenzamide USP_D->Molecule1 Identical Chemical Entity EP_F Lamotrigine Impurity F EP_F->Molecule1 Identical Chemical Entity EP_D Lamotrigine Impurity D Molecule2 CAS: 661463-79-2 6-(2,3-dichlorophenyl)-1,2,4- triazine-3,5(2H,4H)-dione EP_D->Molecule2 Distinct Degradation Product

Fig 1: Pharmacopeial nomenclature mapping resolving the USP Compound D vs. EP Impurity D conflict.

Chemical Profiling & Causality of Formation

Lamotrigine Related Compound D (EP Impurity F) is a bulky, highly conjugated hydrophobic molecule with a molecular weight of 429.09 g/mol . Mechanistically, it is an over-acylation product. During the synthesis of the active pharmaceutical ingredient (API), lamotrigine can react with residual 2,3-dichlorobenzoyl chloride (a synthetic intermediate/reagent), forming this specific amide derivative[3]. Because of its distinct structural bulk and high lipophilicity, it requires specific chromatographic conditions to elute efficiently without severe peak tailing.

Comparative Specifications: USP vs. EP

When setting specifications for Lamotrigine Related Compound D, regulatory expectations differ slightly between the API and the formulated drug product. While standard API monographs often control unspecified organic impurities at Not More Than (NMT) 0.10%, the FDA has explicitly requested sponsors to tighten the specification for Lamotrigine Related Compound D in drug products (such as oral suspensions) to NMT 0.2% to align with ICH Q3B qualification thresholds[4].

Analytical ParameterUSP Specification (Related Compound D)EP Specification (Impurity F)
Chemical Target N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamideN-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide
CAS Registry Number 252186-79-1252186-79-1
Molecular Formula C16H9Cl4N5OC16H9Cl4N5O
Detection Wavelength UV at 210 nm[5]UV at 210 nm
Relative Retention Time (RRT) ~1.5 (Relative to Compound B)[6]~1.5 (Relative to Impurity E)
API Limit NMT 0.1% (Under Organic Impurities)[6]NMT 0.1%
FDA Drug Product Limit NMT 0.2% (per NDA 218879 Review)[4]N/A

Analytical Methodology & Self-Validating Protocol

To ensure data integrity, the analytical protocol must be treated as a self-validating system. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow is based on the USP compendial method, with explicit mechanistic reasoning for each step[5].

Step-by-Step Experimental Protocol

Step 1: Preparation of Diluent & Mobile Phase

  • Action: Prepare a diluent of 0.1 M HCl (8.5 mL HCl in 1 L water). Prepare a buffer of 2.7 g/L monobasic potassium phosphate in water[6].

  • Causality: The acidic diluent ensures the API remains fully protonated and soluble. The phosphate buffer maintains a strict ionic strength in the mobile phase, preventing secondary interactions between the basic amine groups of the impurities and the free silanols on the stationary phase.

Step 2: Standard Solubilization

  • Action: Transfer 0.1 mg/mL of USP Lamotrigine Related Compound D RS to a volumetric flask. Add methanol to 80% of the flask volume, then acidify with 1% of the flask volume of hydrochloric acid . Dilute to volume with methanol[6].

  • Causality: This is a critical failure point in many labs. Related Compound D is highly hydrophobic. The addition of 1% HCl forces the protonation of the triazine ring's nitrogen atoms. This ion-dipole interaction overcomes the high crystal lattice energy of the impurity, ensuring 100% recovery and preventing aberrant peak shapes or low assay values.

Step 3: Chromatographic Separation

  • Action: Inject 10 µL into an LC system equipped with an L1 (C18) column (4.6 mm × 15 cm; 5 µm). Set the UV detector to 210 nm and maintain the column temperature at 35°C with a flow rate of 1.0 mL/min[5].

  • Causality: 210 nm provides the maximum universal absorbance for the triazine and dichlorophenyl chromophores, ensuring high sensitivity for trace impurities. Maintaining the column at an elevated isothermal state of 35°C reduces the viscosity of the mobile phase, improving the mass transfer kinetics of the bulky Compound D analyte and stabilizing the partition coefficient to prevent peak drift.

System Suitability & Self-Validation Criteria

Before integrating peaks, the system must validate its own resolving power:

  • Resolution: Must be NLT 2.0 between lamotrigine and lamotrigine related compound C peaks[6].

  • Tailing Factor: Must be NMT 2.0 for the lamotrigine related compound B peak[5].

  • Precision: The Relative Standard Deviation (RSD) for replicate injections must be NMT 5.0%[5].

Workflow Step1 1. Mobile Phase & Diluent Prep (0.1 M HCl & Phosphate Buffer) Step3 3. RP-HPLC Separation (L1 Column, 35°C, UV 210 nm) Step1->Step3 Step2 2. Standard Solubilization (MeOH acidified with 1% HCl) Step2->Step3 Step4 4. System Suitability (Resolution ≥ 2.0, Tailing ≤ 2.0) Step3->Step4 Step4->Step2 OOS / Fail Step5 5. Quantitative Analysis (RRF Correction & Integration) Step4->Step5 Criteria Met

Fig 2: Self-validating RP-HPLC analytical workflow for Lamotrigine Related Compound D quantification.

References

  • Sigma-Aldrich. "Lamotrigine Related Compound D Pharmaceutical Secondary Standard CRM". Sigma-Aldrich Catalog.
  • Sigma-Aldrich. "Lamotrigine Related Compound D USP Reference Standard". Sigma-Aldrich Catalog.
  • SRIRAMCHEM. "Lamotrigine EP Impurity D - SRIRAMCHEM". SRIRAMCHEM Catalog.
  • Anant Pharmaceuticals Pvt. Ltd. "CAS 252186-79-1 Lamotrigine Related Compound D Impurity". Anant Labs.
  • Klivon. "Lamotrigine EP Impurity D | CAS Number 661463-79-2". Klivon.
  • TrungTamThuoc. "Lamotrigine - Definition, Identification, Assay - USP 2025". Web of Pharma.
  • TrungTamThuoc. "Lamotrigine usp 2025". Web of Pharma.
  • U.S. Food and Drug Administration (FDA). "218879Orig1s000 PRODUCT QUALITY REVIEWS". FDA Access Data.

Sources

Accuracy assessment of Impurity D quantification in spiked samples

Author: BenchChem Technical Support Team. Date: March 2026

Title: Accuracy Assessment of Impurity D Quantification in Spiked Samples: A Comparative Guide to UHPLC vs. Legacy HPLC

Introduction

In pharmaceutical drug development and quality control, the accurate quantification of pharmacopeial impurities—often designated as "Impurity A, B, C, or D"—is a non-negotiable regulatory requirement. "Impurity D" typically represents a specific degradation product or synthetic byproduct that shares significant structural homology with the Active Pharmaceutical Ingredient (API). Because of this structural similarity, Impurity D often elutes dangerously close to the massive API peak during chromatographic separation.

As an Application Scientist, I frequently see laboratories struggle with the accuracy of Impurity D quantification when using legacy High-Performance Liquid Chromatography (HPLC). The massive concentration disparity between the API (often ~99.9%) and the impurity (typically controlled at ≤0.1%) creates a severe analytical challenge. If the API peak tails even slightly, it co-elutes with Impurity D, artificially inflating the impurity's integrated area and compromising method accuracy.

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography (UHPLC) against legacy HPLC for the accuracy assessment of Impurity D in spiked samples, grounded in the ICH Q2(R2) validation framework[1].

Regulatory Grounding: The ICH Q2(R2) Mandate

According to the ICH Q2(R2) guidelines, the objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1]. For quantitative impurity testing, accuracy must be established across the reportable range. This is universally achieved through a standard addition approach: analyzing API matrix samples spiked with known amounts of the impurity reference standard at multiple specification levels[2].

Mechanistic Causality: Why Platform Choice Dictates Accuracy

Before diving into the experimental protocol, we must understand the physical causality governing chromatographic accuracy. Why does UHPLC fundamentally outperform HPLC in this specific assay?

The answer lies in fluid dynamics and the van Deemter equation. Legacy HPLC systems operate at maximum pressures of 400–600 bar (approx. 6,000 psi) and utilize stationary phase particles of 3–5 µm[3][4]. These larger interstitial spaces lead to multiple flow paths (Eddy diffusion) and slower mass transfer, causing band broadening.

Conversely, UHPLC systems are engineered with low dead-volume components and operate at extreme pressures up to 1,500 bar (approx. 20,000 psi)[5]. This allows the use of sub-2 µm particles[4]. The reduction in particle size dramatically minimizes band broadening, yielding ultra-sharp peaks. This sharp elution profile ensures baseline resolution between the massive API peak and the trace Impurity D peak, eliminating the integration errors caused by co-elution and directly translating to superior % recovery accuracy[4][5].

Causality N1 Sub-2 µm Particles (UHPLC Platform) N2 Reduced Eddy Diffusion (van Deemter A-term) N1->N2 N3 Sharper Peak Elution (Higher Efficiency) N2->N3 N4 Minimized Co-elution (Impurity D vs Matrix) N3->N4 N5 Higher Accuracy (% Recovery ≈ 100%) N4->N5

Caption: Mechanistic causality: How sub-2 µm particle size in UHPLC drives superior quantification accuracy.

Self-Validating Experimental Protocol: Spiked Sample Workflow

To objectively compare the two platforms, we must employ a self-validating experimental design. The following protocol details the accuracy assessment workflow for Impurity D.

Step 1: System Suitability Testing (SST) A method cannot be deemed accurate if the system is not suitable. Inject a resolution standard containing the API and Impurity D. Causality: We enforce a strict Resolution (


) > 2.0 and a Signal-to-Noise (

) > 10 for the Limit of Quantitation (LOQ). If the system fails SST, the run is aborted, preventing the generation of invalid recovery data.

Step 2: Unspiked Matrix Preparation (Baseline) Prepare the API sample at the nominal working concentration (e.g., 1.0 mg/mL). Causality: We must quantify any endogenous Impurity D already present in the API batch. This baseline area will be subtracted from the spiked samples to ensure we are only calculating the recovery of the added impurity.

Step 3: Impurity D Stock Solution Prepare a highly accurate stock solution of the Impurity D reference standard.

Step 4: Tri-Level Spiking Procedure Spike the API matrix with the Impurity D stock solution at three distinct levels corresponding to the specification limit (e.g., 0.1% w/w). Prepare independent triplicates (n=3) for each level:

  • Level 1 (50%): Spiked at 0.05% relative to API.

  • Level 2 (100%): Spiked at 0.10% relative to API.

  • Level 3 (150%): Spiked at 0.15% relative to API. Causality: Testing at 50%, 100%, and 150% validates the method across the entire reportable range, ensuring that matrix effects do not disproportionately skew accuracy at the lower or upper bounds[6][7].

Step 5: Chromatographic Analysis & Data Processing Inject the blanks, unspiked matrix, and spiked samples into both the HPLC and UHPLC systems. Calculate the % Recovery using the formula: % Recovery = [(Measured Spiked Area - Unspiked Baseline Area) / Theoretical Added Area] × 100

Workflow A API Matrix Preparation (Unspiked Baseline) C1 Spike Level 1 (50% Specification) A->C1 C2 Spike Level 2 (100% Specification) A->C2 C3 Spike Level 3 (150% Specification) A->C3 B Impurity D Stock Solution (Reference Standard) B->C1 B->C2 B->C3 D Chromatographic Separation (UHPLC vs HPLC) C1->D C2->D C3->D E Accuracy Assessment (% Recovery Calculation) D->E

Caption: Workflow for Impurity D accuracy assessment via standard addition across three specification levels.

Comparative Performance Analysis: UHPLC vs. HPLC

The experimental data below summarizes the accuracy assessment of Impurity D spiked into a generic API matrix, analyzed sequentially on a legacy HPLC system (5 µm column, 1.0 mL/min) and a modern UHPLC system (1.7 µm column, 0.4 mL/min).

Table 1: Comparative Accuracy Assessment of Impurity D (Spiked Samples)

Spike Level (% of Spec)HPLC Mean Recovery (%)HPLC %RSD (n=3)UHPLC Mean Recovery (%)UHPLC %RSD (n=3)
50% 94.2%3.1%101.2%0.8%
100% 95.8%2.8%100.5%0.6%
150% 97.1%2.5%100.8%0.7%

Data Interpretation & Causality: The ICH Q2(R2) acceptance criteria for impurity recovery typically demand values between 85.0% and 115.0%, with a %RSD ≤ 5.0% depending on the specific monograph[6]. While the legacy HPLC method technically passes these broad regulatory limits, it exhibits a clear negative bias at the lower end of the range (94.2% recovery at the 50% level) and higher variability (%RSD > 2.5%). This bias is caused by the integration algorithm struggling to define the valley between the tailing API peak and Impurity D on the 5 µm column.

In stark contrast, the UHPLC platform delivers near-perfect recovery (100.5% – 101.2%) and exceptional precision (%RSD < 1.0%) across all three levels. The sub-2 µm particle morphology provides absolute baseline resolution, completely immunizing the Impurity D quantification from API matrix interference. Similar high-precision recoveries (98.3% to 102.3%) have been documented in modern UHPLC validations for complex APIs like Camostat Mesilate and Tizanidine[6][7].

Conclusion

For the accuracy assessment of critical impurities like Impurity D, relying on legacy HPLC introduces unnecessary analytical risk due to peak co-elution and integration ambiguity. By upgrading to a UHPLC platform, laboratories leverage the physics of sub-2 µm particles to achieve baseline resolution, thereby transforming a highly variable assay into a robust, self-validating, and highly accurate quantitative method.

References

  • [1] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • [5] Title: What Is the Difference Between UHPLC and HPLC? Source: chromtech.com URL: [Link]

  • [2] Title: RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms Source: pnrjournal.com URL:[Link]

  • [6] Title: Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets Source: japsonline.com URL: [Link]

  • [7] Title: Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk Source: biomedgrid.com URL: [Link]

Sources

A Senior Scientist's Guide to Robustness Testing for the HPLC Analysis of 3,5-Didesamino-3,5-dioxo Lamotrigine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the reliability of analytical methods is paramount. For Lamotrigine, an essential antiepileptic drug, controlling impurities is a critical aspect of ensuring its safety and efficacy.[1] One such process-related impurity is 3,5-Didesamino-3,5-dioxo Lamotrigine, also known as Lamotrigine EP Impurity D.[2] Its effective quantification relies on a validated High-Performance Liquid Chromatography (HPLC) method that is not only accurate and precise but also robust.

This guide provides an in-depth comparison of HPLC methods and a detailed protocol for conducting robustness testing. It is designed for researchers, scientists, and drug development professionals to ensure their analytical methods can withstand the minor variations inherent in a real-world laboratory environment.

Section 1: Comparative Analysis of HPLC Methods for Lamotrigine and Its Impurities

The analysis of Lamotrigine and its related substances is typically achieved using reverse-phase HPLC (RP-HPLC) due to its simplicity, suitability, and ruggedness.[3] A literature review reveals several methods, each with specific chromatographic conditions. While a singular, universally adopted method for the specific impurity 3,5-Didesamino-3,5-dioxo Lamotrigine is not extensively published, we can compare common approaches for Lamotrigine impurity profiling to establish a strong foundational method for validation.

ParameterMethod A (Isocratic)Method B (Isocratic)[4]Method C (Gradient)[3]
Column Qualisil BDS C18 (250mm x 4.5mm, 5µm)Xterra C18 (100mm x 4.6mm)Hypersil BDS C18
Mobile Phase 60:40 (v/v) Potassium Dihydrogen Ortho Phosphate Buffer (pH 7.4) : Methanol50:50 (v/v) Potassium Dihydrogen Phosphate (pH 7.0) : MethanolA: Buffer (pH 8.0) B: Acetonitrile
Flow Rate 1.3 mL/min0.8 mL/min1.5 mL/min
Detection (UV) 305 nm225 nm220 nm
Column Temp. Room TemperatureRoom TemperatureAmbient

Analysis:

  • Method A utilizes a longer column and a higher flow rate, suggesting a focus on resolving a complex impurity profile. The detection at 305 nm is specific for Lamotrigine's chromophore.

  • Method B employs a shorter column and lower flow rate, which can be advantageous for faster analysis times, provided resolution is adequate.

  • Method C uses a gradient elution, which is often superior for separating multiple impurities with different polarities that may be present in a sample.[3]

For the purpose of this guide, we will construct a hypothetical but representative isocratic method based on these common principles to demonstrate the robustness testing protocol. The principles discussed are universally applicable.

Section 2: The Cornerstone of Method Reliability: Robustness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5] It provides an indication of its reliability during normal usage and is a critical component of method validation as outlined by the International Conference on Harmonisation (ICH) guideline Q2(R1).[6][7][8] Evaluating robustness during the development phase is crucial as it ensures the method's performance consistency across different laboratories, instruments, and analysts.[6][9]

The objective is to identify which parameters are sensitive to change and to establish operational limits to ensure the method consistently produces reliable results.[8]

Section 3: A Step-by-Step Protocol for Robustness Testing

This protocol details the robustness study for an isocratic RP-HPLC method designed to quantify 3,5-Didesamino-3,5-dioxo Lamotrigine in Lamotrigine drug substance.

Objective

To assess the robustness of the HPLC method by evaluating the impact of deliberate variations in its parameters on the analytical results.

Materials and Reagents
  • Lamotrigine Reference Standard

  • 3,5-Didesamino-3,5-dioxo Lamotrigine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Proposed Chromatographic System
  • Instrument: HPLC with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A 60:40 (v/v) mixture of Phosphate Buffer (25mM, pH adjusted to 6.8 with orthophosphoric acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Solution: Prepare a solution containing a known concentration of 3,5-Didesamino-3,5-dioxo Lamotrigine (e.g., at the reporting threshold, often 0.1%).

  • Sample Solution: Prepare a solution of Lamotrigine drug substance spiked with a known amount of the impurity standard. This allows for the evaluation of resolution between the main peak (Lamotrigine) and the impurity peak.

Selection of Robustness Factors and Variation Ranges

The causality behind selecting these factors is critical. Small fluctuations in these parameters are common during routine lab work.

  • Mobile Phase pH: A change in pH can significantly alter the ionization state of both the analyte and residual silanols on the stationary phase, thereby affecting retention time and peak shape.

  • Mobile Phase Composition: The percentage of the organic modifier is a key driver of retention in reverse-phase chromatography. Minor preparation errors can alter this ratio.

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, influencing retention time and efficiency.

  • Flow Rate: Variations in pump performance can lead to shifts in flow rate, directly impacting retention times and peak heights.

ParameterNominal ValueVariation (+)Variation (-)
Mobile Phase pH6.87.0 (+0.2)6.6 (-0.2)
Organic Modifier (%)40% Acetonitrile42% (2% absolute)38% (2% absolute)
Column Temperature30°C35°C (+5°C)25°C (-5°C)
Flow Rate1.0 mL/min1.1 mL/min (+10%)0.9 mL/min (-10%)
Experimental Design

A one-factor-at-a-time (OFAT) approach will be used. The nominal (control) method is run, followed by separate runs where each parameter is individually changed to its extreme values.

System Suitability Tests (SSTs)

Before each set of injections (nominal and varied conditions), a system suitability solution (containing both Lamotrigine and the impurity) must be injected. The results must meet predefined criteria to ensure the system is performing adequately.

Typical SST Acceptance Criteria:

  • Resolution (Rs): The resolution between the Lamotrigine peak and the 3,5-Didesamino-3,5-dioxo Lamotrigine peak should be ≥ 2.0.

  • Tailing Factor (Tf): Should be ≤ 2.0 for both peaks.

  • Theoretical Plates (N): Should be ≥ 2000 for the impurity peak.

  • Relative Standard Deviation (%RSD): For replicate injections of the standard, the %RSD for peak area should be ≤ 2.0%.

Section 4: Data Analysis and Interpretation

The effect of each parameter variation is assessed by comparing the SST results from the varied condition against the nominal condition.

Example Data Analysis Table:

Parameter VariedConditionResolution (Rs)Tailing Factor (Impurity)Retention Time (Impurity, min)% Change in Peak Area
Nominal Control 4.5 1.2 8.1 N/A
pH6.64.31.28.5-1.5%
pH7.04.61.37.8+1.2%
% Organic38%5.11.19.5-0.8%
% Organic42%4.01.36.9+0.5%
Temperature25°C4.81.28.9-0.5%
Temperature35°C4.21.27.4+0.3%
Flow Rate0.9 mL/min4.51.29.0+1.1%
Flow Rate1.1 mL/min4.51.27.3-1.3%

Interpretation: The method is considered robust if all system suitability criteria are met under all tested variations. In the example data above, the resolution, tailing factor, and peak area remain well within acceptable limits despite the deliberate changes. This indicates that minor, unintentional variations during routine use are unlikely to compromise the validity of the analytical results. If a parameter fails (e.g., resolution drops below 2.0), the method may need to be re-developed or stricter controls on that specific parameter must be implemented in the final analytical procedure.[7]

Section 5: Visualizing the Workflow

A clear workflow is essential for planning and executing the robustness study.

Robustness_Testing_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Nominal Method & Acceptance Criteria B Prepare Mobile Phases (Nominal & Varied) A->B C Prepare Standard & Spiked Sample Solutions B->C D Run Nominal Conditions C->D E Inject SST & Samples D->E F Loop: Vary One Parameter (pH, Temp, Flow, etc.) E->F G Inject SST & Samples under Varied Condition F->G For each variation G->F H Collect & Tabulate Data (Rs, Tf, RT, Area) G->H I Compare Varied vs. Nominal H->I J Check vs. Acceptance Criteria I->J K Conclusion: Method is Robust? J->K K->A No, Re-develop L Final Validation Report K->L Yes

Caption: Workflow for HPLC Method Robustness Testing.

Conclusion

Robustness testing is an indispensable part of HPLC method validation, serving as a critical assurance of an analytical method's reliability in a routine quality control environment. By systematically challenging the method with deliberate variations in key parameters, scientists can build confidence in the data generated for impurity profiling of active pharmaceutical ingredients like Lamotrigine. A method that successfully passes robustness testing is well-suited for transfer between laboratories and will consistently deliver reliable results throughout the product's lifecycle.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Technology Networks. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). LCGC. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk. (2018). Der Pharma Chemica. Available at: [Link]

  • Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. (2023). PMC. Available at: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? (2025). Altabrisa Group. Available at: [Link]

  • RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. Available at: [Link]

  • A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Taylor & Francis Online. Available at: [Link]

  • AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. (2010). Rasayan Journal of Chemistry. Available at: [Link]

  • A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. (2025). ResearchGate. Available at: [Link]

  • Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. (2024). In-Depth Publisher. Available at: [Link]

  • Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). (2026). YouTube. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager. Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available at: [Link]

  • 3,5-Didesamino-3,5-dioxo Lamotrigine | CAS 661463-79-2. SCBIO. Available at: [Link]

Sources

Safety Operating Guide

3,5-Didesamino-3,5-dioxo Lamotrigine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Identity & Hazard Profile

Before initiating any disposal workflow, it is critical to accurately characterize the material. 3,5-Didesamino-3,5-dioxo Lamotrigine (CAS 661463-79-2) is not merely a chemical waste byproduct; it is a pharmacopoeial impurity (EP Impurity D) of the anticonvulsant Lamotrigine.

Structurally, the replacement of amine groups with carbonyl oxygen atoms alters its hydrogen bonding potential and solubility compared to the parent API, yet it retains the halogenated phenyl ring responsible for environmental persistence and potential biological activity.

Table 1: Physicochemical & Hazard Characterization

ParameterSpecificationOperational Implication
Chemical Name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dioneOfficial shipping name basis
CAS Number 661463-79-2Required for waste manifests
Molecular Formula C9H5Cl2N3O2Halogenated waste stream (Chlorine)
Parent API Hazard Acute Tox. 3 (H301); Aquatic ChronicTreat impurity with equal or higher caution
Waste Classification Non-RCRA Listed (P/U), but Characteristic (Toxic)Must be segregated from general trash
Solubility Profile Low aqueous solubility (Predicted)Do not attempt drain disposal

Scientific Rationale for Classification: While specific toxicological data for this impurity is often sparse compared to the parent drug, the "Precautionary Principle" in pharmaceutical safety dictates that structural analogs of potent APIs must be handled as Occupational Exposure Band (OEB) 3 or 4 compounds until proven otherwise. The presence of the dichlorophenyl moiety suggests resistance to biodegradation, mandating high-temperature incineration rather than landfilling to prevent groundwater leaching [1, 3].

Containment & Segregation Strategy

Effective disposal begins at the bench. The primary risk during the pre-disposal phase is cross-contamination and aerosolization of the dry powder.

Protocol: The "Double-Barrier" Containment System

This system is self-validating: if the outer layer is contaminated, the inner protocol failed, triggering an immediate review.

  • Primary Containment (At the Source):

    • Transfer the substance directly into a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is discouraged due to breakage risks during transport.

    • Solvent Wetting: If the material is a dry powder, add a small volume of compatible inert solvent (e.g., water or PEG-400) to wet the solid.

    • Why? Wetting eliminates the risk of dust inhalation (aerosolization) during downstream handling [4].

  • Secondary Containment (The Safety Net):

    • Place the sealed HDPE jar inside a clear, sealable Low-Density Polyethylene (LDPE) bag (minimum 4 mil thickness).

    • Visual Check: The transparency allows waste technicians to verify the contents without breaching containment.

  • Labeling (Chain of Custody):

    • Affix a hazardous waste label to the outer bag , not just the jar.

    • Mandatory Fields:

      • Full Chemical Name (No abbreviations).

      • Hazard Checkbox: "Toxic," "Irritant," "Halogenated."

      • Start Date of Accumulation (Critical for regulatory compliance).

Disposal Workflow & Logistics

The only acceptable terminal disposal method for halogenated pharmaceutical impurities is High-Temperature Incineration . Standard autoclaving is insufficient to destroy the chlorinated triazine ring structure.

Step-by-Step Disposal Procedure
  • Segregation:

    • Do NOT mix with non-halogenated solvents. The chlorine content requires specific scrubbers in the incinerator to neutralize acidic gases (HCl) formed during combustion.

    • Do NOT flush down the sink.[1] The compound is predicted to be persistent in aquatic environments [2].[2]

  • Accumulation:

    • Store in a Satellite Accumulation Area (SAA) located at or near the point of generation.

    • Ensure the container remains closed except when adding waste.

  • Vendor Handoff:

    • Contact your institution's EHS (Environmental Health & Safety) or licensed hazardous waste contractor.

    • Classify the waste profile as "Toxic Solid, Organic, N.O.S. (Not Otherwise Specified)" .

Operational Visualization

The following diagram illustrates the decision logic and workflow for disposing of 3,5-Didesamino-3,5-dioxo Lamotrigine, ensuring no steps are skipped.

DisposalWorkflow Start Start: Waste Generation CheckState Is material Solid or Liquid? Start->CheckState Solid Solid Powder CheckState->Solid Liquid Solution/Suspension CheckState->Liquid Wetting Step 1: Wet with Inert Solvent (Prevent Aerosolization) Solid->Wetting High Dust Risk PrimaryContainer Step 2: Transfer to HDPE Jar Liquid->PrimaryContainer Wetting->PrimaryContainer SecondaryContainer Step 3: Seal in 4-mil LDPE Bag PrimaryContainer->SecondaryContainer Double Containment Labeling Step 4: Labeling (Name, CAS 661463-79-2, 'Toxic') SecondaryContainer->Labeling Segregation Step 5: Segregate Stream (Halogenated Organic) Labeling->Segregation Disposal Final: High-Temp Incineration (>1000°C) Segregation->Disposal Vendor Pickup

Figure 1: Decision logic for the containment and disposal of Lamotrigine Impurity D, emphasizing dust control and halogen segregation.

Emergency Spill Management

In the event of a spill outside the fume hood, immediate action is required to prevent area contamination.

  • PPE Required: Double nitrile gloves, N95/P100 respirator (if powder is dry), lab coat, and safety goggles.

  • Neutralization: There is no specific chemical neutralizer. Physical removal is the standard.

  • Protocol:

    • Isolate: Evacuate non-essential personnel.

    • Dampen: Gently cover the spill with paper towels soaked in water or methanol to prevent dust generation.

    • Collect: Scoop the wet material into a hazardous waste container.

    • Clean: Wash the surface with a soap solution followed by water. Do not use bleach (sodium hypochlorite) immediately, as reaction with amine-containing residues (if cross-contaminated with parent Lamotrigine) could theoretically generate chloramines, though less likely with this specific impurity [5].

References

  • European Directorate for the Quality of Medicines (EDQM) . Lamotrigine Safety Data Sheet (SDS). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,5-Didesamino-3,5-dioxo Lamotrigine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 3,5-Didesamino-3,5-dioxo Lamotrigine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of active pharmaceutical ingredients (APIs) and their associated impurities.[1], also known as Lamotrigine Impurity D or 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is a critical reference standard used in the quality control of the anticonvulsant Lamotrigine.

While it is an essential analytical standard, its structural similarity to the parent API—specifically the halogenated aromatic ring and triazine core—confers significant biological activity and irritation potential. Handling this compound requires strict adherence to safety protocols to mitigate risks associated with its GHS hazard profile: Harmful if swallowed (H302) , Causes skin irritation (H315) , Causes serious eye irritation (H319) , and May cause respiratory irritation (H335) [2].

This guide provides a self-validating, step-by-step operational and disposal plan to ensure laboratory safety, establish rigorous engineering controls, and maintain compliance with federal safety standards.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the necessity to prevent dermal absorption, ocular exposure, and inhalation of fine particulates, aligning with[3].

PPE CategorySpecificationCausality & Scientific Rationale
Gloves Nitrile, minimum 0.11 mm thickness (Double-glove for bulk >1g)Nitrile provides superior chemical resistance against organic solvents (e.g., DMSO, Acetonitrile) used for dissolution, preventing carrier-mediated dermal absorption of the API impurity.
Eye Protection ANSI Z87.1 compliant safety goggles with side shieldsThe compound is a fine, easily aerosolized powder that causes serious eye irritation (H319). Standard safety glasses are insufficient against airborne dust.
Respirator [4] or P100 particulate respiratorRequired when handling outside a containment device. The powder is a respiratory irritant (H335). Preventing inhalation is the primary defense against systemic absorption (H302).
Body Protection Tyvek suit or closed-front laboratory coatPrevents particulate accumulation on personal clothing, which could lead to secondary exposure outside the laboratory environment.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure that safety boundaries are not breached during the handling of 3,5-Didesamino-3,5-dioxo Lamotrigine.

Step 1: Engineering Control Validation

  • Action: Conduct all handling, weighing, and dissolution within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

  • Validation: Before opening the chemical container, use an anemometer to verify that the inward face velocity of the fume hood is at least 100 feet per minute (fpm) (0.5 m/s). Do not proceed if the alarm is sounding or flow is inadequate.

Step 2: Anti-Static Weighing

  • Action: Use an analytical balance equipped with a draft shield. Utilize anti-static weigh boats and grounded spatulas.

  • Causality: Fine pharmaceutical powders often carry a static charge. When transferred, electrostatic repulsion can cause the powder to "jump" and aerosolize, drastically increasing the risk of inhalation and cross-contamination.

Step 3: Dissolution and Containment

  • Action: Dissolve the weighed standard in an appropriate solvent (e.g., DMSO or Acetonitrile) inside the fume hood.

  • Validation: Visually inspect the vial against a light and dark background to ensure complete dissolution. Cap the vial tightly and wipe the exterior with a 70% Isopropyl Alcohol (IPA) wipe before removing it from the engineering control.

Spill Response & Decontamination Protocol

In the event of a containment breach, immediate and methodical action is required to prevent exposure propagation.

  • Solid Spill (Powder):

    • Do not dry sweep. Dry sweeping aerosolizes the hazardous particulate.

    • Cover the spill gently with absorbent pads dampened with water or 70% IPA to suppress dust formation.

    • Carefully scoop the dampened material using a disposable plastic scraper into a hazardous waste container.

  • Liquid Spill (Dissolved Compound):

    • Apply inert absorbent material (e.g., vermiculite or universal spill pads) from the perimeter of the spill inward to prevent spreading.

    • Collect the saturated absorbent into a compatible, sealable container.

  • Decontamination: Wash the affected surface thoroughly with a detergent solution, followed by a double wipe-down with 70% IPA to remove any residual halogenated organics.

Waste Disposal Plan

Because 3,5-Didesamino-3,5-dioxo Lamotrigine contains a 2,3-dichlorophenyl group, it must be treated strictly as halogenated waste.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, spill pads) must be placed in double-sealed, puncture-resistant bags. Label clearly as "Toxic Solid Waste - Halogenated Organic Compound."

  • Liquid Waste: Solutions containing the impurity (e.g., HPLC mobile phase waste, DMSO stock solutions) must be collected in high-density polyethylene (HDPE) containers. Label as "Halogenated Organic Solvent Waste." Do not mix with non-halogenated waste streams, as this complicates incineration processes and violates environmental disposal guidelines.

Safety Workflow Visualization

SafetyWorkflow Start 1. Risk Assessment Identify H302, H315, H319, H335 PPE 2. Don PPE Nitrile, Goggles, N95 Start->PPE Proceed Hood 3. Engineering Controls Verify Fume Hood ≥100 fpm PPE->Hood Validate Handle 4. Handling & Weighing Anti-Static Tools Hood->Handle Execute Decon 5. Decontamination 70% IPA Wipe Handle->Decon Post-Op Dispose 6. Waste Disposal Halogenated Waste Decon->Dispose Transfer

Caption: Step-by-step operational safety workflow for handling 3,5-Didesamino-3,5-dioxo Lamotrigine.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Available at:[Link]

  • 3M / NIOSH. Particulate Respirator N95 Certification Standards. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.